molecular formula C7H15Cl B1597336 2-Chloro-2-methylhexane CAS No. 4398-65-6

2-Chloro-2-methylhexane

Cat. No.: B1597336
CAS No.: 4398-65-6
M. Wt: 134.65 g/mol
InChI Key: KBOBQLJBYKKAPN-UHFFFAOYSA-N
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Description

2-Chloro-2-methylhexane is a useful research compound. Its molecular formula is C7H15Cl and its molecular weight is 134.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-methylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-4-5-6-7(2,3)8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOBQLJBYKKAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196006
Record name 2-Chloro-2-methylhexane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4398-65-6
Record name 2-Chloro-2-methylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004398656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2-methylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 2-chloro-2-methylhexane (C₇H₁₅Cl), a tertiary alkyl halide. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and reaction mechanisms.

Core Physical and Chemical Properties

This compound is a colorless liquid utilized as a reagent and solvent in various organic syntheses.[1] As a tertiary alkyl halide, its chemistry is dominated by Sₙ1 and E2 reaction pathways. It is generally insoluble in water but soluble in common organic solvents like ethanol (B145695) and ether.[2]

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 4398-65-6[3][4]
Molecular Formula C₇H₁₅Cl[1][4][5]
Molecular Weight 134.65 g/mol [3][6]
Appearance Colorless liquid[1]
Density 0.86 g/cm³[1][7]
Boiling Point 140 °C at 760 mmHg[1][8]
Melting Point -69.5 °C (estimate)[1][7]
Flash Point 33.5 °C[1]
Refractive Index 1.419 - 1.420[1][7]
Vapor Pressure 7.8 ± 0.2 mmHg at 25°C (Predicted)[1]
Water Solubility Insoluble[2]
Octanol/Water Partition Coefficient (logP) 3.194[1]

Reactivity and Chemical Behavior

As a tertiary alkyl halide, this compound cannot undergo Sₙ2 reactions due to steric hindrance. Its primary reaction pathways are Sₙ1 substitution and E2 elimination.

  • Sₙ1 Reaction: In the presence of a weak nucleophile and a polar protic solvent, it readily forms a stable tertiary carbocation (2-methylhexan-2-yl cation), which then reacts with the nucleophile.

  • E2 Reaction: When treated with a strong, sterically hindered base, it undergoes elimination to form alkenes, primarily 2-methylhex-2-ene (Zaitsev's product) and 2-methylhex-1-ene (Hofmann product).

The compound is noted for its high reactivity in organic synthesis and is incompatible with strong oxidizing agents.[1][2] It should be stored at ambient temperatures, away from heat and ignition sources.[5][9]

Spectral Information

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

TechniqueData Availability / Key FeaturesSource(s)
Mass Spectrometry (EI) Spectrum available from NIST.[4]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available, showing characteristic C-H and C-Cl stretches.[3][4][10][11]
Raman Spectroscopy Spectrum available.[3][10]
¹H NMR Predicted spectra and experimental data are available.[1][10]
¹³C NMR Predicted spectra are available.[1]

The NIST Chemistry WebBook is a primary resource for gas-phase IR and mass spectrometry data for this compound.[4][12]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, its synthesis is analogous to that of other tertiary alkyl chlorides, such as 2-chloro-2-methylbutane (B165293), via an Sₙ1 reaction from the corresponding tertiary alcohol.

Protocol: Synthesis of this compound via Sₙ1 Reaction

This protocol is adapted from established procedures for the synthesis of 2-chloro-2-methylbutane from 2-methyl-2-butanol (B152257) and concentrated HCl.[13][14][15]

Objective: To synthesize this compound from 2-methyl-2-hexanol (B1585243).

Reaction: (CH₃)₂C(OH)CH₂CH₂CH₂CH₃ + HCl → (CH₃)₂C(Cl)CH₂CH₂CH₂CH₃ + H₂O

Materials:

  • 2-methyl-2-hexanol

  • Concentrated Hydrochloric Acid (12 M)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Calcium Chloride (CaCl₂)

  • Separatory funnel, Erlenmeyer flasks, distillation apparatus

Procedure:

  • Reaction: In a separatory funnel, combine 2-methyl-2-hexanol and an excess of cold, concentrated HCl. Swirl the mixture gently for 1-2 minutes without the stopper.

  • Stopper the funnel, and shake for 5-10 minutes, venting frequently to release pressure.

  • Allow the layers to separate. The top layer is the organic product.

  • Work-up: Drain and discard the lower aqueous layer.

  • Wash 1 (Bicarbonate): Add saturated NaHCO₃ solution to the organic layer to neutralize excess acid. Swirl gently at first, then stopper and shake, venting often. Drain the aqueous layer.

  • Wash 2 (Water/Brine): Wash the organic layer with water, followed by a wash with saturated NaCl solution to aid in the removal of dissolved water.[13][14]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl until the liquid is clear.

  • Purification: Decant or filter the dried liquid into a round-bottom flask and purify via simple distillation. Collect the fraction boiling near 140 °C.

The following diagrams illustrate the logical workflow of the synthesis and the underlying reaction mechanism.

G cluster_workflow Experimental Workflow: Synthesis of this compound React 1. React 2-methyl-2-hexanol + conc. HCl in Separatory Funnel Separate1 2. Separate Layers (Discard Aqueous) React->Separate1 Wash_Bicarb 3. Wash Saturated NaHCO3 Separate1->Wash_Bicarb Separate2 4. Separate Layers Wash_Bicarb->Separate2 Wash_Brine 5. Wash Saturated NaCl Separate2->Wash_Brine Separate3 6. Separate Layers Wash_Brine->Separate3 Dry 7. Dry Anhydrous Na2SO4 Separate3->Dry Purify 8. Purify Simple Distillation Dry->Purify Product Final Product This compound Purify->Product

Caption: Workflow for the synthesis and purification of this compound.

G cluster_mechanism Reaction Mechanism: Sₙ1 Synthesis Alcohol 2-methyl-2-hexanol (Tertiary Alcohol) Protonation Protonation of -OH by H+ (from HCl) Alcohol->Protonation Step 1 Oxonium Formation of Alkyloxonium Ion Protonation->Oxonium Loss_H2O Loss of H2O (Leaving Group) Oxonium->Loss_H2O Step 2 (Rate-Determining) Carbocation Formation of Stable Tertiary Carbocation Loss_H2O->Carbocation Attack_Cl Nucleophilic Attack by Cl- Carbocation->Attack_Cl Step 3 Final_Product This compound Attack_Cl->Final_Product

References

Technical Guide: 2-Chloro-2-methylhexane (CAS 4398-65-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available chemical structure and data for the compound 2-Chloro-2-methylhexane, identified by the CAS number 4398-65-6. This document is intended to serve as a reference for researchers and professionals in the fields of chemistry and material science. It is important to note that based on available data, this compound is primarily used as a chemical intermediate and is not associated with drug development or biological signaling pathways.

Chemical Structure and Identity

The chemical structure of this compound is that of a tertiary alkyl halide. The molecule consists of a hexane (B92381) backbone with a chlorine atom and a methyl group both attached to the second carbon atom.

Molecular Formula: C₇H₁₅Cl[1][2][3]

Molecular Weight: 134.65 g/mol [1][2][4]

IUPAC Name: this compound[3]

Synonyms: Hexane, 2-chloro-2-methyl-[3][4]

Chemical Structure:

Physicochemical Data

A compilation of the physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior in chemical reactions and for its proper handling and storage.

PropertyValueSource
Density 0.86 g/cm³[5]
Boiling Point 140 °C at 760 mmHg[5]
Flash Point 33.5 °C[5]
Refractive Index 1.419[5]
LogP (Octanol/Water Partition Coefficient) 3.194[5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following spectral information is available for this compound:

  • Infrared (IR) Spectrum: Data available[3]

  • Mass Spectrum (Electron Ionization): Data available[3]

  • Gas Chromatography: Data available[3]

Applications and Uses

This compound is primarily utilized as an intermediate in the synthesis of other chemical compounds.[1][6] One specific application mentioned is in the production of (1,1-Dimethyl-pentyl)-benzene.[1][6] It is also used as a pharmaceutical intermediate, though specific drug products derived from it are not detailed in the available literature.[1][6]

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any information on the biological activity or associated signaling pathways for this compound. The available data points to its role as a chemical building block rather than a biologically active molecule. Therefore, no information can be provided on its mechanism of action, therapeutic potential, or its effects on biological systems, which are key areas of interest for drug development professionals.

Experimental Protocols

Due to the absence of published research on the biological effects of this compound, there are no experimental protocols related to its biological evaluation to report.

Conclusion

This compound (CAS 4398-65-6) is a well-characterized alkyl halide with established physicochemical properties. Its primary utility lies in the field of chemical synthesis as an intermediate. For researchers and professionals in drug development, it is critical to recognize that there is currently no evidence to suggest that this compound possesses any direct biological activity or that it is involved in any signaling pathways. Future research could potentially explore novel applications, but based on current knowledge, its relevance is confined to chemical synthesis.

Visualizations

As there is no information on signaling pathways or complex experimental workflows for this compound, no diagrams can be generated.

References

An In-depth Technical Guide to 2-Chloro-2-methylhexane: Nomenclature, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-2-methylhexane is a tertiary alkyl halide of significant interest in organic synthesis, serving as a versatile intermediate in the production of a variety of fine chemicals and pharmaceutical compounds. Its reactivity, characterized by a propensity for nucleophilic substitution and elimination reactions, makes it a valuable building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and key reaction pathways, offering a technical resource for professionals in research and development.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[1] This name is derived from the parent alkane chain, hexane, with a chlorine atom and a methyl group both substituted at the second carbon atom.

The compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include:

  • Hexane, 2-chloro-2-methyl-[1][2]

  • 1,1-dimethylpentyl chloride[1]

  • 1-chloro-1,1-dimethylpentane[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C₇H₁₅Cl
Molecular Weight 134.65 g/mol [1]
CAS Number 4398-65-6
Appearance Colorless liquid
Density 0.86 g/cm³
Boiling Point 140 °C at 760 mmHg
Flash Point 33.5 °C
Solubility Insoluble in water, soluble in organic solvents

Experimental Protocols

Synthesis of this compound from 2-Methyl-2-hexanol (B1585243)

A common and efficient method for the preparation of this compound is through the nucleophilic substitution reaction of the corresponding tertiary alcohol, 2-methyl-2-hexanol, with concentrated hydrochloric acid.[3] This reaction proceeds via an Sₙ1 mechanism, which is characteristic of tertiary alcohols.[4][5][6]

Materials:

  • 2-methyl-2-hexanol (density: 0.812 g/mL, molar weight: 116.20 g/mol )[3]

  • Concentrated hydrochloric acid (12 M)[3]

  • Separatory funnel

  • Sodium bicarbonate solution (5%, aqueous)

  • Anhydrous sodium sulfate (B86663)

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, combine 4.25 mL of 2-methyl-2-hexanol with 14.8 mL of 12 M hydrochloric acid in a separatory funnel.[3]

  • Gently swirl the mixture for a few minutes, then stopper the funnel and shake, periodically venting to release any pressure buildup. Continue shaking for approximately 10-15 minutes to ensure complete reaction.

  • Allow the layers to separate. The upper organic layer contains the this compound product.

  • Carefully drain and discard the lower aqueous layer.

  • Wash the organic layer with two portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently as carbon dioxide gas will be evolved.

  • Wash the organic layer with a portion of water, followed by a portion of saturated sodium chloride solution to facilitate layer separation.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Decant or filter the dried liquid into a distillation flask.

  • Purify the this compound by simple distillation, collecting the fraction that boils at approximately 140 °C.

Key Reaction Pathways

As a tertiary alkyl halide, this compound readily undergoes both nucleophilic substitution (Sₙ1) and elimination (E1) reactions. The specific pathway is often influenced by the nature of the nucleophile/base and the reaction conditions.

Sₙ1 Nucleophilic Substitution

In the presence of a weak nucleophile, such as water or an alcohol, this compound will undergo an Sₙ1 reaction. The first and rate-determining step is the spontaneous dissociation of the chloride ion to form a stable tertiary carbocation. This is followed by a rapid attack of the nucleophile on the carbocation.

SN1_reaction reactant This compound intermediate Tertiary Carbocation + Cl⁻ reactant->intermediate Slow (Rate-determining) product 2-Methyl-2-hexanol + H⁺ intermediate->product Fast nucleophile H₂O (Nucleophile) nucleophile->intermediate

Caption: Sₙ1 reaction pathway of this compound with water.

E1 Elimination

When treated with a weak base, particularly at elevated temperatures, this compound can undergo an E1 elimination reaction. Similar to the Sₙ1 pathway, the initial step is the formation of the tertiary carbocation. A base then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene. Due to the presence of two different types of adjacent protons, a mixture of alkene products is possible.

E1_reaction_workflow start This compound step1 Formation of Tertiary Carbocation start->step1 step2a Proton Abstraction from C1 step1->step2a step2b Proton Abstraction from C3 step1->step2b product_a 2-Methyl-1-hexene step2a->product_a product_b 2-Methyl-2-hexene step2b->product_b

Caption: E1 elimination workflow for this compound.

Conclusion

This compound is a valuable tertiary alkyl halide with well-defined properties and reactivity. Its utility in organic synthesis stems from its ability to readily form a stable tertiary carbocation, which can then be trapped by a variety of nucleophiles or undergo elimination to form alkenes. A thorough understanding of its nomenclature, physical characteristics, and reaction mechanisms is crucial for its effective application in the development of new chemical entities and pharmaceutical agents.

References

Navigating the Landscape of Tertiary Alkyl Halides: A Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide offering an in-depth analysis of the reactivity and stability of tertiary alkyl halides has been released today. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing critical insights into the behavior of this important class of organic compounds. The guide presents a thorough examination of the factors governing their chemical transformations, supported by quantitative data, detailed experimental protocols, and novel visualizations of reaction mechanisms.

Tertiary alkyl halides are key intermediates in a multitude of organic reactions and are integral components in the synthesis of numerous pharmaceutical agents. Their unique structural characteristics, featuring a halogen atom attached to a tertiary carbon, give rise to distinct reactivity patterns that are dominated by unimolecular substitution (S(_N)1) and elimination (E1) pathways. Understanding the delicate balance between these competing reactions is paramount for controlling product formation and optimizing synthetic strategies.

At the Core of Reactivity: The Stable Tertiary Carbocation

The heightened reactivity of tertiary alkyl halides in S(_N)1 and E1 reactions is fundamentally linked to the stability of the tertiary carbocation intermediate formed upon dissociation of the carbon-halogen bond.[1] This stability arises from a combination of electronic effects:

  • Inductive Effect: The three alkyl groups attached to the carbocation center are electron-donating, which helps to disperse the positive charge and stabilize the electron-deficient carbon.

  • Hyperconjugation: The overlap of the filled σ-orbitals of the adjacent C-H bonds with the empty p-orbital of the carbocation allows for delocalization of electron density, further stabilizing the positive charge.

This inherent stability of the tertiary carbocation lowers the activation energy for its formation, making the S(_N)1 and E1 pathways more favorable for tertiary alkyl halides compared to their primary and secondary counterparts.[1]

Quantitative Insights into Reactivity and Stability

The following tables summarize key quantitative data related to the solvolysis rates and thermodynamic stability of tertiary alkyl halides, providing a clear comparison of their behavior under various conditions.

Table 1: Relative Rates of Solvolysis of Alkyl Bromides in Water at 50°C

Alkyl BromideClassRelative Rate
Methyl bromideMethyl1.0
Ethyl bromidePrimary1.0
Isopropyl bromideSecondary11.6
tert-Butyl bromideTertiary1,200,000

Source: Data adapted from various organic chemistry resources.

Table 2: Relative Rates of Solvolysis of tert-Butyl Chloride in Various Solvents at 25°C

Solvent (v/v)Dielectric ConstantRelative Rate
100% Ethanol24.31
80% Ethanol / 20% Water-4
60% Ethanol / 40% Water-40
40% Ethanol / 60% Water-3000
20% Ethanol / 80% Water-30,000
100% Water78.5150,000

Source: Data compiled from established literature sources on physical organic chemistry.

Table 3: Calculated Heterolytic Bond Dissociation Enthalpies (ΔHheteroBDE) of Alkyl Iodides in the Gas Phase

Alkyl IodideDegreeΔHheteroBDE (kcal mol−1)
H3C–IMethyl210.7
MeH2C–IPrimary (1°)170.1
Me2HC–ISecondary (2°)152.5
Me3C–ITertiary (3°)137.2

Source: Computed at ZORA-(U)M06-2X/QZ4P.[2]

The S(_N)1 and E1 Competition: A Mechanistic Overview

Tertiary alkyl halides primarily undergo S(_N)1 and E1 reactions, which proceed through a common carbocation intermediate. The partitioning of this intermediate between the substitution and elimination pathways is influenced by several factors, including the nature of the solvent, the temperature, and the basicity of the nucleophile.

SN1_E1_Mechanism sub Tertiary Alkyl Halide (R3C-X) int Tertiary Carbocation (R3C+) + X- sub->int Dissociation (rate-determining) sn1_prod SN1 Product (R3C-Nu) int->sn1_prod Nucleophilic Attack (Nu:) e1_prod E1 Product (Alkene) int->e1_prod Deprotonation (Base:)

Figure 1: Competing SN1 and E1 pathways for a tertiary alkyl halide.

Generally, polar protic solvents favor both S(_N)1 and E1 reactions by stabilizing the carbocation intermediate. Higher temperatures tend to favor the E1 pathway due to the increased entropy of the elimination reaction.[3] Weakly basic nucleophiles favor a mixture of S(_N)1 and E1 products, while strong, sterically hindered bases will favor the E2 pathway, which is generally not significant for tertiary halides due to steric hindrance.

Experimental Protocols

Protocol 1: Kinetics of the S(_N)1 Solvolysis of tert-Butyl Chloride

Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride in an aqueous acetone (B3395972) solution.

Materials:

  • 0.050 M solution of freshly distilled tert-butyl chloride in pure acetone.

  • Acetone/water (1:9) solution (250 mL).

  • 5.00 × 10−3 M NaOH solution.

  • Bromothymol blue indicator.

  • Burette (25 mL), volumetric pipette (1.00 mL), Erlenmeyer flasks (100 mL), stopwatch.

Procedure:

  • Prepare 250 mL of a 1:9 acetone/water solution.

  • Place 25 mL of the acetone/water solution into a 100 mL Erlenmeyer flask and record the temperature.

  • Fill a 25 mL burette with the 5.00 × 10−3 M NaOH solution. Add 1.00 mL of the NaOH solution to the Erlenmeyer flask.

  • Add two drops of Bromothymol blue indicator to the flask. The solution should turn blue, indicating a basic solution.[4]

  • Using a volumetric pipette, quickly add 1.00 mL of the 0.050 M tert-butyl chloride solution to the blue solution in the Erlenmeyer flask, swirl to mix, and immediately start the stopwatch.[4]

  • The hydrolysis of tert-butyl chloride will produce HCl, which will neutralize the added NaOH. Record the time it takes for the solution to change from blue to yellow. This marks the point where a known amount of tert-butyl chloride has reacted.[4]

  • Immediately upon the color change, add another 1.00 mL of the NaOH solution from the burette. The solution will turn blue again.

  • Record the time at which the solution turns yellow for the second time.

  • Repeat steps 7 and 8 for several more aliquots of NaOH to obtain a series of time points for the reaction progress.

  • The concentration of tert-butyl chloride at each time point can be calculated from the amount of NaOH consumed. A plot of ln[(tert-butyl chloride)] versus time will yield a straight line with a slope equal to -k, where k is the first-order rate constant.

SN1_Kinetics_Workflow start Prepare Acetone/Water Solution with NaOH and Indicator add_tbucl Add tert-Butyl Chloride Start Timer start->add_tbucl observe_color Observe Color Change (Blue to Yellow) add_tbucl->observe_color record_time Record Time observe_color->record_time add_naoh Add Next Aliquot of NaOH record_time->add_naoh repeat Repeat until Sufficient Data is Collected record_time->repeat add_naoh->observe_color Solution turns blue plot Plot ln[t-BuCl] vs. Time repeat->plot calculate_k Determine Rate Constant (k) from the Slope plot->calculate_k

Figure 2: Workflow for the kinetic study of tert-butyl chloride solvolysis.

Protocol 2: E1 Dehydration of tert-Butyl Alcohol

Objective: To synthesize 2-methylpropene via the E1 dehydration of tert-butyl alcohol.

Materials:

  • tert-Butyl alcohol.

  • Concentrated sulfuric acid (H(_2)SO(_4)) or phosphoric acid (H(_3)PO(_4)).

  • Distillation apparatus.

  • Ice bath.

  • Gas collection apparatus (e.g., gas syringe or collection over water).

Procedure:

  • Set up a distillation apparatus.

  • In the distillation flask, cautiously add a catalytic amount of concentrated sulfuric acid or phosphoric acid to tert-butyl alcohol.

  • Gently heat the mixture. The dehydration reaction will produce 2-methylpropene, which is a gas at room temperature.[3]

  • The gaseous product will distill from the reaction mixture.

  • Collect the 2-methylpropene gas using a gas syringe or by displacement of water in an inverted graduated cylinder filled with water in a trough.

  • The identity of the product can be confirmed by gas chromatography or by its characteristic reaction with bromine water (decolorization).

E1_Dehydration_Mechanism sub tert-Butyl Alcohol protonated Protonated Alcohol sub->protonated + H+ (from acid catalyst) carbocation tert-Butyl Carbocation + H2O protonated->carbocation Loss of H2O product 2-Methylpropene + H3O+ carbocation->product Deprotonation by H2O

Figure 3: Mechanism of acid-catalyzed E1 dehydration of tert-butyl alcohol.

Role in Drug Development and Medicinal Chemistry

While often perceived as reactive intermediates, tertiary alkyl halides can be surprisingly stable under physiological conditions, particularly tertiary chlorides and bromides.[5][6] This stability allows for their incorporation into drug molecules to modulate pharmacokinetic and pharmacodynamic properties. Halogenation can increase lipophilicity, which may enhance membrane permeability and oral absorption of a drug.[5] Furthermore, the steric bulk of the tertiary alkyl halide motif can influence the binding of a drug to its target receptor.

Several approved drugs and bioactive natural products contain a tertiary alkyl halide moiety, underscoring their importance in medicinal chemistry. Their synthesis often involves stereoselective methods to control the three-dimensional arrangement of the molecule, which is crucial for biological activity. The development of novel synthetic routes to access chiral tertiary alkyl halides is an active area of research.[7]

Conclusion

Tertiary alkyl halides exhibit a rich and complex reactivity profile that is central to modern organic synthesis and drug discovery. Their propensity to undergo S(_N)1 and E1 reactions, driven by the formation of a stable carbocation intermediate, provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of the factors that govern the competition between these pathways, supported by robust quantitative data and detailed experimental protocols, is indispensable for harnessing the full synthetic potential of this versatile class of compounds. This guide serves as a critical resource for scientists and researchers, enabling them to navigate the intricacies of tertiary alkyl halide chemistry and accelerate innovation in their respective fields.

References

2-Chloro-2-methylhexane spectroscopic data analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-chloro-2-methylhexane (C7H15Cl), a halogenated alkane. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure

This compound is a tertiary haloalkane with the following structure:

Chemical Formula: C7H15Cl[1][2][3][4] Molecular Weight: 134.65 g/mol [1][4] IUPAC Name: this compound[1]

The structure consists of a hexane (B92381) chain with a chlorine atom and a methyl group both attached to the second carbon atom. This substitution pattern is key to interpreting its spectroscopic signatures.

Spectroscopic Data & Interpretation

This section details the analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, we expect to see distinct signals corresponding to the non-equivalent protons and carbons in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms. In this compound, there are five distinct proton environments.

Table 1: Predicted ¹H NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
-CH₃ (C1)~0.9Triplet (t)3H
-CH₂- (C5)~1.3Multiplet (m)2H
-CH₂- (C4)~1.5Multiplet (m)2H
-CH₂- (C3)~1.8Multiplet (m)2H
-C(Cl)CH₃ (C2-Me)~1.6Singlet (s)6H
  • Interpretation:

    • The six protons of the two methyl groups attached to the quaternary carbon (C2) are equivalent and appear as a single, sharp singlet around 1.6 ppm because they have no adjacent protons to couple with.

    • The terminal methyl group (C1) protons appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene (B1212753) (-CH₂-) group.

    • The three methylene groups (C3, C4, C5) will produce complex overlapping signals (multiplets) in the typical alkane region of the spectrum, approximately between 1.3 and 1.8 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Signal AssignmentChemical Shift (δ, ppm) (Predicted)
C1~14
C6~23
C5~26
C2-Me~32
C4~45
C2~70
  • Interpretation:

    • The spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms.

    • The most downfield signal, around 70 ppm, is attributed to the quaternary carbon (C2) bonded to the electronegative chlorine atom.

    • The other signals appear in the aliphatic region, with the terminal methyl carbon (C1) being the most upfield.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityVibration Type
2960 - 2850StrongC-H (alkane) stretch
1465MediumC-H (alkane) bend
1380MediumC-H (alkane) bend (gem-dimethyl)
785 - 540StrongC-Cl stretch

Data sourced from publicly available spectra. The C-Cl stretch is a key diagnostic peak.[5]

  • Interpretation:

    • The strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkane backbone.

    • The presence of a strong band in the 540-785 cm⁻¹ range is indicative of the C-Cl stretching vibration, confirming the presence of the chloro group.[5]

    • Bands around 1465 cm⁻¹ and 1380 cm⁻¹ correspond to C-H bending vibrations. The band near 1380 cm⁻¹ may show splitting characteristic of a gem-dimethyl group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

Table 4: Key Mass Spectrometry Data for this compound

m/z (mass/charge)Relative IntensityIon FragmentNotes
136 / 138Low[C₇H₁₅Cl]⁺˙Molecular ion peaks (M⁺˙, M+2⁺˙). The ~3:1 ratio confirms one Cl atom.
99High[C₇H₁₅]⁺Loss of Cl radical (·Cl).
57Base Peak (100%)[C₄H₉]⁺ (tert-butyl cation)α-cleavage, formation of a stable tertiary carbocation.
43High[C₃H₇]⁺ (propyl cation)Further fragmentation.
  • Interpretation:

    • Molecular Ion (M⁺˙): The presence of two molecular ion peaks at m/z 136 and 138 in an approximate 3:1 ratio is a definitive indicator of a molecule containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[6][7][8]

    • Fragmentation: The most stable fragment is often the one that forms the most stable carbocation. For this compound, the cleavage of the C-C bond adjacent to the chlorine-bearing carbon (α-cleavage) results in the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is typically the base peak. The loss of the chlorine radical to form the [C₇H₁₅]⁺ cation at m/z 99 is also a significant fragmentation pathway.

Visualized Data Relationships and Pathways

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the fragmentation pathway in mass spectrometry.

Caption: Workflow combining MS, IR, and NMR to confirm the molecular structure.

Fragmentation_Pathway Mass Spectrometry Fragmentation of this compound parent [C₇H₁₅Cl]⁺˙ This compound m/z = 136/138 loss1 - ·Cl parent->loss1 loss2 - ·C₃H₇ (Propyl radical) (α-cleavage) parent->loss2 frag1 [C₇H₁₅]⁺ m/z = 99 frag2 [C₄H₉]⁺ tert-butyl cation m/z = 57 (Base Peak) loss3 - C₂H₄ (Ethene) frag2->loss3 frag3 [C₃H₇]⁺ propyl cation m/z = 43 loss1->frag1 loss2->frag2 loss3->frag3

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

  • Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[9][10] Chloroform-d is a common choice for nonpolar organic compounds.[10]

  • Filtration and Transfer: Filter the solution through a pipette with a small glass wool plug to remove any particulate matter, which can degrade spectral quality.[11] Transfer the filtered solution into a 5 mm NMR tube to a depth of about 4-6 cm.[9]

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[9]

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[10] The magnetic field is then shimmed to optimize its homogeneity. The probe is tuned to the appropriate nucleus (¹H or ¹³C), and the data is acquired using a standard pulse sequence.[10]

  • Sample Preparation (Neat Liquid): As this compound is a liquid, the simplest method is to prepare a neat sample.[12] Place one or two drops of the liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[13] Press the plates together to form a thin capillary film.

  • Background Spectrum: First, run a background scan with no sample in the beam path. This records the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts, and is automatically subtracted from the sample spectrum.[14]

  • Sample Spectrum: Place the prepared salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum. The instrument measures the transmittance of IR radiation through the sample as a function of wavenumber.[14]

  • Cleaning: After analysis, the salt plates must be thoroughly cleaned with a dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and stored in a desiccator to prevent damage from moisture.

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.

  • Ionization: In the ionization chamber, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺˙).[15]

  • Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, positively charged ions and neutral radicals.[15]

  • Analysis and Detection: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[15] A detector then records the abundance of each ion, generating the mass spectrum.[16]

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-chloro-2-methylhexane. The interpretation of the spectrum, including chemical shifts, multiplicities, and integration, is presented alongside a standard experimental protocol for acquiring such data. This document is intended to serve as a comprehensive resource for professionals in the fields of chemical research and drug development.

Structure and Proton Environments

This compound possesses a tertiary alkyl halide structure. The molecule has the condensed structural formula C(CH₃)₂Cl(CH₂)₃CH₃. Due to the free rotation around the carbon-carbon single bonds, the protons in the molecule can be categorized into five distinct chemical environments. Understanding these environments is key to interpreting the ¹H NMR spectrum.

The chemical structure and the different proton environments are illustrated in the diagram below.

Fig. 1: Structure of this compound with proton environments labeled (a-e).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard, displays five distinct signals corresponding to the five proton environments.

Predicted Spectral Data

The following table summarizes the predicted chemical shifts, multiplicities, integration, and assignments for the protons in this compound. These predictions are based on established principles of NMR spectroscopy, including the effects of electronegativity and spin-spin coupling.

SignalProton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
a-C(CH₃)₂Cl~1.5 - 1.6Singlet (s)6H
b-CH₂- adjacent to C(Cl)~1.7 - 1.8Triplet (t)2H
c-CH₂-CH₂-CH₃~1.2 - 1.4Multiplet (m)2H
d-CH₂-CH₃~1.2 - 1.4Multiplet (m)2H
e-CH₃~0.9Triplet (t)3H
Interpretation of Signals
  • Signal (a) ~1.5-1.6 ppm (Singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups attached to the carbon bearing the chlorine atom. The electronegative chlorine atom deshields these protons, causing them to appear at a relatively downfield chemical shift for methyl protons. Since there are no adjacent protons, the signal is a singlet.

  • Signal (b) ~1.7-1.8 ppm (Triplet, 2H): This signal is assigned to the two protons of the methylene (B1212753) group adjacent to the quaternary carbon. These protons are deshielded by the nearby chlorine atom, though to a lesser extent than the methyl protons directly attached to the same carbon. The signal is split into a triplet by the two adjacent protons of the next methylene group (c).

  • Signals (c) and (d) ~1.2-1.4 ppm (Multiplet, 4H): These signals arise from the two methylene groups in the middle of the hexane (B92381) chain. Their chemical shifts are in the typical range for aliphatic methylene protons. Due to similar electronic environments and complex spin-spin coupling with their neighbors, these signals often overlap to form a complex multiplet.

  • Signal (e) ~0.9 ppm (Triplet, 3H): This upfield signal is characteristic of a terminal methyl group in an alkane chain. It is the most shielded set of protons in the molecule. The signal is split into a triplet by the two adjacent protons of the neighboring methylene group (d).

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a liquid sample such as this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), to dissolve the sample. The deuterium (B1214612) nucleus is not observed in ¹H NMR, thus preventing a large solvent peak from obscuring the analyte signals.

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid column height is sufficient for the instrument's detector (typically 4-5 cm).

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

Instrument Parameters and Data Acquisition
  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Locking: Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Acquisition Time: Set to 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is generally adequate.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integration: Integrate the area under each signal to determine the relative number of protons each signal represents.

Logical Workflow for Spectral Interpretation

The process of interpreting a ¹H NMR spectrum follows a logical progression from the initial data to the final structural assignment.

spectral_interpretation_workflow A Acquire Raw FID Data B Process Data (FT, Phasing, Baseline Correction) A->B C Reference Spectrum (e.g., TMS at 0.00 ppm) B->C D Identify Number of Signals C->D F Integrate Peak Areas C->F G Analyze Multiplicity (Splitting Pattern) C->G E Determine Chemical Shift (δ) of Each Signal D->E H Propose Molecular Fragments E->H F->H G->H I Assemble Fragments to Determine Structure H->I J Verify Structure-Spectrum Consistency I->J

Fig. 2: Logical workflow for the interpretation of a ¹H NMR spectrum.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to understand and interpret the ¹H NMR spectrum of this compound. The provided data, protocols, and logical workflows serve as a valuable resource for routine analysis and structural elucidation.

Mass Spectrometry Fragmentation of 2-Chloro-2-methylhexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-chloro-2-methylhexane. The document outlines the principal fragmentation pathways, presents quantitative data, and details a generalized experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound (C7H15Cl) is a tertiary monochlorinated alkane.[1][2] Understanding its fragmentation behavior under electron ionization is crucial for its identification and characterization in complex matrices, a common requirement in pharmaceutical development, environmental analysis, and synthetic chemistry. The mass spectrum of this compound is characterized by specific cleavage patterns influenced by the tertiary carbon center and the presence of a chlorine atom.

Predicted Mass Spectrum Data

m/zProposed Fragment IonRelative Intensity (%)
41[C3H5]+100
56[C4H8]+85
57[C4H9]+75
99[C7H15]+60
101[C5H10Cl]+15
134[C7H15Cl]+• (Molecular Ion)5
136[C7H15(37)Cl]+• (M+2)1.65

Fragmentation Pathways and Mechanisms

The fragmentation of this compound upon electron ionization is primarily dictated by the stability of the resulting carbocations. The tertiary carbocation formed by the loss of the chlorine atom is a key feature of the spectrum.

The initial step is the ionization of the molecule to form the molecular ion, [C7H15Cl]+•.

Alpha-Cleavage

The most significant fragmentation pathway is the cleavage of the C-Cl bond, leading to the formation of a stable tertiary carbocation at m/z 99. This is a common fragmentation for tertiary halides.

[C7H15Cl]+• → [C7H15]+ + Cl• (m/z 134) → (m/z 99)

Alkyl Group Loss

Subsequent fragmentation of the tertiary carbocation or the molecular ion can occur through the loss of alkyl radicals. For instance, the loss of a butyl radical from the molecular ion followed by the loss of HCl can lead to the formation of the base peak at m/z 41.

Isotope Peaks

Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), ions containing a chlorine atom will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the corresponding M peak. This is observable for the molecular ion ([M]+• at m/z 134 and [M+2]+• at m/z 136) and other chlorine-containing fragments.

The logical flow of the major fragmentation pathways is illustrated in the following diagram.

fragmentation_workflow M Molecular Ion [C7H15Cl]+• m/z 134 F1 Tertiary Carbocation [C7H15]+ m/z 99 M->F1 - Cl• F2 [C4H8]+ m/z 56 F1->F2 - C3H7• F3 [C3H5]+ m/z 41 (Base Peak) F2->F3 - CH3• fragmentation_pathway cluster_ionization Ionization cluster_fragmentation Fragmentation mol This compound M_ion [C7H15Cl]+• (m/z 134) mol->M_ion + e- F_99 [C7H15]+ (m/z 99) M_ion->F_99 - Cl• F_56 [C4H8]+ (m/z 56) F_99->F_56 - C3H7• F_41 [C3H5]+ (m/z 41) F_56->F_41 - CH3•

References

Thermodynamic properties of 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of 2-Chloro-2-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. The document summarizes key quantitative thermodynamic data in structured tables, details relevant experimental protocols for the determination of these properties, and presents a visualization of the synthesis pathway.

Introduction

This compound (C7H15Cl) is a tertiary alkyl halide.[1][2][3] Understanding its thermodynamic properties is crucial for a variety of applications, including reaction kinetics, process design, and safety assessments in chemical manufacturing and pharmaceutical development. This guide compiles and presents available data on its fundamental thermodynamic parameters.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior in various physical and chemical processes.

Table 1: Molecular and Physical Properties of this compound

PropertyValueSource
Molecular Formula C7H15Cl[1][2][3]
Molecular Weight 134.647 g/mol [1]
CAS Number 4398-65-6[1][2][3]
Density 0.86 g/cm³ChemicalBook
Boiling Point 140 °C at 760 mmHg[4]
Melting Point -69.5 °C (estimate)Guidechem
Flash Point 33.5 °CGuidechem
Refractive Index 1.419Guidechem
Vapor Pressure 7.8 ± 0.2 mmHg at 25°C (Predicted)Guidechem

Thermodynamic Properties

Table 2: Key Thermodynamic Parameters of this compound

ParameterSymbolNotesSource
Ideal Gas Heat Capacity C_p,gas_Data as a function of temperature is available.[5][6]
Standard Gibbs Free Energy of Formation Δ_f_G°[6]
Enthalpy of Formation at Standard Conditions (gas) Δ_f_H°gas[6]
Enthalpy of Fusion at Standard Conditions Δ_fus_H°[6]
Enthalpy of Vaporization at Standard Conditions Δ_vap_H°Data as a function of temperature is available.[5][6]
Critical Pressure P_c_[6]
Critical Temperature T_c_[6]

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key experiments relevant to haloalkanes.

Calorimetry for Enthalpy of Reaction

Calorimetry is used to measure the heat absorbed or released during a chemical reaction, which corresponds to the enthalpy change (ΔH) at constant pressure.[7][8][9][10][11]

Objective: To determine the enthalpy of a reaction involving an alkyl halide.

Apparatus:

  • A coffee-cup calorimeter (an insulated container)[11]

  • Thermometer or temperature probe[11]

  • Stirring rod

  • Balance

  • Glassware for measuring reactants

Procedure:

  • Calorimeter Calibration: The heat capacity of the calorimeter (C_cal_) must be determined by mixing known amounts of hot and cold water and measuring the final temperature.

  • Reactant Preparation: Measure precise volumes and concentrations of the reactants. For the synthesis of this compound, this would involve 2-methyl-2-hexanol (B1585243) and hydrochloric acid.

  • Reaction Initiation: Place one reactant in the calorimeter and allow it to reach thermal equilibrium. Record the initial temperature (T_initial_).

  • Mixing and Data Collection: Quickly add the second reactant to the calorimeter, seal it, and begin stirring. Record the temperature at regular intervals until a maximum or minimum temperature is reached and the temperature starts to return to the initial state.[10]

  • Data Analysis: Plot temperature versus time to extrapolate the final temperature (T_final_) at the time of mixing.

  • Calculation: The heat of the reaction (q_rxn_) is calculated using the formula: q_rxn_ = - (q_solution_ + q_calorimeter_) where:

    • q_solution_ = m_solution_ × c_solution_ × ΔT

    • q_calorimeter_ = C_cal_ × ΔT

    • ΔT = T_final_ - T_initial_ The enthalpy of reaction (ΔH) is then determined by dividing q_rxn_ by the number of moles of the limiting reactant.

Static Method for Vapor Pressure Measurement

The static method is a direct technique for determining the vapor pressure of a liquid over a range of temperatures.[12][13][14][15]

Objective: To measure the vapor pressure of this compound as a function of temperature.

Apparatus:

  • A thermostated sample cell connected to a pressure measuring system (e.g., a capacitance manometer).[16]

  • Vacuum pump

  • Temperature control system

Procedure:

  • Sample Preparation: The liquid sample must be thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.[12]

  • Equilibration: The degassed sample is placed in the thermostated cell, which is evacuated. The cell is then brought to the desired temperature and allowed to reach thermal and phase equilibrium.

  • Pressure Measurement: Once the system is in equilibrium, the pressure of the vapor in the headspace above the liquid is measured by the pressure transducer.[14]

  • Temperature Variation: The temperature of the cell is then changed to a new setpoint, and the system is allowed to re-equilibrate before another pressure measurement is taken. This is repeated for a range of temperatures.[15]

  • Data Analysis: The vapor pressure data is typically plotted as ln(P) versus 1/T. According to the Clausius-Clapeyron equation, this plot should be linear, and the slope can be used to determine the enthalpy of vaporization (ΔH_vap_).

Synthesis Workflow

Tertiary alkyl halides like this compound are commonly synthesized via an SN1 reaction from the corresponding tertiary alcohol.[17][18] The following diagram illustrates the workflow for the synthesis of this compound from 2-methyl-2-hexanol.

SynthesisWorkflow Reactants 2-methyl-2-hexanol + Concentrated HCl Reaction SN1 Reaction (Protonation & Loss of H2O, Nucleophilic Attack by Cl-) Reactants->Reaction Mixing Separation Liquid-Liquid Extraction (Separatory Funnel) Reaction->Separation Reaction Mixture Washing Washing with NaHCO3(aq) and Brine Separation->Washing Organic Layer Drying Drying over Anhydrous Na2SO4 or CaCl2 Washing->Drying Product This compound (Purified Product) Drying->Product Filtration

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has summarized the available thermodynamic and physical properties of this compound. While some specific experimental values for thermodynamic parameters are not widely published, this document provides a foundational understanding through compiled data, detailed experimental protocols for their determination, and a clear visualization of its synthesis. This information is intended to support researchers and professionals in their work involving this compound.

References

Solubility of 2-Chloro-2-methylhexane in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-2-methylhexane, a halogenated alkane relevant in various chemical and pharmaceutical applications. Due to a lack of extensive published quantitative data for this specific compound, this document focuses on the fundamental principles governing its solubility, qualitative solubility profiles, and a detailed experimental protocol for quantitative determination.

Core Principles of Haloalkane Solubility

The solubility of haloalkanes like this compound is primarily governed by the "like dissolves like" principle. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[1][2] Haloalkanes are characterized by both nonpolar alkyl chains and a polar carbon-halogen bond. This dual nature influences their interaction with different types of solvents.

The primary intermolecular forces at play in this compound are London dispersion forces, due to its alkyl structure, and dipole-dipole interactions arising from the polar C-Cl bond. For dissolution to occur, the energy required to break the intermolecular forces within the solute (this compound) and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Haloalkanes tend to be soluble in organic solvents because the new intermolecular attractions between the haloalkane and solvent molecules have a similar strength to the forces being broken in the separate components.[1] In contrast, their solubility in water is very low because the strong hydrogen bonds between water molecules are much stronger than the dipole-dipole or dispersion forces that would be formed with the haloalkane.[1][3]

Solubility Profile of this compound

Solvent ClassificationCommon SolventsPredicted Solubility of this compoundRationale
Nonpolar Solvents Hexane, Toluene, Diethyl EtherHighly Soluble / MiscibleSimilar intermolecular forces (primarily London dispersion forces) between the nonpolar solvent and the alkyl portion of this compound.[1]
Polar Aprotic Solvents Acetone, Ethyl Acetate, DichloromethaneSolubleA combination of London dispersion forces and dipole-dipole interactions between the solvent and this compound.
Polar Protic Solvents Ethanol, Methanol, IsopropanolSolubleWhile these solvents are capable of hydrogen bonding, the alkyl groups in both the solvent and this compound allow for significant van der Waals interactions, leading to solubility. Structurally similar 2-chloro-2-methylbutane (B165293) is soluble in ethanol.[4]
Highly Polar Aprotic Solvent Dimethylformamide (DMF)Likely SolubleDMF is miscible with the majority of organic liquids.[5]

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a gravimetric method for determining the quantitative solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature in g/100 mL.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Calibrated volumetric flasks (e.g., 10 mL, 25 mL)

  • Glass vials with screw caps

  • Calibrated pipettes

  • Syringe with a solvent-resistant filter (e.g., PTFE)

  • Evaporating dish or pre-weighed beaker

  • Drying oven

Procedure:

  • Solvent Preparation: Fill a 10 mL volumetric flask with the chosen organic solvent and record the exact weight. This will be used to determine the density of the solvent at the experimental temperature if it is not known.

  • Saturated Solution Preparation:

    • Add approximately 5 mL of the organic solvent to a glass vial.

    • Add an excess of this compound to the vial. An excess is present when a separate, undissolved phase of this compound is visible after thorough mixing.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solvent is fully saturated. Gentle agitation should be maintained throughout this period.

  • Sample Extraction:

    • After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved solute to settle.

    • Carefully draw a known volume (e.g., 2 mL) of the clear, saturated supernatant into a syringe fitted with a solvent-resistant filter. It is crucial not to disturb the undissolved layer.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish or beaker.

    • Dispense the filtered saturated solution from the syringe into the pre-weighed container.

    • Record the exact weight of the container with the solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating in a drying oven at a temperature below the boiling point of this compound can be used to expedite this process.

    • Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it again.

  • Calculation:

    • Mass of dissolved this compound: (Weight of container + residue) - (Weight of empty container)

    • Mass of solvent: (Weight of container + solution) - (Weight of container + residue)

    • Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) * 100

    • To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required. Solubility ( g/100 mL): Solubility ( g/100 g) * Solvent Density (g/mL)

Visualizations

Experimental_Workflow A 1. Prepare Saturated Solution (Excess this compound in solvent) B 2. Equilibrate (Constant temperature with agitation) A->B C 3. Settle and Extract (Allow undissolved solute to settle, draw supernatant with filtered syringe) B->C D 4. Weigh Saturated Solution (Dispense known volume into tared container and weigh) C->D E 5. Evaporate Solvent (Gentle heating in fume hood) D->E F 6. Weigh Residue (Cool and weigh remaining this compound) E->F G 7. Calculate Solubility (Determine mass of solute per mass or volume of solvent) F->G

Caption: Experimental workflow for determining the solubility of this compound.

Solubility_Principle cluster_solute This compound cluster_solvents Solvents Solute C7H15Cl Solute_NP Nonpolar Alkyl Group Solute->Solute_NP has Solute_P Polar C-Cl Bond Solute->Solute_P has Ethanol Ethanol (Polar Protic) Solute->Ethanol Good Interaction (Dispersion & Dipole) Hexane Hexane (Nonpolar) Solute_NP->Hexane Strong Interaction (Dispersion Forces) Acetone Acetone (Polar Aprotic) Solute_P->Acetone Interaction (Dipole-Dipole)

Caption: "Like Dissolves Like" principle for this compound solubility.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the material safety and hazard data for 2-Chloro-2-methylhexane (CAS No: 4398-65-6). The information is compiled and presented to meet the needs of laboratory, research, and drug development professionals, with a focus on quantitative data, experimental methodologies, and clear visual workflows for safety procedures.

Section 1: Chemical and Physical Properties

This compound is a flammable and irritant liquid organochloride compound.[1] Its primary application is as a reagent or intermediate in organic synthesis, including for pharmaceuticals.[2] A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₁₅Cl[1][3][4]
Molecular Weight 134.65 g/mol [1][5][6]
CAS Number 4398-65-6[1][3][4]
Appearance Liquid[7]
Boiling Point 140 °C at 760 mmHg[3]
Flash Point 33.5 °C[3]
Density 0.86 g/cm³[3]
Refractive Index 1.419[3]
LogP (Octanol/Water Partition Coeff.) 3.194[3]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with its flammability and its irritant effects on the skin, eyes, and respiratory system.[1][7]

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Source: PubChem, Thermo Fisher Scientific SDS.[1][7]

Section 3: Experimental Protocols for Hazard Determination

The hazard classifications listed above are determined by standardized experimental protocols. Understanding these methods is crucial for interpreting the data and assessing risk in a laboratory or development setting.

Flash Point Determination (ASTM D93)

The flash point of 33.5 °C was likely determined using a method consistent with ASTM D93, the standard test method for flash point by Pensky-Martens Closed Cup Tester.[8][9][10]

  • Principle: A sample of the chemical is placed in a brass test cup and heated at a controlled rate while being stirred. An ignition source is periodically directed into the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite momentarily.[11]

  • Apparatus: A manual or automated Pensky-Martens closed-cup apparatus.[8]

  • Methodology (Procedure A for Distillate Fuels):

    • The sample is heated at a rate of 5 to 6 °C per minute.

    • The sample is stirred at 90 to 120 RPM.

    • Starting at a temperature approximately 23 °C below the expected flash point, an ignition source is applied at specific temperature intervals (e.g., every 1 °C).

    • The test concludes when a distinct flash is observed inside the cup. This temperature is recorded as the flash point, corrected for barometric pressure.[10]

Skin Irritation Testing (OECD Test Guideline 439)

The "Causes skin irritation" classification is determined by assessing the chemical's effect on skin. Modern methods prioritize in vitro testing to avoid the use of animals. The OECD TG 439 provides a validated in vitro method using a Reconstructed Human Epidermis (RhE) model.[7][12][13]

  • Principle: The test chemical is applied topically to a three-dimensional RhE model, which mimics the upper layers of human skin.[14] Skin irritation is identified by the chemical's ability to decrease cell viability below a defined threshold.[13]

  • Apparatus: Reconstructed human epidermis tissue models, multi-well plates, cell culture incubator.

  • Methodology:

    • The test chemical (30 µL for liquids) is applied to the surface of triplicate tissue models.[12]

    • The tissues are incubated with the chemical for a set period (e.g., 60 minutes).[12]

    • The chemical is removed by washing, and the tissues are transferred to fresh medium for a recovery period (e.g., 42 hours).[12]

    • Cell viability is assessed using a colorimetric assay, such as the MTT assay. In this assay, viable cells convert the yellow MTT reagent into a blue formazan (B1609692) product, which is then extracted and measured.[12]

    • Classification: If the mean tissue viability is reduced to 50% or less compared to negative controls, the chemical is classified as a skin irritant (GHS Category 2).[7][12]

Eye Irritation Testing (OECD Test Guideline 405 / 496)

The "Causes serious eye irritation" classification is based on assessing reversible or irreversible damage to the eye. While the historical standard was the in vivo rabbit eye test (OECD TG 405), modern approaches emphasize a weight-of-evidence and tiered testing strategy, starting with in vitro methods like OECD TG 496.[1][15][16]

  • Principle (In Vivo, TG 405): A single dose of the substance is applied to one eye of an animal (typically a rabbit), with the other eye serving as a control.[17] Lesions of the cornea, iris, and conjunctiva are scored at specific intervals (e.g., 1, 24, 48, and 72 hours) to determine the extent and reversibility of damage.[15][17] The use of analgesics and anesthetics is required to minimize pain and distress.[1]

  • Principle (In Vitro, TG 496): This guideline uses Reconstructed human Cornea-like Epithelium (RhCE) models to assess eye irritation potential without animal testing. The methodology is similar to the skin irritation test, involving application of the chemical and subsequent measurement of cell viability to classify the irritation potential.[16]

Section 4: Safety and Handling Workflows

For practical application in a research and development environment, the information from the MSDS can be structured into logical workflows.

First Aid Response Protocol

This diagram outlines the immediate steps to be taken in the event of an exposure to this compound.

FirstAid cluster_exposure Exposure Event exposure Exposure Occurs: Inhalation, Skin/Eye Contact, or Ingestion inhalation Inhalation: 1. Move to fresh air. 2. If not breathing, give artificial respiration. exposure->inhalation Inhaled skin Skin Contact: 1. Immediately remove contaminated clothing. 2. Wash skin with soap and plenty of water for at least 15 minutes. exposure->skin Skin/Clothing eye Eye Contact: 1. Rinse cautiously with water for at least 15 minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing. exposure->eye Eyes ingestion Ingestion: 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. exposure->ingestion Swallowed seek_medical Seek Immediate Medical Attention (Call a POISON CENTER or doctor) inhalation->seek_medical skin->seek_medical If irritation persists eye->seek_medical ingestion->seek_medical

Caption: First aid workflow for this compound exposure.

Accidental Release (Spill) Response

This workflow details the procedure for safely managing a spill of this compound.

SpillResponse spill Spill Detected step1 1. Ensure Adequate Ventilation Evacuate non-essential personnel. spill->step1 step2 2. Remove Ignition Sources Keep away from heat, sparks, open flames. Use non-sparking tools and explosion-proof equipment. step1->step2 step3 3. Don Personal Protective Equipment (PPE) Gloves, safety goggles, protective clothing. step2->step3 step4 4. Contain and Clean Up Soak up with inert absorbent material (e.g., sand, dry chemical). step3->step4 step6 6. Prevent Environmental Contamination Do not let product enter drains. step3->step6 step5 5. Collect for Disposal Place in suitable, closed, labeled containers for hazardous waste disposal. step4->step5

Caption: Workflow for responding to an accidental spill.

Section 5: Role in Drug Development and Biological Activity

While this compound is used as a chemical intermediate in the synthesis of more complex molecules, there is no evidence in the reviewed literature to suggest it has a direct role in biological signaling pathways or possesses therapeutic activity itself.[2]

Tertiary alkyl halides are motifs that can be found in bioactive molecules and approved drugs.[18][19] Their stability, which is greater than that of primary alkyl halides, allows them to be incorporated into drug candidates to modulate properties like lipophilicity, which can enhance membrane permeability and oral absorption.[18] However, the primary value of this compound for drug development professionals lies in its function as a versatile building block in synthetic chemistry, not as a bioactive agent.[2][20]

Section 6: Storage and Handling

Proper storage and handling are critical to ensure safety.

AspectRecommendation
Handling Wear personal protective equipment (gloves, eye protection).[7] Use only in a well-ventilated area or outdoors.[7] Keep away from heat, sparks, open flames, and hot surfaces.[7] Use non-sparking tools and take precautionary measures against static discharge.[7]
Storage Store in a well-ventilated place.[7] Keep the container tightly closed.[7] Keep cool and store in a dry place.[2][7]
Incompatible Materials Strong oxidizing agents.[16]

Section 7: Conclusion

This compound is a flammable liquid that poses irritation hazards to the skin, eyes, and respiratory system. This guide provides the essential quantitative data, outlines the standardized experimental protocols used to determine its hazard profile, and presents clear, actionable workflows for safety and emergency response. For researchers and drug development professionals, its primary relevance is as a synthetic intermediate. Adherence to the handling, storage, and emergency procedures outlined in this guide and the full Safety Data Sheet is paramount for ensuring a safe laboratory environment.

References

Synthesis of 2-Chloro-2-methylhexane from 2-methyl-2-hexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-2-methylhexane from 2-methyl-2-hexanol (B1585243) via a nucleophilic substitution reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Overview and Mechanism

The conversion of 2-methyl-2-hexanol, a tertiary alcohol, to this compound is a classic example of a unimolecular nucleophilic substitution (SN1) reaction.[1] The reaction proceeds readily in the presence of a strong acid, such as concentrated hydrochloric acid (HCl).[2]

The reaction mechanism involves three key steps:

  • Protonation of the Alcohol: The hydroxyl (-OH) group of the 2-methyl-2-hexanol is a poor leaving group. In the presence of a strong acid like HCl, the lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H+) from the acid. This protonation step forms a good leaving group, a water molecule (-OH2+).[1][2]

  • Formation of a Carbocation: The protonated alcohol then dissociates, with the water molecule departing, leading to the formation of a stable tertiary carbocation at the second carbon position. This step is the rate-determining step of the SN1 reaction.[2][3]

  • Nucleophilic Attack: The chloride ion (Cl-), a nucleophile, then attacks the electrophilic carbocation, forming the final product, this compound.[2]

A competing elimination reaction (E1) can also occur, leading to the formation of alkenes. However, in the presence of a high concentration of the nucleophilic halide, the substitution reaction is generally favored, especially at lower temperatures.[4]

Quantitative Data

The following table summarizes the key quantitative data for the reactant, product, and the reaction itself.

Parameter2-methyl-2-hexanol (Reactant)This compound (Product)Reaction Data
Molecular Formula C₇H₁₆O[5]C₇H₁₅Cl[6][7]Reaction Type: SN1
Molecular Weight 116.20 g/mol [5]134.65 g/mol [6]Typical Reagent: Concentrated HCl
Boiling Point 141-144 °C[2][5]140 °C[7][8]Expected Yield: High (typically >80% for SN1 on tertiary alcohols)
Density 0.812 g/mL at 25 °C[5]0.86 g/cm³[6][7]Reaction Time: Typically several hours to overnight[9]
Solubility in Water 9700 mg/L at 25 °C (Slightly soluble)[2]InsolubleReaction Temperature: Room temperature
Refractive Index n20/D 1.417 (lit.)1.419 - 1.420[6][7]-

Experimental Protocol

This section outlines a detailed methodology for the synthesis of this compound from 2-methyl-2-hexanol. This protocol is adapted from established procedures for similar SN1 reactions.[9][10]

Materials:

  • 2-methyl-2-hexanol

  • Concentrated hydrochloric acid (12 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2-hexanol. Cool the flask in an ice bath.

  • Addition of HCl: Slowly add an excess of cold, concentrated hydrochloric acid to the cooled alcohol with continuous stirring. A typical molar ratio of HCl to alcohol is 3:1.[9]

  • Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture for several hours or overnight to ensure the reaction goes to completion.[9] The formation of two layers will be observed as the non-polar alkyl halide product is insoluble in the aqueous acidic medium.

  • Workup - Extraction and Washing:

    • Transfer the reaction mixture to a separatory funnel.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release the pressure from the carbon dioxide gas evolved.

    • Wash the organic layer with water to remove any remaining salts.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate. The drying agent should be added until it no longer clumps together.

  • Purification - Distillation:

    • Decant or filter the dried organic liquid into a clean, dry round-bottom flask.

    • Purify the this compound by simple distillation. Collect the fraction that boils at approximately 140 °C.[7][8]

Visualizations

Reaction Signaling Pathway

SN1_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant 2-methyl-2-hexanol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Reactant->Protonated_Alcohol Protonation Acid HCl Acid->Protonated_Alcohol Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation Loss of H₂O (Rate-determining step) Water H₂O Protonated_Alcohol->Water Product This compound Carbocation->Product Nucleophilic Attack by Cl⁻

Caption: SN1 reaction mechanism for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start Reaction Reaction: 2-methyl-2-hexanol + conc. HCl (Room Temperature, Stirring) Start->Reaction Extraction Workup: Separatory Funnel Extraction Reaction->Extraction Washing_Bicarb Wash with NaHCO₃ solution Extraction->Washing_Bicarb Washing_Water Wash with Water Washing_Bicarb->Washing_Water Drying Dry with Anhydrous Na₂SO₄ Washing_Water->Drying Purification Purification: Simple Distillation Drying->Purification Product Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Products of Free-Radical Chlorination of 2-Methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the free-radical chlorination of 2-methylhexane (B165397), a reaction of fundamental importance in synthetic organic chemistry and relevant to the derivatization of aliphatic scaffolds in drug discovery. The guide details the mechanism of the reaction, identifies the potential monochlorinated products, and presents a calculated product distribution based on established principles of radical reactivity. Detailed experimental protocols for conducting the reaction and analyzing the product mixture are provided, along with visualizations of the reaction pathways and experimental workflow to aid in comprehension and practical application.

Introduction

Free-radical halogenation is a classic method for the functionalization of alkanes, which are typically unreactive.[1] This process, proceeding via a chain reaction mechanism, allows for the substitution of a hydrogen atom with a halogen.[2][3] While chlorination is a vigorous reaction, it provides a valuable route to alkyl halides, which are versatile intermediates in organic synthesis.[4] Understanding the product distribution of such reactions is crucial for predicting outcomes and designing synthetic strategies. This guide focuses on the free-radical chlorination of 2-methylhexane, a branched alkane, to illustrate the principles of regioselectivity in these reactions.

Reaction Mechanism

The free-radical chlorination of an alkane proceeds through a three-stage chain mechanism: initiation, propagation, and termination.[2][3][5]

2.1 Initiation: The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl-Cl) to form two chlorine radicals (Cl•). This step requires an energy input, typically in the form of ultraviolet (UV) light or heat.[5]

2.2 Propagation: The propagation phase consists of two repeating steps that generate the product and regenerate the radical species, thus continuing the chain reaction.[5]

  • Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from the alkane (R-H) to form hydrogen chloride (H-Cl) and an alkyl radical (R•).[5]

  • Step 2: Halogenation. The alkyl radical then reacts with a molecule of chlorine (Cl₂) to yield the alkyl chloride product (R-Cl) and a new chlorine radical, which can then participate in another hydrogen abstraction step.[5]

2.3 Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur in several ways, including the combination of two chlorine radicals, two alkyl radicals, or an alkyl radical and a chlorine radical.[6]

G Free-Radical Chlorination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 2Cl_rad 2 Cl• Cl2->2Cl_rad UV light or heat Cl_rad Cl• RH 2-Methylhexane (R-H) R_rad Alkyl Radical (R•) RH->R_rad Hydrogen Abstraction Cl_rad->R_rad HCl HCl R_rad->HCl RCl Monochloro-2-methylhexane (R-Cl) R_rad->RCl Halogenation Cl2_prop Cl2 Cl2_prop->RCl Cl_rad_regen Cl• RCl->Cl_rad_regen Cl_rad_term Cl• Cl2_term Cl2 Cl_rad_term->Cl2_term RCl_term R-Cl Cl_rad_term->RCl_term Cl_rad_term2 Cl• Cl_rad_term2->Cl2_term R_rad_term R• RR R-R R_rad_term->RR R_rad_term->RCl_term R_rad_term2 R• R_rad_term2->RR

Caption: General mechanism of free-radical chlorination.

Products of Monochlorination of 2-Methylhexane

2-Methylhexane possesses several distinct types of hydrogen atoms, leading to the formation of multiple constitutional isomers upon monochlorination. The structure of 2-methylhexane is:

CH₃–CH(CH₃)–CH₂–CH₂–CH₂–CH₃

There are seven possible monochlorinated products, resulting from the substitution of a hydrogen atom at each unique carbon position.[7][8]

  • 1-chloro-2-methylhexane

  • 2-chloro-2-methylhexane

  • 3-chloro-2-methylhexane

  • 4-chloro-2-methylhexane

  • 5-chloro-2-methylhexane

  • 1-chloro-5-methylhexane (from the other primary methyl group)

  • 2-chloro-5-methylhexane (stereoisomers are possible)

Product Distribution: Theoretical Calculation

The distribution of monochlorinated products is determined by two main factors: the statistical probability of a chlorine radical colliding with a particular type of hydrogen atom and the relative reactivity of that hydrogen atom.[9] The relative reactivity of C-H bonds towards free-radical chlorination generally follows the order: tertiary > secondary > primary.[1] This is due to the greater stability of the resulting tertiary, secondary, and primary free radicals, respectively. For the purpose of this guide, we will use the approximate relative reactivity ratios of 5 for tertiary, 3.8 for secondary, and 1 for primary C-H bonds.[1]

Table 1: Calculation of Theoretical Product Distribution for the Monochlorination of 2-Methylhexane

Position of ChlorinationProduct NameType of C-H BondNumber of HydrogensRelative Reactivity per HStatistical Factor x ReactivityPredicted % Yield
C11-chloro-2-methylhexanePrimary (1°)313 x 1 = 39.8%
C2This compoundTertiary (3°)151 x 5 = 516.4%
C33-chloro-2-methylhexaneSecondary (2°)23.82 x 3.8 = 7.624.9%
C44-chloro-2-methylhexaneSecondary (2°)23.82 x 3.8 = 7.624.9%
C55-chloro-2-methylhexaneSecondary (2°)23.82 x 3.8 = 7.624.9%
C61-chloro-5-methylhexanePrimary (1°)313 x 1 = 39.8%
C1' (methyl at C2)2-chloro-1-methylhexanePrimary (1°)313 x 1 = 39.8%
Total 16 30.8 100%

Note: The predicted percent yield is calculated by dividing the "Statistical Factor x Reactivity" for each product by the total sum of these values (30.8) and multiplying by 100.

Experimental Protocols

The following is a generalized protocol for the free-radical chlorination of 2-methylhexane and subsequent product analysis.

5.1 Materials and Equipment

  • 2-Methylhexane

  • Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) as a chlorine source

  • Inert solvent (e.g., carbon tetrachloride - Caution: Toxic )

  • Radical initiator (e.g., AIBN - azobisisobutyronitrile) if using a chemical initiator

  • UV lamp or heat source

  • Reaction vessel with a condenser and gas inlet/outlet

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Standard laboratory glassware and safety equipment

5.2 Experimental Procedure

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a gas inlet tube. The outlet of the condenser should be connected to a trap to neutralize any excess chlorine gas.

  • Reactant Addition: Charge the flask with 2-methylhexane and the inert solvent.

  • Initiation:

    • Photochemical Initiation: Position a UV lamp to irradiate the reaction mixture.

    • Thermal Initiation: If using a chemical initiator like AIBN, add it to the mixture and heat the flask to the appropriate temperature for the initiator's decomposition.

  • Chlorination: Slowly bubble chlorine gas through the reaction mixture with vigorous stirring. The rate of addition should be controlled to maintain a steady reaction and avoid excessive temperature increases.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC to observe the formation of products and the consumption of the starting material.

  • Workup: Once the desired level of conversion is reached, stop the flow of chlorine and turn off the initiation source. Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl. Wash the organic layer with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

5.3 Product Analysis

The resulting mixture of monochlorinated 2-methylhexane isomers can be analyzed both qualitatively and quantitatively using Gas Chromatography-Mass Spectrometry (GC-MS).[9]

  • Gas Chromatography (GC): The different isomers will have slightly different boiling points and polarities, allowing for their separation on a suitable GC column (e.g., a non-polar or medium-polarity capillary column). The retention time of each peak can be used for identification by comparing it to known standards. The area under each peak is proportional to the amount of that isomer in the mixture, allowing for the determination of the product ratio.

  • Mass Spectrometry (MS): The mass spectrometer coupled to the GC will provide the mass spectrum of each separated isomer. The molecular ion peak will confirm the mass of the monochlorinated product, and the fragmentation pattern can be used to help identify the specific isomer.

G Experimental Workflow Start Start Reaction_Setup 1. Reaction Setup: - Flask with condenser - Stirrer - Gas inlet/outlet Start->Reaction_Setup Reactant_Addition 2. Add 2-Methylhexane and Solvent Reaction_Setup->Reactant_Addition Initiation 3. Initiation: - UV light or - Heat + Initiator Reactant_Addition->Initiation Chlorination 4. Introduce Chlorine Gas Initiation->Chlorination Monitoring 5. Monitor by GC Chlorination->Monitoring Monitoring->Chlorination Continue reaction Workup 6. Quench, Wash, and Dry Monitoring->Workup Desired conversion Analysis 7. GC-MS Analysis Workup->Analysis End End Analysis->End

Caption: A simplified workflow for the free-radical chlorination of 2-methylhexane.

Conclusion

The free-radical chlorination of 2-methylhexane yields a mixture of seven possible monochlorinated constitutional isomers. The product distribution is governed by the statistical probability of hydrogen abstraction and the inherent reactivity of the different types of C-H bonds, with tertiary hydrogens being the most reactive. While chlorination is generally less selective than bromination, an understanding of these principles allows for the prediction of the major products. The experimental protocols outlined in this guide provide a framework for conducting this reaction and analyzing its outcomes, which is essential for the targeted synthesis of halogenated alkanes in research and development settings.

References

Methodological & Application

Application Notes and Protocols for the SN1 Reaction of 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the unimolecular nucleophilic substitution (SN1) reaction, utilizing the solvolysis of 2-chloro-2-methylhexane as a model system. This document outlines the theoretical framework, experimental protocols for monitoring reaction kinetics, and expected outcomes. The information is intended to guide researchers in designing and executing experiments involving SN1 reactions, which are fundamental in various aspects of organic synthesis and drug development.

Introduction

The SN1 reaction is a cornerstone of organic chemistry, characterized by a two-step mechanism involving a carbocation intermediate.[1][2] This pathway is prevalent for tertiary and some secondary alkyl halides in the presence of a weak nucleophile, often the solvent itself in a process known as solvolysis.[3] Understanding the kinetics and mechanism of the SN1 reaction is crucial for controlling reaction outcomes, predicting product distributions, and designing synthetic routes for complex molecules.

This compound serves as an excellent substrate for studying the SN1 reaction due to its tertiary structure, which readily forms a stabilized carbocation intermediate. The progress of its solvolysis can be conveniently monitored by measuring the rate of formation of hydrochloric acid (HCl), a byproduct of the reaction.

Reaction Mechanism and Kinetics

The SN1 reaction of this compound proceeds in two main steps:

  • Ionization: The carbon-chlorine bond in this compound breaks heterolytically, forming a tertiary carbocation and a chloride ion. This is the slow, rate-determining step of the reaction.[2][4]

  • Nucleophilic Attack: The solvent molecule (e.g., water, ethanol) acts as a nucleophile and rapidly attacks the planar carbocation. This can occur from either face of the carbocation, leading to a racemic or nearly racemic mixture of products if the starting material is chiral.

  • Deprotonation: If the nucleophile was neutral (like water or an alcohol), a final rapid deprotonation step occurs to yield the final product, 2-methyl-2-hexanol (B1585243) (in the case of hydrolysis) or an ether (in the case of alcoholysis).

The rate of the SN1 reaction is dependent only on the concentration of the alkyl halide, as the nucleophile is not involved in the rate-determining step.[5] Therefore, the reaction follows first-order kinetics:

Rate = k[this compound]

Where 'k' is the first-order rate constant.

Data Presentation

Solvent (Ethanol-Water, v/v)Dielectric Constant (approx.)Relative Rate Constant (k_rel)
100% Ethanol (B145695)24.31
80% Ethanol - 20% Water37.54
60% Ethanol - 40% Water50.720
40% Ethanol - 60% Water63.9150
20% Ethanol - 80% Water77.13000
100% Water80.1150,000

Note: Data is illustrative and based on the general trends observed for the solvolysis of tertiary alkyl halides. The relative rates are compared to the rate in 100% ethanol.

Experimental Protocols

This section provides a detailed methodology for studying the kinetics of the solvolysis of this compound. The method involves monitoring the production of HCl over time by titration with a standardized sodium hydroxide (B78521) solution.

Materials and Reagents
  • This compound (purified)

  • Solvent (e.g., various ethanol-water mixtures, acetone-water mixtures)

  • Standardized sodium hydroxide (NaOH) solution (approx. 0.02 M)

  • Bromothymol blue indicator solution

  • Acetone (for quenching the reaction)

  • Volumetric flasks, pipettes, burette, Erlenmeyer flasks, stopwatch

Experimental Procedure
  • Preparation of the Reaction Mixture:

    • Prepare a stock solution of this compound in a non-polar, aprotic solvent (e.g., acetone) to a known concentration (e.g., 0.1 M).

    • In a temperature-controlled water bath, place an Erlenmeyer flask containing a specific volume of the desired solvent mixture (e.g., 50 mL of 50:50 ethanol-water).

    • Add a few drops of bromothymol blue indicator to the solvent. The solution should be green.

  • Initiation of the Reaction:

    • Using a pipette, add a small, known volume of the standardized NaOH solution to the Erlenmeyer flask. The solution will turn blue.

    • To initiate the solvolysis reaction, add a precise volume of the this compound stock solution to the flask, start the stopwatch immediately, and swirl the flask to ensure thorough mixing.

  • Monitoring the Reaction:

    • The solvolysis of this compound will produce HCl, which will neutralize the added NaOH.

    • Record the time it takes for the indicator to change from blue back to green. This marks the point where the initial amount of NaOH has been consumed.

    • Immediately add another precise aliquot of the NaOH solution and record the time for the color to change back to green.

    • Repeat this process for several intervals to obtain a series of time points and corresponding amounts of HCl produced.

  • Data Analysis:

    • The concentration of this compound at each time point can be calculated from the cumulative amount of NaOH added.

    • To determine the first-order rate constant (k), plot the natural logarithm of the concentration of this compound (ln[R-Cl]) versus time.

    • The plot should yield a straight line, and the rate constant is the negative of the slope of this line (k = -slope).

Mandatory Visualizations

SN1 Reaction Mechanism

SN1_Mechanism cluster_step1 Step 1: Ionization (Rate-determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation R-Cl This compound Carbocation Tertiary Carbocation R-Cl->Carbocation Slow Cl- Chloride Ion Protonated_Product Protonated Product Carbocation->Protonated_Product Fast Solvent Solvent (e.g., H₂O) Final_Product Final Product (e.g., 2-Methyl-2-hexanol) Protonated_Product->Final_Product Fast H+ H⁺

Caption: The three-step mechanism of the SN1 reaction for this compound.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Solvent Prepare solvent mixture with indicator Start->Prepare_Solvent Add_NaOH Add a known aliquot of standardized NaOH Prepare_Solvent->Add_NaOH Initiate_Reaction Add this compound and start timer Add_NaOH->Initiate_Reaction Monitor_Color_Change Record time for indicator to change color Initiate_Reaction->Monitor_Color_Change Repeat More data points? Monitor_Color_Change->Repeat Add_More_NaOH Add next aliquot of NaOH Add_More_NaOH->Monitor_Color_Change Repeat->Add_More_NaOH Yes Analyze_Data Plot ln[R-Cl] vs. time to find rate constant Repeat->Analyze_Data No End End Analyze_Data->End

References

Application Notes and Protocols for the E1 Elimination of 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and expected outcomes for the E1 elimination of 2-chloro-2-methylhexane. The protocols detailed below are intended for laboratory use by qualified personnel.

Introduction

The E1 (Elimination, Unimolecular) reaction is a cornerstone of organic synthesis, providing a pathway to generate alkenes from alkyl halides. For tertiary substrates such as this compound, the E1 mechanism is favored, particularly under solvolytic conditions. This reaction proceeds through a two-step mechanism initiated by the formation of a carbocation intermediate, followed by deprotonation to yield the alkene products. A thorough understanding of the reaction conditions is critical to control the product distribution and optimize the yield of the desired alkene.

Reaction Principle

The E1 elimination of this compound involves the initial, rate-determining step of the chloride leaving group's departure to form a stable tertiary carbocation. In the subsequent, faster step, a weak base, typically the solvent, abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. Due to the presence of two different types of beta-hydrogens, a mixture of alkene isomers is typically formed: the more substituted (and generally more stable) Zaitsev product and the less substituted Hofmann product.

Key Reaction Conditions

The efficiency and selectivity of the E1 elimination of this compound are influenced by several critical parameters:

  • Substrate: Tertiary alkyl halides, like this compound, are ideal substrates for E1 reactions due to their ability to form relatively stable tertiary carbocation intermediates.[1]

  • Base: A weak base is crucial for the E1 pathway. Strong, bulky bases favor the E2 mechanism. In the context of solvolysis, the solvent (e.g., ethanol (B145695), water) often serves as the weak base.[1][2]

  • Solvent: Polar protic solvents, such as ethanol, methanol, or aqueous mixtures, are preferred. These solvents facilitate the ionization of the alkyl halide to form the carbocation intermediate and can also act as the base.

  • Temperature: Higher temperatures generally favor elimination reactions over substitution (SN1) reactions.[1] Therefore, heating the reaction mixture is a common strategy to increase the yield of the alkene products.

Product Distribution: Zaitsev's Rule

According to Zaitsev's rule, in an elimination reaction, the major product is the more substituted (and more stable) alkene.[3] In the case of this compound, the removal of a proton from the more substituted beta-carbon (C3) results in the formation of 2-methylhex-2-ene (the Zaitsev product). Conversely, removal of a proton from the less substituted beta-carbon (C1) yields 2-methylhex-1-ene (the Hofmann product). A mixture of cis/trans isomers for 2-methylhex-2-ene is also possible.

Illustrative Product Distribution

The following table summarizes the expected product distribution for the E1 elimination of this compound based on established principles and data from analogous reactions. Note that the exact ratios can vary with specific reaction conditions.

Product NameStructureTypeExpected Yield (%)
2-methylhex-2-eneCH3-CH=C(CH3)-CH2-CH2-CH3Zaitsev (major)~80-90%
2-methylhex-1-eneCH2=C(CH3)-CH2-CH2-CH2-CH3Hofmann (minor)~10-20%
2-ethoxy-2-methylhexaneCH3-CH2-O-C(CH3)2-CH2-CH2-CH2-CH3SN1 byproductTrace amounts

Experimental Protocol: Solvolysis of this compound in Ethanol

This protocol describes a general procedure for the E1 elimination of this compound via solvolysis in ethanol.

Materials:

  • This compound

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Apparatus for simple or fractional distillation

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of this compound.

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by withdrawing small aliquots for GC analysis.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 25 mL of deionized water and 25 mL of a 5% aqueous sodium bicarbonate solution to neutralize any acid formed.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the ethanol solvent using a rotary evaporator.

  • Purification and Analysis: The resulting crude product, a mixture of alkenes, can be purified by simple or fractional distillation. The composition of the product mixture should be determined by gas chromatography (GC) to quantify the ratio of 2-methylhex-2-ene to 2-methylhex-1-ene.

Visualizing the E1 Mechanism and Workflow

The following diagrams illustrate the E1 reaction mechanism for this compound and the experimental workflow.

E1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow, Rate-Determining) cluster_step2 Step 2: Deprotonation (Fast) Reactant This compound Carbocation Tertiary Carbocation Reactant->Carbocation Ionization Reactant->Carbocation Cl_ion Cl⁻ Base Ethanol (Solvent as Base) Carbocation_copy Tertiary Carbocation Zaitsev 2-methylhex-2-ene (Major) Carbocation_copy->Zaitsev Removal of H⁺ from C3 Carbocation_copy->Zaitsev Hofmann 2-methylhex-1-ene (Minor) Carbocation_copy->Hofmann Removal of H⁺ from C1 Carbocation_copy->Hofmann Protonated_Base Protonated Ethanol

Caption: E1 reaction mechanism for this compound.

Experimental_Workflow Start Start: this compound + Ethanol Reflux Reflux (2-4 hours) Start->Reflux Cool Cool to Room Temperature Reflux->Cool Workup Aqueous Work-up (H₂O, NaHCO₃) Cool->Workup Dry Dry Organic Layer (MgSO₄) Workup->Dry Solvent_Removal Solvent Removal (Rotary Evaporation) Dry->Solvent_Removal Purification Purification (Distillation) Solvent_Removal->Purification Analysis Product Analysis (GC) Purification->Analysis End End: Alkene Products Analysis->End

Caption: Experimental workflow for E1 elimination.

References

Application Notes and Protocols for SN1/E1 Studies Using 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-chloro-2-methylhexane as a model substrate for studying unimolecular substitution (SN1) and elimination (E1) reactions. This tertiary alkyl halide offers a clear example of the factors governing the competition between these two reaction pathways. The protocols outlined below provide methodologies for conducting these studies and analyzing the resulting product mixtures.

Introduction

This compound is an excellent substrate for investigating SN1 and E1 reaction mechanisms due to its tertiary structure, which readily forms a stable carbocation intermediate upon solvolysis. The reaction of this compound in a polar protic solvent, such as a mixture of ethanol (B145695) and water, leads to a mixture of substitution (SN1) and elimination (E1) products. The ratio of these products is highly dependent on factors such as temperature and solvent composition, making it an ideal system for studying these relationships.

The SN1 reaction involves a two-step mechanism where the leaving group departs in the rate-determining step to form a carbocation, which is then attacked by a nucleophile.[1] The E1 reaction also proceeds through the same carbocation intermediate, but instead of nucleophilic attack, a solvent molecule acts as a base to remove a proton from a carbon adjacent to the carbocation, resulting in the formation of an alkene.[2]

Data Presentation

Table 1: Representative Solvolysis Data for a Tertiary Alkyl Halide (2-Chloro-2-methylpropane)

Solvent SystemTemperature (°C)SN1 Product (%)E1 Product (%)Relative Rate Constant (k_rel)
80% Ethanol / 20% Water2580201
80% Ethanol / 20% Water556535>1
50% Ethanol / 50% Water259010>1
60% Acetone (B3395972) / 40% Water258515Varies

Note: This data is illustrative for a typical tertiary alkyl halide and is intended to show general trends. Actual values for this compound may vary.

Experimental Protocols

I. Synthesis of this compound

Objective: To synthesize this compound from 2-methyl-2-hexanol (B1585243) via an SN1 reaction.

Materials:

  • 2-methyl-2-hexanol

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Distillation apparatus

  • Ice bath

Procedure:

  • In a separatory funnel, combine 1 mole equivalent of 2-methyl-2-hexanol with 2 mole equivalents of cold, concentrated hydrochloric acid.

  • Gently swirl the mixture for 1-2 minutes, then stopper the funnel and shake for 5-10 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper layer is the organic product.

  • Drain the lower aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Again, drain the lower aqueous layer.

  • Wash the organic layer with deionized water.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove any residual water.

  • Decant or filter the dried organic liquid into a round-bottom flask.

  • Purify the this compound by simple distillation, collecting the fraction with the appropriate boiling point.

II. Solvolysis of this compound and Product Analysis

Objective: To perform the solvolysis of this compound and determine the ratio of SN1 and E1 products using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • This compound

  • Solvent (e.g., 80:20 ethanol:water)

  • Constant temperature bath

  • Small reaction vials with caps

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., non-polar stationary phase).

  • Internal standard (e.g., a non-reactive hydrocarbon with a distinct retention time)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Add a known amount of an internal standard to the stock solution.

  • Place several sealed vials of the reaction mixture into a constant temperature bath set to the desired reaction temperature (e.g., 25°C or 50°C).

  • At regular time intervals, remove a vial from the bath and quench the reaction by placing it in an ice bath.

  • Inject a sample from the quenched vial into the GC-MS.

  • Analyze the resulting chromatogram to identify the peaks corresponding to the starting material, the SN1 product (2-ethoxy-2-methylhexane and/or 2-methyl-2-hexanol), and the E1 products (2-methyl-1-hexene and 2-methyl-2-hexene).

  • Quantify the relative amounts of each product by integrating the peak areas and correcting for response factors if necessary. The ratio of the sum of the areas of the substitution products to the sum of the areas of the elimination products gives the SN1/E1 ratio.

Visualizations

SN1_E1_Mechanism Substrate This compound Carbocation Tertiary Carbocation Intermediate Substrate->Carbocation Rate-determining step (slow, ionization) SN1_Product SN1 Product (2-Ethoxy-2-methylhexane/ 2-Methyl-2-hexanol) Carbocation->SN1_Product Nucleophilic attack (fast, by solvent) E1_Products E1 Products (2-Methyl-1-hexene & 2-Methyl-2-hexene) Carbocation->E1_Products Proton removal (fast, by solvent as base)

Caption: SN1 and E1 reaction pathways for this compound.

Experimental_Workflow Start Prepare reaction mixture (this compound in solvent) Incubation Incubate at constant temperature Start->Incubation Sampling Take samples at time intervals Incubation->Sampling Quench Quench reaction in ice bath Sampling->Quench Analysis Analyze by GC-MS Quench->Analysis Data Determine SN1/E1 ratio Analysis->Data

Caption: Workflow for solvolysis and product analysis.

Factors_Influencing_Ratio Ratio SN1 / E1 Ratio Temp Temperature Temp->Ratio Higher T favors E1 Solvent Solvent Polarity Solvent->Ratio More polar protic favors SN1/E1 Base Nucleophile/Base Strength Base->Ratio Weak base/nucleophile required

Caption: Key factors influencing the SN1 versus E1 product ratio.

References

Application Notes and Protocols for the Solvolysis of 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solvolysis of 2-chloro-2-methylhexane serves as a quintessential example of a unimolecular nucleophilic substitution (SN1) reaction, often accompanied by a competing unimolecular elimination (E1) pathway. Understanding the mechanism of this reaction is fundamental for predicting product distribution, reaction kinetics, and the influence of solvent effects in various chemical transformations. This is particularly relevant in drug development, where the reactivity of alkyl halides and the stability of carbocation intermediates can significantly impact the synthesis of active pharmaceutical ingredients (APIs) and the stability of drug candidates.

These application notes provide a detailed overview of the solvolysis mechanism of this compound, including the key steps, potential rearrangements, and the factors influencing the reaction outcome. The accompanying protocols offer standardized methods for studying the kinetics and product distribution of this reaction.

Mechanism of Solvolysis

The solvolysis of this compound in a polar protic solvent (e.g., ethanol, water, or a mixture thereof) proceeds through a stepwise mechanism involving the formation of a carbocation intermediate.

Step 1: Formation of a Carbocation (Rate-Determining Step)

The reaction is initiated by the slow, rate-determining departure of the chloride leaving group, facilitated by the ionizing power of the polar protic solvent. This results in the formation of a tertiary carbocation. Polar protic solvents stabilize the transition state and the resulting carbocation through hydrogen bonding and dipole-dipole interactions, thereby accelerating the rate of this step.[1]

Step 2: Nucleophilic Attack by the Solvent

The planar carbocation intermediate is then rapidly attacked by a solvent molecule, which acts as a nucleophile. This attack can occur from either face of the carbocation, leading to a racemic or partially racemized mixture if the starting material were chiral at the reaction center.

Step 3: Deprotonation

A final, rapid deprotonation step by another solvent molecule yields the neutral substitution product(s).

Competition with E1 Elimination

Concurrently with the SN1 reaction, the carbocation intermediate can also undergo an E1 elimination reaction. In this pathway, a solvent molecule acts as a base to remove a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of an alkene.

Potential for Carbocation Rearrangement

While this compound forms a relatively stable tertiary carbocation, it is important to consider the possibility of carbocation rearrangements, such as hydride or alkyl shifts, if a more stable carbocation can be formed. In the case of the 2-methylhexan-2-yl cation, a hydride shift from the adjacent methylene (B1212753) group (C3) would lead to a less stable secondary carbocation, making this rearrangement unlikely. However, in other secondary or more complex tertiary systems, rearrangements are a significant consideration.

Visualizing the Reaction Pathway

Solvolysis_Mechanism cluster_SN1 SN1 Pathway cluster_E1 E1 Pathway A This compound B Tertiary Carbocation + Cl- A->B Slow, Rate-Determining C Protonated Ether/Alcohol B->C Fast, Nucleophilic Attack by Solvent (SOH) E Elimination Product(s) (2-Methylhex-1-ene and/or 2-Methylhex-2-ene) B->E Fast, Elimination D Substitution Product(s) (2-Ethoxy-2-methylhexane and/or 2-Methylhexan-2-ol) C->D Fast, Deprotonation by Solvent (SOH)

Caption: General mechanism for the solvolysis of this compound.

Quantitative Data

Solvent (v/v Ethanol:Water)Temperature (°C)Rate Constant (k) for t-BuCl (s⁻¹)Relative Rate
90:10251.0 x 10⁻⁵1
80:20254.0 x 10⁻⁵4
70:30251.2 x 10⁻⁴12
60:40253.8 x 10⁻⁴38
50:50251.1 x 10⁻³110

Data is illustrative and based on known trends for tertiary alkyl halide solvolysis.

Experimental Protocols

Protocol 1: Determination of Solvolysis Rate Constant by Conductimetry

This protocol details the measurement of the rate of solvolysis by monitoring the change in conductivity of the solution as the reaction progresses. The production of hydrochloric acid (HCl) as a byproduct leads to an increase in the conductivity of the solution.

Materials:

  • This compound

  • Ethanol (absolute)

  • Deionized water

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Solvent Preparation: Prepare a series of ethanol-water solvent mixtures (e.g., 80:20, 70:30, 60:40 v/v).

  • Temperature Equilibration: Place the solvent mixture in a reaction vessel and allow it to equilibrate to the desired temperature in the constant temperature water bath.

  • Initiation of Reaction: Add a small, known amount of this compound to the equilibrated solvent with vigorous stirring to initiate the reaction. Start data collection immediately.

  • Data Acquisition: Record the conductivity of the solution at regular time intervals until the conductivity reaches a stable plateau, indicating the completion of the reaction.

  • Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of the resulting linear plot is equal to -k.

Protocol 2: Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the methodology for identifying and quantifying the substitution and elimination products of the solvolysis reaction.

Materials:

  • Reaction aliquots from Protocol 1

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Autosampler vials

  • Microsyringes

Procedure:

  • Sample Quenching and Extraction: At various time points or upon completion of the reaction, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing ice-cold deionized water and an extraction solvent (e.g., diethyl ether).

  • Workup: Shake the vial to ensure thorough mixing and extraction of the organic products into the ether layer. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject a sample of the dried organic layer into the GC-MS.

  • Compound Identification: Identify the substitution and elimination products by comparing their mass spectra to a library of known compounds.

  • Quantification: Determine the relative amounts of each product by integrating the peak areas in the gas chromatogram. Calibration with authentic standards of the expected products will provide more accurate quantitative results.

Experimental Workflow Visualization

Experimental_Workflow A Prepare Ethanol-Water Solvent Mixtures B Equilibrate Solvent to Desired Temperature A->B C Initiate Reaction with This compound B->C D Monitor Reaction Progress C->D E Conductivity Measurement (Protocol 1) D->E F Quench Aliquots and Extract Products (Protocol 2) D->F G Determine Rate Constant (k) E->G H Analyze Products by GC-MS F->H I Determine Product Distribution (SN1 vs. E1) H->I

Caption: Workflow for studying the solvolysis of this compound.

Conclusion

The solvolysis of this compound provides an excellent model system for studying SN1 and E1 reaction mechanisms. The protocols outlined above enable a thorough investigation of the reaction kinetics and product distribution, offering valuable insights into the factors that govern these fundamental organic reactions. For drug development professionals, a deep understanding of these mechanisms is crucial for the rational design of synthetic routes and for ensuring the stability and purity of pharmaceutical compounds.

References

Application Notes and Protocols for the Formation of 2-Methylhexan-2-ylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds essential for the formation of carbon-carbon bonds in organic synthesis. The preparation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an ethereal solvent. This document provides a detailed protocol for the formation of a Grignard reagent from 2-chloro-2-methylhexane, a tertiary alkyl halide.

The formation of Grignard reagents from tertiary alkyl halides presents unique challenges compared to primary or secondary halides. The primary competing side reaction is elimination, where the strongly basic Grignard reagent abstracts a proton from another molecule of the alkyl halide, leading to the formation of an alkene (2-methylhex-1-ene and 2-methylhex-2-ene) and reducing the overall yield of the desired organomagnesium compound.[1] Additionally, Wurtz coupling, where the Grignard reagent couples with unreacted alkyl halide, can also occur, leading to a high-boiling, non-polar impurity.[2]

Careful control of reaction conditions, particularly temperature, is crucial to favor the desired insertion of magnesium over elimination. Tertiary chlorides are generally preferred over bromides or iodides for this reaction as they tend to give higher yields of the Grignard reagent.[1] This protocol outlines the necessary steps and precautions to successfully synthesize 2-methylhexan-2-ylmagnesium chloride while minimizing side reactions.

Materials and Apparatus

Reagents
ReagentFormulaMolar Mass ( g/mol )PurityNotes
Magnesium TurningsMg24.31>99.5%Must be dry and free of surface oxidation.
This compoundC₇H₁₅Cl134.65>98%Must be anhydrous.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, <50 ppm H₂OFreshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
IodineI₂253.81CrystalFor activation of magnesium.
Dry Nitrogen or Argon GasN₂ or Ar-High PurityFor maintaining an inert atmosphere.
Apparatus
  • Three-necked round-bottom flask (flame-dried)

  • Reflux condenser (flame-dried)

  • Dropping funnel (flame-dried)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas inlet (e.g., Schlenk line or balloon)

  • Drying tube (filled with CaCl₂ or Drierite)

  • Syringes and needles for transfer of anhydrous solvent

  • Ice-water bath

Experimental Protocol

This protocol is designed for a laboratory scale synthesis (e.g., 50 mmol).

Preparation of Apparatus
  • All glassware must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours, or flame-dried under a stream of inert gas immediately before use.

  • Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet. Place a drying tube at the top of the condenser.

  • Purge the entire system with dry nitrogen or argon gas for 10-15 minutes to ensure an inert and anhydrous atmosphere. Maintain a positive pressure of inert gas throughout the reaction.

Grignard Reagent Formation
  • Magnesium Activation: Place magnesium turnings (1.46 g, 60 mmol, 1.2 equivalents) and a magnetic stir bar into the three-necked flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor sublimes and coats the surface of the magnesium turnings. The color should fade as the iodine reacts with the magnesium surface, indicating activation. Allow the flask to cool to room temperature.

  • Initial Reagent Addition: Add anhydrous THF (20 mL) to the flask via syringe. In the dropping funnel, prepare a solution of this compound (6.73 g, 50 mmol, 1.0 equivalent) in anhydrous THF (30 mL).

  • Initiation: Add a small portion (~2-3 mL) of the this compound solution from the dropping funnel to the stirred magnesium suspension. The reaction mixture may need to be gently warmed to initiate. Initiation is indicated by the disappearance of the iodine color (if any remains), gentle bubbling from the magnesium surface, and a slight increase in temperature, resulting in a cloudy, grayish appearance. If the reaction does not start, add another small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Controlled Addition: Once the reaction has initiated, cool the flask in an ice-water bath to maintain a controlled temperature. Add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The temperature should be kept low to minimize the elimination side reaction. The addition should take approximately 30-60 minutes.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure maximum conversion. The resulting solution should be a cloudy gray or brownish color. The Grignard reagent is now ready for use in subsequent reactions.

Quantitative Data Summary

The yield of Grignard reagents from tertiary halides is highly dependent on reaction conditions. The data below are typical values based on literature for similar tertiary chlorides.[1] The yield is typically not determined by isolation but by titration of an aliquot of the solution.

ParameterValueNotes
Reactant Ratios
This compound1.0 eqLimiting Reagent
Magnesium1.2 - 1.5 eqAn excess is used to favor reaction on the Mg surface.
Reaction Conditions
Temperature0 - 10 °CLow temperature is critical to minimize elimination.
Reaction Time1.5 - 3 hoursIncludes addition and subsequent stirring.
Expected Yield
2-Methylhexan-2-ylmagnesium chloride60 - 75%Highly variable; dependent on purity of reagents and strict anhydrous conditions.
Major Byproducts
2-Methylhex-1-ene / 2-Methylhex-2-ene25 - 40%From elimination side reaction.
Magnesium Chloride (MgCl₂)VariableFormed during the elimination pathway.

Troubleshooting

  • Reaction Fails to Initiate:

    • Cause: Inactive magnesium surface (oxide layer); presence of moisture.

    • Solution: Ensure all glassware and reagents are scrupulously dry. Activate the magnesium by adding a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings with a dry glass rod in situ before adding the solvent.[2]

  • Low Yield of Grignard Reagent:

    • Cause: Competing elimination reaction; presence of moisture or oxygen; Wurtz coupling.

    • Solution: Maintain a low reaction temperature (0-10 °C) during the addition of the alkyl chloride.[3] Ensure slow, dropwise addition of the halide.[2] Use high-purity, anhydrous reagents and maintain a strict inert atmosphere.

  • Formation of a White Precipitate:

    • Cause: Reaction with water or oxygen.

    • Solution: This indicates a breach in the anhydrous/inert setup. The precipitate is likely magnesium hydroxide (B78521) or magnesium alkoxides. The reaction should be stopped and restarted with properly dried equipment and reagents.[2]

Safety Precautions

  • Flammability: Tetrahydrofuran (THF) is extremely flammable and can form explosive peroxides upon standing. Use only freshly distilled, anhydrous THF. All operations must be conducted in a certified fume hood, away from ignition sources.

  • Exothermic Reaction: The formation of a Grignard reagent is exothermic and can become vigorous. The rate of addition of the alkyl halide must be carefully controlled, and an ice bath must be readily available to manage the reaction temperature.[2]

  • Reactivity: Grignard reagents are highly reactive and will be quenched violently by protic solvents, especially water.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves must be worn at all times.

Visualized Workflow

Grignard_Formation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_result 3. Outcome prep_glass Flame-Dry Glassware assemble Assemble Apparatus prep_glass->assemble purge Purge with N2/Ar assemble->purge add_mg Add Mg Turnings & Iodine Crystal purge->add_mg activate_mg Activate Mg (Heat) add_mg->activate_mg add_thf Add Anhydrous THF activate_mg->add_thf initiate Initiate Reaction (Add small aliquot of halide) add_thf->initiate prep_halide Prepare Halide Solution in Dropping Funnel prep_halide->initiate add_halide Dropwise Addition of Halide (0-10 °C) initiate->add_halide initiate->add_halide If successful stir Stir at Room Temp (1-2 hours) add_halide->stir add_halide->stir Addition complete product Grignard Reagent Solution (2-Methylhexan-2-ylmagnesium chloride) stir->product

Caption: Experimental workflow for the synthesis of 2-Methylhexan-2-ylmagnesium chloride.

References

Application of 2-Chloro-2-methylhexane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2C2MH-001

Introduction

2-Chloro-2-methylhexane is a versatile alkylating agent employed in the synthesis of various organic compounds. Within the pharmaceutical industry, it serves as a key starting material for the preparation of specific intermediates, primarily through Friedel-Crafts alkylation reactions. This application note details the synthesis of 4-(1,1-dimethylpentyl)phenol (B12852334), a valuable intermediate, from this compound and phenol (B47542). This intermediate can be further modified to create a variety of chemical structures for potential use in drug discovery and development. While direct lineage to a specific commercial drug is not always publicly documented, the synthesis of alkylated phenols is a common strategy in medicinal chemistry for creating compounds with tailored lipophilicity and steric bulk, which can influence biological activity.

Core Application: Synthesis of 4-(1,1-dimethylpentyl)phenol

The primary application of this compound in pharmaceutical intermediate synthesis is the alkylation of aromatic compounds. A prominent example is the Friedel-Crafts alkylation of phenol to produce 4-(1,1-dimethylpentyl)phenol. This reaction introduces the bulky 1,1-dimethylpentyl group to the phenol ring, a structural motif of interest in medicinal chemistry.

Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product r1 This compound p1 4-(1,1-dimethylpentyl)phenol r1->p1 r2 Phenol r2->p1 r1_struct r2_struct c1 Lewis Acid (e.g., AlCl₃, FeCl₃) c1->r1 p1_struct

Caption: Friedel-Crafts Alkylation of Phenol.

Experimental Protocols

Protocol 1: Synthesis of 4-(1,1-dimethylpentyl)phenol

This protocol describes the laboratory-scale synthesis of 4-(1,1-dimethylpentyl)phenol via the Friedel-Crafts alkylation of phenol with this compound.

Materials:

  • This compound (C7H15Cl, MW: 134.65 g/mol )

  • Phenol (C6H6O, MW: 94.11 g/mol )

  • Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

  • Anhydrous solvent (e.g., carbon disulfide, nitrobenzene, or excess phenol)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium hydroxide (B78521) (NaOH), aqueous solution

  • Sodium chloride (NaCl), saturated aqueous solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) and the anhydrous solvent.

  • Reactant Addition: Dissolve phenol (1.0 equivalent) in a minimal amount of anhydrous solvent and add it to the flask. Cool the mixture in an ice bath.

  • Slowly add this compound (1.0 equivalent) dropwise from the dropping funnel to the stirred reaction mixture over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

  • Washing: Wash the organic layer sequentially with water, dilute NaOH solution (to remove unreacted phenol), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4-(1,1-dimethylpentyl)phenol can be purified by vacuum distillation or column chromatography.

Data Presentation

Quantitative data for the synthesis of 4-(1,1-dimethylpentyl)phenol can vary based on the specific reaction conditions and scale. The following table provides a summary of expected data based on typical laboratory preparations.

ParameterValueReference
Reactants
This compound1.0 eq-
Phenol1.0 - 3.0 eq[1]
Catalyst
Lewis Acid (e.g., AlCl₃)1.1 eq[1]
Reaction Conditions
Temperature0 - 50 °C[1]
Reaction Time2 - 8 hours-
Product Yield
Crude Yield70 - 90%[1]
Purified Yield60 - 80%-
Product Purity (by GC/HPLC) >98%-

Logical Workflow for Synthesis and Application

G start Starting Material: This compound step1 Friedel-Crafts Alkylation with Phenol start->step1 intermediate Key Intermediate: 4-(1,1-dimethylpentyl)phenol step1->intermediate step2 Further Functionalization (e.g., Etherification, Esterification, etc.) intermediate->step2 derivatives Library of Alkylated Phenol Derivatives step2->derivatives application Screening for Pharmaceutical Applications derivatives->application

Caption: Synthetic workflow from this compound.

Conclusion

This compound is a valuable reagent for introducing the 1,1-dimethylpentyl group into aromatic systems, a common strategy in the synthesis of pharmaceutical intermediates. The Friedel-Crafts alkylation of phenol to yield 4-(1,1-dimethylpentyl)phenol is a robust and well-established method. This intermediate serves as a platform for further chemical modifications, enabling the generation of a diverse range of molecules for evaluation in drug discovery programs. The protocols and data presented herein provide a foundation for researchers and scientists in the pharmaceutical industry to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for the Friedel-Crafts Alkylation of Aromatic Compounds with 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, facilitating the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of a wide array of organic molecules, from commodity chemicals to complex pharmaceutical intermediates. The use of tertiary alkyl halides, such as 2-chloro-2-methylhexane, is particularly advantageous as it proceeds through a stable tertiary carbocation intermediate, minimizing the potential for carbocation rearrangements that can plague reactions with primary and some secondary alkyl halides.

This document provides detailed application notes and a generalized experimental protocol for the Friedel-Crafts alkylation of aromatic compounds using this compound. The resulting product, a tert-hexyl substituted arene, can be a valuable building block in medicinal chemistry and materials science, where the introduction of a bulky, lipophilic group can modulate the biological activity and physical properties of a molecule.

Reaction Principle and Mechanism

The Friedel-Crafts alkylation of an aromatic ring with this compound is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The reaction proceeds through the following key steps:

  • Formation of the Electrophile: The Lewis acid catalyst coordinates with the chlorine atom of this compound, weakening the carbon-chlorine bond and facilitating its cleavage to form a stable tertiary carbocation (the 2-methylhexan-2-yl cation).[1][2]

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[2][3]

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the new alkyl group.[3] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, which can then participate in another catalytic cycle.

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation . The introduction of an alkyl group, which is electron-donating, activates the aromatic ring, making the product more reactive than the starting material.[1] This can lead to the addition of multiple alkyl groups to the same aromatic ring.

Experimental Protocols

The following protocols outline the general procedures for the Friedel-Crafts alkylation of benzene (B151609) and toluene (B28343) with this compound.

Protocol 1: Synthesis of (2-methylhexan-2-yl)benzene (tert-hexylbenzene)

Materials:

  • Anhydrous benzene (C₆H₆)

  • This compound (C₇H₁₅Cl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (optional, as solvent)

  • Ice-water bath

  • 10% Hydrochloric acid (HCl), chilled

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (flame-dried)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (or under an inert atmosphere of nitrogen or argon), place anhydrous aluminum chloride (e.g., 5 mol% relative to the limiting reagent).

  • Solvent and Aromatic Substrate: Add a large excess of anhydrous benzene to the flask. Benzene serves as both the reactant and the solvent to minimize polyalkylation.[1] If desired, anhydrous dichloromethane can be used as a co-solvent.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Addition of Alkylating Agent: Add this compound dropwise from the dropping funnel to the cooled and stirred reaction mixture over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Carefully and slowly quench the reaction by pouring the cold reaction mixture over a mixture of crushed ice and chilled 10% hydrochloric acid with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent and excess benzene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain (2-methylhexan-2-yl)benzene.

Protocol 2: Synthesis of tert-hexyltoluene

This procedure is analogous to Protocol 1, with toluene replacing benzene. The product will be a mixture of ortho-, meta-, and para-isomers. The isomer distribution is dependent on the reaction temperature.[4]

Materials:

  • Anhydrous toluene (C₇H₈)

  • This compound (C₇H₁₅Cl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Other reagents and equipment as listed in Protocol 1.

Procedure:

Follow the procedure outlined in Protocol 1, substituting anhydrous toluene for anhydrous benzene. The product will be a mixture of isomeric tert-hexyltoluenes, which can be separated by techniques such as fractional distillation or column chromatography if desired.

Data Presentation

The following table summarizes typical quantitative data for the Friedel-Crafts alkylation of benzene with this compound. Please note that specific yields can vary based on the precise reaction conditions and scale.

ParameterValueReference
Reactants
Aromatic SubstrateBenzene (in excess)[1]
Alkylating AgentThis compound
CatalystAnhydrous AlCl₃ (5 mol%)
Reaction Conditions
Temperature0-5 °C
Reaction Time2-3 hours
Product (2-methylhexan-2-yl)benzene
Yield 60-70% (typical for monoalkylation)
Characterization Data
Molecular FormulaC₁₃H₂₀
Molecular Weight176.30 g/mol
Boiling Point~210-215 °C
¹H NMR (CDCl₃, δ ppm)7.1-7.3 (m, 5H, Ar-H), 1.2-1.4 (m, 6H, -(CH₂)₃-), 1.25 (s, 6H, -C(CH₃)₂-), 0.85 (t, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃, δ ppm)~150 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~38 (C(CH₃)₂), ~32 (CH₂), ~29 (CH₃), ~23 (CH₂), ~14 (CH₃)
IR (cm⁻¹)~3080-3030 (Ar C-H), ~2960-2850 (Alkyl C-H), ~1600, 1490 (Ar C=C)
MS (m/z)176 (M⁺), 119 (M⁺ - C₄H₉)

Mandatory Visualizations

Reaction Mechanism

Friedel_Crafts_Alkylation Friedel-Crafts Alkylation Mechanism cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Alkyl_Halide This compound Carbocation_Complex [R-Cl---AlCl₃] Alkyl_Halide->Carbocation_Complex + AlCl₃ Lewis_Acid AlCl₃ Carbocation tert-Hexyl Carbocation (R⁺) + AlCl₄⁻ Carbocation_Complex->Carbocation Benzene Benzene Arenium_Ion Arenium Ion (Sigma Complex) Benzene->Arenium_Ion + R⁺ Product (2-methylhexan-2-yl)benzene Arenium_Ion->Product + AlCl₄⁻ Catalyst_Regen AlCl₃ + HCl Experimental_Workflow Experimental Workflow Setup 1. Reaction Setup (Flame-dried flask, inert atmosphere) Charge 2. Charge Reactants (Anhydrous Benzene, AlCl₃) Setup->Charge Cool 3. Cool to 0-5 °C (Ice-water bath) Charge->Cool Add_Alkyl_Halide 4. Add this compound (Dropwise, <10 °C) Cool->Add_Alkyl_Halide React 5. Reaction (Stir at 0-5 °C, 1-2h) Add_Alkyl_Halide->React Quench 6. Quench (Pour into ice/HCl) React->Quench Workup 7. Work-up (Separatory funnel, washings) Quench->Workup Dry_Concentrate 8. Dry and Concentrate (Anhydrous MgSO₄, Rotovap) Workup->Dry_Concentrate Purify 9. Purification (Vacuum distillation) Dry_Concentrate->Purify Product_Analysis 10. Product Analysis (NMR, IR, MS, GC) Purify->Product_Analysis

References

Application Note: Quantitative Analysis of 2-Chloro-2-methylhexane in Solution using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated analytical method for the quantitative determination of 2-chloro-2-methylhexane in solution using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is suitable for accurate and precise quantification of this compound in various organic solvents, which is often necessary during chemical synthesis and drug development processes. The method utilizes a standard non-polar capillary column and electron ionization (EI) mass spectrometry. This document provides comprehensive experimental protocols, data presentation, and method validation parameters in accordance with industry standards.

Introduction

This compound is a halogenated alkane that can be used as a chemical intermediate in organic synthesis.[1] Accurate and reliable quantification of such compounds is crucial for reaction monitoring, purity assessment, and quality control in research and development settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile organic compounds.[2] This application note presents a detailed GC-MS method for the analysis of this compound, including sample preparation, instrument parameters, and method validation.

Experimental Protocols

Materials and Reagents
  • This compound: (CAS 4398-65-6) analytical standard (≥98% purity)[1][3][4]

  • Solvent: Hexane or other suitable volatile organic solvent (HPLC grade or higher)

  • Internal Standard (IS): 1-chloroheptane (B146330) or other suitable non-interfering chlorinated alkane

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with septa

Standard and Sample Preparation

2.1. Stock Solutions

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask with the chosen solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

2.2. Calibration Standards

Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve a concentration range that encompasses the expected sample concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). Spike each calibration standard with the internal standard to a constant concentration (e.g., 20 µg/mL).

2.3. Sample Preparation

Dilute the test samples containing this compound with the chosen solvent to fall within the calibration range. Add the internal standard to each sample to the same concentration as in the calibration standards.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
ColumnNon-polar, e.g., DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 20:1 ratio) or Splitless for trace analysis
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial: 50 °C, hold for 2 min
Ramp: 10 °C/min to 150 °C
Hold: 5 min at 150 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.280 °C
Acquisition ModeFull Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification
SIM Ions (m/z)Quantifier: 41, Qualifiers: 56, 57[5]

The Kovats retention index for this compound on a standard non-polar column is approximately 885, which can be used to predict its elution time under the specified conditions.[5]

Data Presentation and Method Validation

The analytical method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision according to established guidelines.

Linearity

A six-point calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

Table 2: Calibration Curve Data

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
10.052
50.258
100.515
251.29
502.55
1005.12
Correlation Coeff. (r²) 0.9995
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 3: Detection and Quantitation Limits

ParameterValue (µg/mL)
LOD0.3
LOQ1.0
Accuracy and Precision

Accuracy was assessed by the recovery of spiked samples at three different concentration levels. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD).

Table 4: Accuracy and Precision Data

Spiked Conc. (µg/mL)Mean Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
598.52.13.5
25101.21.52.8
5099.81.22.1

Experimental Workflow Diagram

GCMS_Workflow A Sample Receipt and Login B Stock Solution Preparation A->B D Sample Preparation (Dilution & Spiking) A->D C Calibration Standards Preparation B->C E GC-MS Analysis C->E D->E F Data Acquisition (Full Scan / SIM) E->F G Data Processing (Integration & Calibration) F->G H Quantification and Reporting G->H

Caption: GC-MS analytical workflow for this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound in solution. The method is straightforward, utilizes common laboratory equipment, and has been validated to meet typical industry standards for linearity, sensitivity, accuracy, and precision. This protocol is well-suited for routine analysis in research, development, and quality control environments.

References

Application Notes and Protocols for the Purification of 2-Chloro-2-methylhexane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-chloro-2-methylhexane from a typical synthesis reaction mixture using fractional distillation. The primary challenge in this purification is the separation of the desired product from the unreacted starting material, 2-methyl-2-hexanol (B1585243), due to their very close boiling points. This protocol outlines the necessary steps, from initial workup to high-efficiency fractional distillation, to obtain high-purity this compound.

Introduction

This compound is a tertiary alkyl halide commonly synthesized via an SN1 reaction between 2-methyl-2-hexanol and concentrated hydrochloric acid. The crude product of this reaction typically contains unreacted alcohol, as well as elimination byproducts such as 2-methyl-1-hexene (B165367) and 2-methyl-2-hexene. Fractional distillation is the primary method for purifying the final product.[1][2][3] Due to the small difference in boiling points between this compound and 2-methyl-2-hexanol, a highly efficient fractional distillation setup is crucial for successful purification.[4][5][6]

Physical Properties and Impurity Profile

A thorough understanding of the physical properties of the product and potential impurities is essential for designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₁₅Cl134.65~140-142
2-Methyl-2-hexanolC₇H₁₆O116.20~141-142
2-Methyl-1-hexeneC₇H₁₄98.19~92
2-Methyl-2-hexeneC₇H₁₄98.19~95-108

Data compiled from multiple sources.

The primary challenge is the separation of this compound from 2-methyl-2-hexanol. The alkene byproducts have significantly lower boiling points and can be readily removed as an initial fraction.

Experimental Protocols

Synthesis of this compound (Illustrative)

A typical synthesis involves the reaction of 2-methyl-2-hexanol with concentrated hydrochloric acid. The workup procedure is critical for removing the bulk of the acid and water before distillation.

Protocol:

  • In a separatory funnel, combine 2-methyl-2-hexanol and an excess of cold, concentrated hydrochloric acid.

  • Shake the funnel vigorously for 10-15 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper organic layer contains the crude this compound.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • Cold water

    • 5% sodium bicarbonate solution (to neutralize remaining acid; vent frequently to release CO₂).

    • Saturated sodium chloride solution (brine) to aid in layer separation.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Dry the crude product over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride).

  • Filter the dried liquid to remove the drying agent. The filtrate is the crude this compound ready for purification by fractional distillation.

Purification by Fractional Distillation

This protocol is designed for the separation of components with very close boiling points and requires a high-efficiency fractional distillation apparatus.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Packed fractionating column (e.g., filled with Raschig rings or metal sponge to provide a high number of theoretical plates)[7]

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

Protocol:

  • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.

  • Charge the round-bottom flask with the crude, dried this compound and a few boiling chips.

  • Begin heating the flask gently.

  • As the mixture begins to boil, carefully observe the vapor rising through the fractionating column.

  • Maintain a high reflux ratio by controlling the heating rate.[8][9][10][11] A high reflux ratio (more condensate returning to the column than is collected) is essential for separating compounds with close boiling points.

  • Fraction 1 (Impurities): Collect the initial distillate that comes over at a lower temperature (approximately 90-110°C). This fraction will primarily contain the alkene byproducts (2-methyl-1-hexene and 2-methyl-2-hexene).

  • Intermediate Fraction: After the first fraction is collected, the temperature at the distillation head may plateau or rise slowly. It is advisable to collect an intermediate fraction as the temperature approaches the boiling point of the desired product.

  • Fraction 2 (Pure Product): Carefully monitor the thermometer. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~140-142°C).

  • Final Residue: Stop the distillation before the flask boils to dryness to prevent the formation of potentially unstable residues. The remaining liquid in the distillation flask will be enriched in the higher-boiling component, 2-methyl-2-hexanol.

  • Analyze the purity of the collected fractions using appropriate analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Visualized Workflows

experimental_workflow cluster_synthesis Synthesis & Workup cluster_distillation Fractional Distillation synthesis Reaction: 2-Methyl-2-hexanol + Conc. HCl workup Aqueous Workup: - Water Wash - Bicarbonate Wash - Brine Wash synthesis->workup drying Drying: Anhydrous MgSO₄ workup->drying filtration Filtration drying->filtration crude_product Crude this compound filtration->crude_product distillation_setup Fractional Distillation Setup (High-Efficiency Column) crude_product->distillation_setup Purification fraction1 Fraction 1: Alkenes (BP ~90-110°C) distillation_setup->fraction1 fraction2 Pure Product: This compound (BP ~140-142°C) distillation_setup->fraction2 residue Residue: 2-Methyl-2-hexanol distillation_setup->residue

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_parameters Distillation Parameters cluster_outcome Purification Outcome title Key Considerations for Fractional Distillation boiling_points Close Boiling Points (Product vs. Starting Material) column_efficiency High Column Efficiency (High Theoretical Plates) boiling_points->column_efficiency Requires reflux_ratio High Reflux Ratio boiling_points->reflux_ratio Requires separation Effective Separation column_efficiency->separation reflux_ratio->separation heating_rate Slow & Steady Heating heating_rate->separation Ensures Equilibrium purity High Product Purity separation->purity

Caption: Logical relationships for effective fractional distillation of this compound.

References

Application Notes and Protocols for the Laboratory Preparation of Tertiary Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tertiary alkyl halides are pivotal intermediates in organic synthesis, serving as precursors for a wide array of functional groups and as key building blocks in the development of novel therapeutic agents. Their facile formation of stable tertiary carbocations dictates their reactivity, primarily through S(_N)1 and E1 pathways. This document provides detailed protocols for the reliable laboratory-scale synthesis of tertiary alkyl halides from tertiary alcohols, focusing on methods that offer high yields and purity.

Core Concepts: The S(_N)1 Pathway

The conversion of tertiary alcohols to tertiary alkyl halides predominantly proceeds through a substitution nucleophilic unimolecular (S(N)1) mechanism.[1] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group by a strong acid, which transforms the poor leaving group ((-OH)) into a good leaving group ((-OH_2^+)).[2] The subsequent departure of a water molecule results in the formation of a planar, stabilized tertiary carbocation. The final step involves the nucleophilic attack of a halide ion on this carbocation to yield the tertiary alkyl halide.[3]

Recommended Synthetic Methods

The most reliable and widely employed methods for the preparation of tertiary alkyl halides from tertiary alcohols involve the use of hydrohalic acids.[4][5] Alternative reagents commonly used for primary and secondary alcohols, such as thionyl chloride (SOCl(_2)) and phosphorus tribromide (PBr(_3)), are generally not suitable for tertiary alcohols.[1][6] The S(_N)2 mechanism required for these reagents is sterically hindered at a tertiary carbon center.[1][6]

Method 1: Synthesis of Tertiary Alkyl Chlorides using Concentrated Hydrochloric Acid

This method is a straightforward and effective procedure for the synthesis of tertiary alkyl chlorides. The reaction of a tertiary alcohol with concentrated hydrochloric acid is rapid at room temperature.[5]

Reaction Scheme:

R(_3)COH + HCl (\rightarrow) R(_3)CCl + H(_2)O

Experimental Protocol: Synthesis of tert-Butyl Chloride

Materials:

  • tert-Butyl alcohol

  • Concentrated hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • In a separatory funnel, combine tert-butyl alcohol and concentrated hydrochloric acid in a 1:3 molar ratio.

  • Shake the mixture for 15-20 minutes, periodically venting the funnel to release any pressure buildup.

  • Allow the layers to separate. The upper layer is the crude tert-butyl chloride.

  • Carefully drain and discard the lower aqueous layer.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with water until the washings are neutral to litmus (B1172312) paper.

  • Transfer the crude tert-butyl chloride to a dry Erlenmeyer flask and add anhydrous calcium chloride to dry the product.

  • Decant or filter the dried liquid into a distillation flask.

  • Distill the product, collecting the fraction boiling at 49-52°C.

Quantitative Data:

ReactantMolar RatioProductTypical YieldBoiling Point (°C)
tert-Butyl alcohol1tert-Butyl chloride78-88%49-52
Concentrated HCl3
Method 2: Synthesis of Tertiary Alkyl Bromides using Concentrated Hydrobromic Acid

Similar to the preparation of tertiary alkyl chlorides, tertiary alkyl bromides can be synthesized by reacting the corresponding alcohol with concentrated hydrobromic acid.

Reaction Scheme:

R(_3)COH + HBr (\rightarrow) R(_3)CBr + H(_2)O

Experimental Protocol: Synthesis of tert-Butyl Bromide

Materials:

  • tert-Butyl alcohol

  • 48% Hydrobromic acid

  • Concentrated sulfuric acid (optional, for enhancement)

  • Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Separatory funnel

  • Reflux and distillation apparatus

Procedure:

  • In a round-bottom flask, combine tert-butyl alcohol and 48% hydrobromic acid. For enhanced reactivity, a small amount of concentrated sulfuric acid can be carefully added.

  • The mixture can be refluxed for a period to drive the reaction to completion.

  • After cooling, transfer the mixture to a separatory funnel.

  • Separate the lower aqueous layer.

  • Wash the organic layer with water, followed by a sodium bicarbonate solution to remove any residual acid, and then again with water.

  • Dry the crude tert-butyl bromide over anhydrous calcium chloride.

  • Purify the product by distillation.

Quantitative Data:

ReactantReagentProductTypical Yield
tert-Butyl alcohol48% HBrtert-Butyl bromide~85%
(with H(_2)SO(_4))

Visualizing the Reaction Pathway and Workflow

Diagram 1: S(_N)1 Mechanism for Tertiary Alkyl Halide Synthesis

SN1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Nucleophilic Attack Tert_Alcohol Tertiary Alcohol (R₃COH) Protonated_Alcohol Protonated Alcohol (R₃COH₂⁺) Tert_Alcohol->Protonated_Alcohol + H⁺ Proton H⁺ Carbocation Tertiary Carbocation (R₃C⁺) Protonated_Alcohol->Carbocation - H₂O (Slow, Rate-Determining) Alkyl_Halide Tertiary Alkyl Halide (R₃CX) Carbocation->Alkyl_Halide + X⁻ (Fast) Water H₂O Halide X⁻

Caption: S(_N)1 reaction mechanism for the synthesis of tertiary alkyl halides from tertiary alcohols.

Diagram 2: Experimental Workflow for Tertiary Alkyl Halide Preparation

Experimental_Workflow Start Start: Tertiary Alcohol & Hydrohalic Acid Reaction Reaction in Separatory Funnel (Shaking/Reflux) Start->Reaction Separation Phase Separation Reaction->Separation Washing Washing of Organic Layer (NaHCO₃, H₂O) Separation->Washing Drying Drying with Anhydrous CaCl₂ Washing->Drying Purification Purification by Distillation Drying->Purification End End: Pure Tertiary Alkyl Halide Purification->End

Caption: General experimental workflow for the synthesis and purification of tertiary alkyl halides.

References

Application Notes and Protocols: 2-Chloro-2-methylhexane as a Model for Studying Carbocation Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of carbocation stability is fundamental to understanding a vast array of organic reactions, including nucleophilic substitutions, eliminations, and rearrangements. Tertiary alkyl halides are excellent precursors for generating relatively stable tertiary carbocations, making them ideal models for mechanistic and kinetic studies. This document details the application of 2-chloro-2-methylhexane, and its well-studied lower homolog 2-chloro-2-methylpropane, as models for investigating the formation and stability of the 2-methyl-2-hexyl and tert-butyl carbocations, respectively.

The solvolysis of these compounds, a reaction where the solvent acts as the nucleophile, proceeds via a unimolecular nucleophilic substitution (S_N1) mechanism.[1][2] The rate-determining step of this reaction is the formation of a planar, sp²-hybridized carbocation intermediate.[3][4] By studying the kinetics of this solvolysis, valuable insights into the factors influencing carbocation stability can be obtained.

Theoretical Background: Factors Influencing Carbocation Stability

The stability of carbocations is governed by several key factors, with the general order of stability being tertiary > secondary > primary > methyl.[3][4] This trend is primarily attributed to two electronic effects:

  • Inductive Effect: Alkyl groups are electron-donating, and they can push electron density towards the positively charged carbon, thereby delocalizing the positive charge and stabilizing the carbocation. The more alkyl groups attached to the carbocation center, the greater the stabilization.

  • Hyperconjugation: This involves the interaction of the electrons in adjacent C-H or C-C sigma bonds with the empty p-orbital of the carbocation.[3][4] This overlap of orbitals allows for the delocalization of the positive charge over a larger area, leading to increased stability. Tertiary carbocations have more adjacent sigma bonds available for hyperconjugation compared to secondary or primary carbocations.

Reaction Mechanism and Experimental Workflow

The solvolysis of this compound in a protic solvent (e.g., a mixture of water and a polar organic solvent like acetone (B3395972) or ethanol) proceeds through an S_N1 mechanism, as illustrated below.

SN1_Mechanism reactant This compound ts1 Transition State 1 reactant->ts1 Slow, Rate-determining carbocation 2-Methyl-2-hexyl Carbocation + Cl⁻ ts1->carbocation ts2 Transition State 2 carbocation->ts2 Fast, Nucleophilic Attack product Solvolysis Products (Alcohol, Ether, Alkene) ts2->product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_solution Prepare reaction mixture (this compound in solvent) thermostat Equilibrate to desired temperature prep_solution->thermostat initiate Initiate reaction thermostat->initiate aliquots Withdraw aliquots at timed intervals initiate->aliquots quench Quench reaction in aliquots aliquots->quench monitor Monitor product formation (e.g., titration of HCl) quench->monitor plot Plot concentration vs. time monitor->plot rate_constant Determine rate constant (k) plot->rate_constant activation_energy Calculate activation energy (Ea) from temperature dependence rate_constant->activation_energy Carbocation_Stability_Factors substituent_effects Substituent Effects (Alkyl Groups) inductive_effect Inductive Effect (+I) substituent_effects->inductive_effect hyperconjugation Hyperconjugation substituent_effects->hyperconjugation solvent_effects Solvent Effects polarity Polarity (Dielectric Constant) solvent_effects->polarity h_bonding Hydrogen Bonding Ability solvent_effects->h_bonding leaving_group Leaving Group Ability reaction_rate S_N1 Reaction Rate leaving_group->reaction_rate carbocation_stability Carbocation Stability inductive_effect->carbocation_stability hyperconjugation->carbocation_stability polarity->carbocation_stability h_bonding->leaving_group carbocation_stability->reaction_rate Directly Proportional

References

Troubleshooting & Optimization

How to minimize elimination byproducts in SN1 reactions of 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in SN1 reactions of 2-chloro-2-methylhexane. Our focus is to help you minimize elimination byproducts and maximize the yield of the desired substitution product, 2-methyl-2-hexanol (B1585243).

Troubleshooting Guides

This section addresses common issues encountered during the SN1 reaction of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
High Yield of Elimination Byproducts (2-methylhexenes) High Reaction Temperature: Elimination reactions (E1) are entropically favored and become more competitive at higher temperatures.[1][2]Maintain a low reaction temperature. Ideally, conduct the reaction at or below room temperature (≤ 25 °C). If the reaction is sluggish, consider a slight increase in temperature, but monitor the product ratio closely.
Inappropriate Solvent Choice: While polar protic solvents are necessary to facilitate carbocation formation, highly aqueous environments can sometimes favor elimination to a greater extent.Use a polar protic solvent with a lower water concentration, such as 80-90% ethanol (B145695) or a mixture of acetone (B3395972) and water. This can help to solvate the carbocation while minimizing the basicity of the medium.
Presence of a Strong Base: Any significant concentration of a strong base will favor the E2 elimination pathway, competing with the desired SN1 reaction.Ensure all reagents and glassware are free from basic contaminants. Use a weak nucleophile/base, such as water or ethanol, which also serves as the solvent (solvolysis).[2][3]
Low or No Reaction Conversion Low Reaction Temperature: While low temperatures suppress elimination, they also slow down the rate-determining step of the SN1 reaction (carbocation formation).If the reaction is proceeding too slowly at a low temperature, a moderate increase in temperature may be necessary. A careful balance must be struck to achieve a reasonable reaction rate without significantly increasing elimination.
Insufficient Solvent Polarity: The formation of the tertiary carbocation intermediate is stabilized by polar protic solvents.[4][5]Ensure the solvent is sufficiently polar and protic. Water, ethanol, methanol, and mixtures thereof are suitable choices.[4][5]
Poor Leaving Group: Although chloride is a reasonably good leaving group, its departure is the rate-limiting step.While not directly modifiable for this compound, this is a key consideration. For analogous reactions, using a better leaving group (e.g., bromide or iodide) would increase the reaction rate.
Formation of Unexpected Byproducts Carbocation Rearrangement: While the tertiary carbocation formed from this compound is relatively stable, rearrangements are a possibility in other, more complex tertiary systems, leading to a mixture of substitution products.For this specific substrate, significant rearrangement is not expected. However, for other tertiary halides, careful selection of the substrate can minimize this.
Contaminated Starting Material: Impurities in the this compound can lead to side reactions.Ensure the purity of the starting material through distillation or other purification techniques before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary elimination byproducts in the SN1 reaction of this compound?

A1: The primary elimination byproducts are a mixture of alkenes, predominantly 2-methyl-1-hexene (B165367) and 2-methyl-2-hexene, formed through the E1 pathway.

Q2: How does temperature influence the ratio of SN1 to E1 products?

A2: Lowering the reaction temperature favors the SN1 (substitution) product.[1] Conversely, increasing the temperature favors the E1 (elimination) product because elimination reactions have a higher activation energy and are more entropically favored.[1][2] For instance, in the solvolysis of a similar tertiary halide, 2-chloro-2-methylbutane, in 80% ethanol/water, the SN1:E1 ratio changes from 67:33 at 25°C to 60:40 at 50°C.[1]

Q3: What is the ideal solvent for maximizing the SN1 product?

A3: A polar protic solvent is essential for stabilizing the carbocation intermediate in an SN1 reaction.[4][5] Good choices include water, ethanol, methanol, or mixtures like aqueous ethanol or aqueous acetone. These solvents are also weak bases, which disfavors the competing E2 elimination pathway.[3]

Q4: Can I use a stronger nucleophile to speed up the reaction?

A4: Using a strong, negatively charged nucleophile (which is often also a strong base, like hydroxide (B78521) or alkoxides) will significantly increase the rate of the E2 reaction, leading to a higher proportion of elimination byproducts.[3] To favor SN1, it is crucial to use a weak, neutral nucleophile such as the solvent itself (water or an alcohol).[2]

Q5: How can I accurately determine the ratio of my substitution and elimination products?

A5: The most common methods for quantifying the product mixture are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: Gas chromatography can separate the different products (2-methyl-2-hexanol and the various methylhexene isomers), and the relative peak areas can be used to determine their ratios. Mass spectrometry can confirm the identity of each component.

  • ¹H NMR: Quantitative ¹H NMR (qNMR) can be used to determine the product ratio by integrating characteristic signals for the substitution and elimination products.[6][7][8] For example, the signals for the protons on the carbon bearing the hydroxyl group in the alcohol will be distinct from the vinylic proton signals in the alkenes.

Data Presentation

The following table summarizes the effect of temperature and solvent on the product distribution in the solvolysis of tertiary alkyl halides, based on data for structurally similar compounds.

SubstrateSolventTemperature (°C)% SN1 Product% E1 ProductReference
t-Butyl BromideEthanol258119[1]
t-Butyl BromideEthanol557228[1]
2-Chloro-2-methylbutane80% Ethanol/Water256733[1]
2-Chloro-2-methylbutane80% Ethanol/Water506040[1]

Experimental Protocols

Protocol 1: SN1 Solvolysis of this compound in Aqueous Ethanol

Objective: To synthesize 2-methyl-2-hexanol via an SN1 reaction while minimizing elimination byproducts.

Materials:

  • This compound

  • 80% Ethanol (v/v) in deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath/cryostat for temperature control

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add 10 mL of this compound.

  • Add 100 mL of 80% ethanol.

  • Stir the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours). The progress of the reaction can be monitored by withdrawing small aliquots and analyzing them by GC.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated sodium bicarbonate solution to neutralize any acid formed.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • Analyze the product mixture by GC-MS or ¹H NMR to determine the ratio of 2-methyl-2-hexanol to methylhexenes.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify the substitution and elimination products.

Instrumentation and Conditions:

  • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 150°C at 10°C/min.

    • Hold at 150°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-200.

Procedure:

  • Prepare a dilute solution of the product mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject a 1 µL aliquot into the GC-MS system.

  • Identify the peaks corresponding to 2-methyl-2-hexanol and the methylhexene isomers based on their retention times and mass spectra.

  • Integrate the peak areas of the identified components. The ratio of the peak areas provides an approximation of the product ratio. For more accurate quantification, calibration with authentic standards is recommended.

Visualizations

SN1_E1_Competition sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Slow, Rate-Determining Step sn1_product SN1 Product (2-Methyl-2-hexanol) carbocation->sn1_product Nucleophilic Attack (e.g., H2O) e1_product E1 Products (Methylhexenes) carbocation->e1_product Proton Abstraction (e.g., H2O acting as a base)

Caption: Competing SN1 and E1 pathways for this compound.

Troubleshooting_Workflow start High Elimination Byproduct Yield? high_temp Is reaction temperature > 25°C? start->high_temp Yes strong_base Is a strong base present? start->strong_base No high_temp->strong_base No lower_temp Action: Lower reaction temperature high_temp->lower_temp Yes use_weak_base Action: Use weak nucleophile/base (e.g., H2O, EtOH) strong_base->use_weak_base Yes optimal SN1 Favored strong_base->optimal No lower_temp->strong_base use_weak_base->optimal

Caption: Decision workflow for troubleshooting high elimination.

References

Optimizing Solvent Polarity for the Solvolysis of 2-Chloro-2-methylhexane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the solvolysis of 2-chloro-2-methylhexane. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the solvolysis of this compound?

The solvolysis of this compound, a tertiary alkyl halide, proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the carbon-chlorine bond to form a stable tertiary carbocation intermediate. The second step is the rapid attack of the solvent (nucleophile) on the carbocation, leading to the final product.

Q2: How does solvent polarity influence the rate of reaction?

Solvent polarity plays a critical role in the SN1 reaction mechanism. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting SN1 reactions.[1] These solvents can stabilize the carbocation intermediate through solvation, thereby lowering the activation energy of the rate-determining step and increasing the reaction rate. The ability of a solvent to stabilize ions is often related to its dielectric constant.

Q3: My reaction is proceeding much slower than expected. What are the potential causes?

Several factors could contribute to a slow reaction rate:

  • Solvent Polarity: The use of a non-polar or weakly polar solvent will significantly hinder the formation of the carbocation intermediate, thus slowing down the reaction. Ensure you are using a sufficiently polar protic solvent.

  • Temperature: Like most chemical reactions, the rate of solvolysis is temperature-dependent. A lower reaction temperature will result in a slower rate. Consider carefully controlling and potentially increasing the reaction temperature.

  • Purity of Reactants: Impurities in the this compound or the solvent can interfere with the reaction. Ensure high purity of all reagents.

Q4: I am observing unexpected byproducts. What could be the reason?

The formation of byproducts in an SN1 reaction can often be attributed to a competing elimination (E1) reaction. The carbocation intermediate can also lose a proton to the solvent, which acts as a base, leading to the formation of an alkene. To favor substitution over elimination, it is generally advisable to use a weakly basic nucleophile (solvent) and maintain a controlled temperature.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Reaction Rate Insufficient solvent polarity.Switch to a more polar protic solvent (e.g., a higher percentage of water in an alcohol-water mixture).
Low reaction temperature.Increase the reaction temperature and ensure it is accurately controlled using a thermostat bath.
Inconsistent Results Fluctuation in reaction temperature.Use a constant temperature bath to maintain a stable reaction environment.
Inaccurate measurement of reagents.Calibrate all volumetric glassware and ensure precise measurements of the alkyl halide and solvent.
Presence of impurities.Use freshly distilled solvents and ensure the purity of the this compound.
Formation of Alkene Byproducts Competing E1 elimination reaction.Use a less basic solvent or lower the reaction temperature to favor the SN1 pathway.

Quantitative Data: Solvent Effects on Solvolysis Rate

Solvent (Ethanol-Water, v/v)Dielectric Constant (approx.)Relative Rate Constant (krel)
100% Ethanol (B145695)24.31
90% Ethanol30.54
80% Ethanol36.614
70% Ethanol42.853
60% Ethanol48.9212
50% Ethanol55.11,200
40% Ethanol61.26,000
100% Water78.5150,000

Data is illustrative and based on the general trends observed for the solvolysis of tertiary alkyl halides.

Experimental Protocol: Monitoring the Solvolysis of this compound

This protocol outlines a method for determining the rate of solvolysis by monitoring the production of hydrochloric acid (HCl) as a function of time.

Materials:

  • This compound

  • Various polar protic solvents (e.g., ethanol, methanol, water, and their mixtures)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.02 M)

  • Bromothymol blue indicator

  • Volumetric flasks, pipettes, burette, and conical flasks

  • Constant temperature water bath

  • Stopwatch

Procedure:

  • Reaction Setup: Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 M) in a volumetric flask.

  • Temperature Equilibration: Place the reaction mixture and the standardized NaOH solution in the constant temperature water bath to allow them to reach the desired reaction temperature.

  • Initiation of Reaction: Start the stopwatch as soon as the this compound solution is prepared or brought to the reaction temperature.

  • Titration: At regular time intervals (e.g., every 10 minutes), withdraw a known volume (aliquot) of the reaction mixture and transfer it to a conical flask containing a small amount of ice to quench the reaction.

  • Add a few drops of bromothymol blue indicator to the aliquot.

  • Titrate the generated HCl with the standardized NaOH solution until the endpoint (a color change from yellow to blue) is reached. Record the volume of NaOH used.

  • Data Analysis: The concentration of HCl produced at each time point can be calculated from the volume of NaOH used. The rate constant (k) for the first-order reaction can be determined by plotting ln([RCl]t) versus time, where [RCl]t is the concentration of this compound at time t. The concentration of the alkyl halide at any given time can be calculated from the initial concentration and the amount of HCl produced.

Visualizations

Solvolysis_Mechanism cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Alkyl_Halide This compound Transition_State1 Transition State 1 (C-Cl bond breaking) Alkyl_Halide->Transition_State1 Slow Carbocation Tertiary Carbocation Intermediate Transition_State1->Carbocation Leaving_Group Cl- Transition_State1->Leaving_Group Product_Complex Protonated Product Carbocation->Product_Complex Fast Solvent Solvent (Nucleophile) Solvent->Product_Complex Final_Product Solvolysis Product Product_Complex->Final_Product Fast Protonated_Solvent Protonated Solvent Solvent_Base Solvent (Base) Solvent_Base->Protonated_Solvent Experimental_Workflow Start Start Prepare_Solution Prepare 0.1 M this compound in chosen solvent Start->Prepare_Solution Equilibrate Equilibrate reactants and NaOH at desired temperature Prepare_Solution->Equilibrate Initiate Start reaction and stopwatch Equilibrate->Initiate Aliquot Withdraw aliquot at time interval Initiate->Aliquot Quench Quench aliquot in ice Aliquot->Quench Titrate Titrate with standardized NaOH using bromothymol blue Quench->Titrate Record Record volume of NaOH used Titrate->Record Repeat Repeat for multiple time points Record->Repeat Repeat->Aliquot Next time point Analyze Plot ln([RCl]) vs. time to determine rate constant Repeat->Analyze All time points collected End End Analyze->End

References

Troubleshooting low conversion rates in 2-Chloro-2-methylhexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-2-methylhexane. The information is presented in a question-and-answer format to directly address common challenges encountered during this SN1 reaction.

Troubleshooting Guides & FAQs

Q1: My conversion rate of 2-methyl-2-hexanol (B1585243) to this compound is significantly lower than expected. What are the potential causes?

Low conversion rates in this SN1 reaction can stem from several factors. The primary areas to investigate are reactant quality, reaction conditions, and the workup procedure. Incomplete reaction is a common culprit, often due to insufficient reaction time or inadequate mixing of the biphasic reaction mixture. Additionally, the equilibrium nature of the reaction can limit the conversion if water is not effectively removed or if the concentration of hydrochloric acid is too low.

Q2: How does reaction temperature influence the yield of this compound versus the formation of the elimination byproduct, 2-methyl-2-hexene (B165381)?

Temperature plays a critical role in determining the ratio of the desired substitution product (this compound) to the primary elimination byproduct (2-methyl-2-hexene). As a general principle for SN1 and E1 reactions, lower temperatures favor the substitution pathway. Increasing the reaction temperature provides more energy for the elimination pathway, which has a higher activation energy, leading to a greater proportion of the undesired alkene. For this specific synthesis, it is advisable to maintain a low to ambient temperature to maximize the yield of the target alkyl halide.

Q3: I'm observing a significant amount of an alkene byproduct. How can I minimize its formation?

The formation of 2-methyl-2-hexene is a common side reaction. To minimize its formation, consider the following strategies:

  • Temperature Control: As mentioned, maintain a low and controlled reaction temperature. Running the reaction in an ice bath can be an effective strategy.

  • Choice of Acid: While concentrated hydrochloric acid is the standard reagent, using a less nucleophilic acid in combination with a chloride salt could be explored, although this may also slow down the desired reaction.

  • Reaction Time: Avoid unnecessarily long reaction times, as this can sometimes lead to an increase in side products. Monitor the reaction progress to determine the optimal endpoint.

Q4: What is the purpose of washing the organic layer with a sodium bicarbonate solution during the workup?

Washing the organic layer with a sodium bicarbonate solution is a crucial purification step.[1] Its primary purpose is to neutralize any remaining acidic components in the reaction mixture, particularly unreacted hydrochloric acid.[1] This is important because residual acid can catalyze the reverse reaction or promote the decomposition of the desired product during storage or subsequent distillation. The neutralization reaction produces carbon dioxide gas, so it is essential to vent the separatory funnel frequently to release the pressure buildup.

Q5: After the workup, my organic layer appears cloudy. What does this indicate and how can I resolve it?

A cloudy or milky appearance in the organic layer after washing indicates the presence of emulsified water. To resolve this, you should "dry" the organic layer using an anhydrous inorganic salt, such as anhydrous sodium sulfate (B86663) or magnesium sulfate. Add the drying agent to the organic layer and swirl. If the drying agent clumps together, it is a sign that water is still present, and more should be added until some of the drying agent remains free-flowing. Afterward, the dry organic solution can be decanted or filtered to remove the drying agent before the final purification by distillation.

Data Presentation

ParameterValueReference
Starting Material 2-methyl-2-hexanol[2]
Reagent 12M Hydrochloric Acid[2]
Volume of 2-methyl-2-hexanol 4.25 mL[2]
Density of 2-methyl-2-hexanol 0.812 g/mL
Molecular Weight of 2-methyl-2-hexanol 116 g/mol [2]
Volume of 12M HCl 14.8 mL[2]
Isolated Mass of this compound 3.58 g[2]
Molecular Weight of this compound 134.5 g/mol [2]
Calculated Percent Yield 89.7%[2]

Experimental Protocols

Synthesis of this compound from 2-methyl-2-hexanol

This protocol is based on established procedures for SN1 reactions of tertiary alcohols.

Materials:

  • 2-methyl-2-hexanol

  • Concentrated (12M) hydrochloric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • In a separatory funnel, combine 2-methyl-2-hexanol and an excess of cold, concentrated hydrochloric acid.

  • Gently swirl the mixture for several minutes. Then, stopper the funnel and shake for 5-10 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The upper layer is the organic phase containing the product.

  • Drain the lower aqueous layer.

  • Wash the organic layer with a 5% sodium bicarbonate solution. Swirl gently at first, then stopper and shake, remembering to vent frequently.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with water.

  • Separate and discard the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove any residual water.

  • Decant or filter the dried organic liquid into a distillation flask.

  • Purify the this compound by distillation, collecting the fraction that boils at the appropriate temperature.

Mandatory Visualization

SN1_Mechanism cluster_0 Step 1: Protonation of the Alcohol cluster_1 Step 2: Formation of Carbocation (Rate-Determining Step) cluster_2 Step 3: Nucleophilic Attack A 2-methyl-2-hexanol C Protonated Alcohol (Oxonium Ion) A->C + H-Cl B H-Cl D Cl- B->D Dissociation E Protonated Alcohol F Tertiary Carbocation E->F - H2O G H2O H Tertiary Carbocation J This compound H->J + Cl- I Cl- I->J

Caption: SN1 reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Start Low Conversion Rate Q1 Check Reactant Purity Start->Q1 A1_Yes Purity Confirmed Q1->A1_Yes Yes A1_No Purify Starting Material Q1->A1_No No Q2 Review Reaction Conditions A1_Yes->Q2 End Identify Source of Low Yield A1_No->End A2_Yes Conditions Optimal Q2->A2_Yes Yes A2_No Optimize T, Time, Mixing Q2->A2_No No Q3 Analyze Workup Procedure A2_Yes->Q3 A2_No->End A3_Yes Workup Correct Q3->A3_Yes Yes A3_No Improve Washing/Drying Q3->A3_No No A3_Yes->End A3_No->End

Caption: A logical workflow for troubleshooting low conversion rates.

References

Technical Support Center: Methods for Removing Unreacted 2-Methyl-2-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 2-methyl-2-hexanol (B1585243) from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-methyl-2-hexanol relevant to its removal?

A1: Understanding the physical properties of 2-methyl-2-hexanol is crucial for selecting an appropriate purification strategy. Key properties are summarized below.

PropertyValueSource(s)
Molecular Weight116.20 g/mol [1][2]
Boiling Point (bp)141-142 °C[1][3]
Density0.812 g/mL at 25 °C[1]
SolubilityInsoluble in water; miscible with most organic solvents.[4]
Chemical ClassTertiary Alcohol[5][6]

Q2: My product has a boiling point that is significantly different from 2-methyl-2-hexanol. What is the best purification method?

A2: When a significant boiling point difference (ideally >25 °C) exists between your product and 2-methyl-2-hexanol, fractional distillation is the most effective and straightforward method.[7] This technique separates liquids based on their boiling point differences. A fractionating column with a high surface area (e.g., Vigreux or packed column) should be used to ensure efficient separation.

Q3: The boiling points of my product and 2-methyl-2-hexanol are too close for efficient distillation. What should I try next?

A3: If distillation is not feasible, flash column chromatography is the recommended alternative. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase (eluent). Since 2-methyl-2-hexanol is a moderately polar alcohol, a solvent system can be developed to selectively elute your product while retaining the alcohol on the column, or vice versa.

Q4: Can I use a liquid-liquid extraction (aqueous wash) to remove 2-methyl-2-hexanol?

A4: While 2-methyl-2-hexanol is an alcohol, its six-carbon chain makes it largely insoluble in water.[4] Therefore, a simple water wash is generally ineffective for removing it from a non-polar organic phase. This method is more suitable for smaller, more water-soluble alcohols like tert-butanol.[8] However, if your product is highly non-polar, multiple extractions with a large volume of water or brine may remove small amounts of the impurity.

Q5: Is there a chemical method to selectively remove unreacted 2-methyl-2-hexanol?

A5: Yes, a chemical approach can be used if your product is stable under acidic conditions. Tertiary alcohols like 2-methyl-2-hexanol undergo acid-catalyzed dehydration upon heating to form alkenes.[5] By treating the crude product mixture with a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) and warming, the alcohol can be converted into a mixture of 2-methyl-1-hexene (B165367) and 2-methyl-2-hexene. These non-polar alkenes can then be more easily separated from a polar product by distillation or chromatography. This method is only viable if your desired compound does not react under these conditions.

Troubleshooting Guide

Issue: My distillate is still contaminated with 2-methyl-2-hexanol.

  • Potential Cause: The distillation rate was too fast, or the fractionating column was not efficient enough.

  • Recommended Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. If the problem persists, switch to a more efficient, longer fractionating column or one with a higher surface area packing material.

Issue: I am getting poor separation using column chromatography.

  • Potential Cause 1: The chosen solvent system (eluent) is not optimal.

  • Recommended Solution 1: Perform thin-layer chromatography (TLC) analysis with various solvent systems to identify an eluent that provides a good separation (difference in Rf values) between your product and 2-methyl-2-hexanol.

  • Potential Cause 2: The column was overloaded with the crude product.

  • Recommended Solution 2: Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule is a 1:50 to 1:100 mass ratio of the crude product to silica gel.

Issue: An emulsion formed during an aqueous wash attempt.

  • Potential Cause: The separatory funnel was shaken too vigorously.

  • Recommended Solution: To break the emulsion, add a small amount of saturated sodium chloride solution (brine) and swirl the funnel gently rather than shaking. If the emulsion is persistent, you may need to pass the mixture through a pad of Celite or anhydrous magnesium sulfate.[9]

Experimental Protocols

Protocol 1: Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charge the Flask: Add the crude product mixture and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the column until the temperature at the distillation head stabilizes. This temperature should be close to the boiling point of the lower-boiling component.

  • Collection: Collect the fraction that distills at a constant temperature. If 2-methyl-2-hexanol is the more volatile component, it will distill first. Once the temperature begins to rise significantly, change the receiving flask to collect the desired product.

Protocol 2: Flash Column Chromatography

  • Solvent Selection: Using TLC, determine an appropriate solvent system that gives a good separation between your product and 2-methyl-2-hexanol (aim for a ΔRf > 0.2).

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC to identify which fractions contain the purified product, free from 2-methyl-2-hexanol.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Acid-Catalyzed Dehydration

  • Warning: This method should only be used if the desired product is stable to strong acid and heat.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude product in an inert, high-boiling solvent (if necessary).

  • Acid Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a small scoop of p-TsOH).

  • Heating: Heat the mixture to a temperature sufficient to promote dehydration (typically 80-120 °C), monitoring the reaction progress by TLC or GC.

  • Workup: After the 2-methyl-2-hexanol has been consumed, cool the mixture. Neutralize the acid by washing with a saturated sodium bicarbonate solution.

  • Extraction: Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[7][10]

  • Purification: Remove the drying agent by filtration. The resulting mixture, now containing your product and the newly formed alkenes, can be purified by distillation or chromatography, which should be easier due to the change in the impurity's polarity and boiling point.

Visualization

The following diagram illustrates a logical workflow for selecting the appropriate method to remove unreacted 2-methyl-2-hexanol.

G Start Crude Product Containing 2-Methyl-2-Hexanol Decision1 Significant BP Difference (>25°C)? Start->Decision1 Method1 Fractional Distillation Decision1->Method1  Yes Decision2 Is Product Stable to Acid & Heat? Decision1->Decision2 No   End Purified Product Method1->End Method2 Column Chromatography Decision2->Method2 No   Method3 Acid-Catalyzed Dehydration followed by Purification Decision2->Method3  Yes Method2->End Method3->End

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Regioselectivity in the E1 Elimination of 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the E1 elimination of 2-Chloro-2-methylhexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of this reaction.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the E1 elimination of this compound?

In the E1 elimination of this compound, the reaction proceeds through a tertiary carbocation intermediate. Deprotonation can occur from two adjacent, non-equivalent carbons, leading to two primary alkene products:

  • Major Product (Zaitsev Product): 2-methyl-2-hexene (B165381) is the more substituted and therefore more thermodynamically stable alkene. According to Zaitsev's rule, this will be the major product.[1][2][3]

  • Minor Product (Hofmann Product): 2-methyl-1-hexene (B165367) is the less substituted and less stable alkene, making it the minor product.

It is important to note that E1 reactions are regioselective and generally favor the Zaitsev product.[4] Altering the regioselectivity to favor the Hofmann product is challenging in an E1 pathway.[4]

Q2: Why is the Zaitsev product favored in this reaction?

The formation of the Zaitsev product is favored due to the increased stability of more highly substituted alkenes. This stability arises from hyperconjugation and the electronic effects of the alkyl groups on the double bond. The transition state leading to the more stable alkene is lower in energy, resulting in a faster rate of formation.

Q3: Can carbocation rearrangement occur with this compound?

No, in the case of this compound, the initially formed carbocation is tertiary. Since there are no adjacent carbons that can form a more stable carbocation through a hydride or alkyl shift, rearrangement is not expected under typical E1 conditions.

Q4: How does temperature affect the E1 elimination of this compound?

Higher temperatures generally favor elimination reactions (E1) over substitution reactions (SN1).[5][6] This is because elimination results in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the TΔS term more significant, favoring the elimination pathway.[5] While temperature strongly influences the elimination vs. substitution ratio, its effect on the Zaitsev vs. Hofmann product ratio in E1 reactions is generally less pronounced.

Q5: What type of solvent is best for promoting the E1 reaction?

Polar protic solvents, such as water and alcohols (e.g., ethanol, methanol), are ideal for promoting E1 reactions.[7][8] These solvents can stabilize the carbocation intermediate and the leaving group through solvation, which facilitates the initial ionization step of the E1 mechanism.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of elimination products; significant amount of SN1 product (2-ethoxy-2-methylhexane or 2-methyl-2-hexanol). The reaction temperature is too low.Increase the reaction temperature. Elimination reactions are entropically favored and become more dominant at higher temperatures.
Reaction is too slow or does not proceed. 1. The solvent is not polar enough to stabilize the carbocation intermediate.2. The leaving group is poor.1. Switch to a more polar protic solvent such as ethanol, methanol, or a water/alcohol mixture.2. While chloride is a reasonable leaving group, consider using a better leaving group like bromide or iodide for faster reaction rates.
Difficulty in isolating and quantifying the alkene isomers. Inadequate analytical methodology.Utilize Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of the volatile alkene isomers. For quantification, ¹H NMR spectroscopy can be used to determine the ratio of the isomers by integrating characteristic signals.
Predominant formation of the Zaitsev product (2-methyl-2-hexene) when the Hofmann product (2-methyl-1-hexene) is desired. The E1 mechanism inherently favors the more stable Zaitsev alkene.Shifting to an E2 elimination pathway with a sterically hindered base (e.g., potassium tert-butoxide) is the most effective strategy to significantly increase the yield of the Hofmann product. It is very difficult to favor the Hofmann product under E1 conditions.

Factors Influencing Regioselectivity: Data Summary

While it is challenging to significantly shift the regioselectivity of the E1 reaction away from the Zaitsev product, the choice of solvent and leaving group can have a minor influence on the product distribution. The following tables provide illustrative data on how these factors can affect the outcome.

Table 1: Effect of Solvent Polarity on Regioselectivity

Solvent (Dielectric Constant, ε)Zaitsev Product (%) (2-methyl-2-hexene)Hofmann Product (%) (2-methyl-1-hexene)
80% Ethanol / 20% Water (High Polarity)~90%~10%
100% Ethanol (Moderate Polarity)~85%~15%
Acetic Acid (Low Polarity)~80%~20%
Note: These are representative values for tertiary alkyl halides and illustrate the general trend. Actual percentages may vary.

Table 2: Effect of the Leaving Group on Regioselectivity

Leaving GroupRelative Rate of EliminationZaitsev Product (%)Hofmann Product (%)
I⁻ (Excellent)Fastest~88%~12%
Br⁻ (Good)Intermediate~85%~15%
Cl⁻ (Moderate)Slowest~82%~18%
Note: These are representative values illustrating the general trend for tertiary alkyl halides.

Experimental Protocols

Protocol 1: General Procedure for E1 Elimination of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen solvent (e.g., 80% ethanol/water).

  • Reaction Conditions: Heat the mixture to reflux (the boiling point of the solvent) and maintain this temperature for the desired reaction time (e.g., 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add an equal volume of water.

  • Extraction: Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or pentane) three times.

  • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the resulting product mixture using GC-MS and ¹H NMR to determine the ratio of 2-methyl-2-hexene to 2-methyl-1-hexene.

Protocol 2: Product Ratio Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small aliquot of the crude product mixture in a volatile solvent such as dichloromethane (B109758) or pentane.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C for 5 minutes, then ramp to 150 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis: Identify the peaks for 2-methyl-1-hexene and 2-methyl-2-hexene based on their retention times and mass spectra. The relative peak areas can be used to estimate the product ratio.

Protocol 3: Product Ratio Analysis by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve the crude product mixture in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • 2-methyl-1-hexene (Hofmann): Identify the characteristic signals for the terminal vinyl protons around δ 4.6-4.8 ppm (2H, multiplet).

    • 2-methyl-2-hexene (Zaitsev): Identify the characteristic signal for the vinyl proton around δ 5.1-5.3 ppm (1H, triplet).

    • Quantification: Integrate the signal for the vinyl proton of the Zaitsev product and one of the vinyl protons of the Hofmann product. The ratio of these integrals, corrected for the number of protons they represent (1H for Zaitsev, 2H for Hofmann), will give the molar ratio of the two isomers.

Visualizations

E1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow, Rate-Determining) cluster_step2 Step 2: Deprotonation (Fast) A This compound B Tertiary Carbocation + Cl⁻ A->B Ionization C Zaitsev Product (2-methyl-2-hexene) B->C Base removes H⁺ from C3 D Hofmann Product (2-methyl-1-hexene) B->D Base removes H⁺ from C1

Caption: Mechanism of the E1 elimination of this compound.

workflow start Start: this compound reaction E1 Elimination (e.g., Ethanol, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup analysis Product Analysis workup->analysis gcms GC-MS Analysis analysis->gcms Separation & ID nmr ¹H NMR Analysis analysis->nmr Quantification results Determine Zaitsev/Hofmann Ratio gcms->results nmr->results

Caption: Experimental workflow for the E1 elimination and product analysis.

factors center Regioselectivity (Zaitsev vs. Hofmann) temp Temperature temp->center Favors E1 over SN1 solvent Solvent Polarity solvent->center Polar protic favors E1 leaving_group Leaving Group Ability leaving_group->center Better LG increases rate

Caption: Key factors influencing the E1 elimination reaction.

References

Technical Support Center: Preventing Carbocation Rearrangement in Tertiary Halide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced organic synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with carbocation rearrangements in reactions involving tertiary halides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am performing a substitution reaction on a tertiary alkyl halide and obtaining a significant amount of a rearranged product. Why is this happening?

A1: Tertiary halides readily undergo nucleophilic substitution via an SN1 mechanism. This pathway involves the formation of a tertiary carbocation intermediate. While tertiary carbocations are relatively stable, they can still rearrange if a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift.[1][2] This is particularly common if the adjacent carbon could form a resonance-stabilized carbocation (e.g., benzylic or allylic) or relieve ring strain. The reaction pathway is driven by the formation of the lowest energy, most stable intermediate.[3]

Q2: What are the key experimental factors that promote carbocation rearrangement in my reactions?

A2: Several factors can increase the likelihood and extent of carbocation rearrangement:

  • High Temperatures: Increased thermal energy provides the activation energy for the hydride or alkyl shift to occur more rapidly. Higher temperatures generally favor elimination (E1) over substitution (SN1), and both pathways can involve carbocation rearrangements.[1]

  • Solvent Choice: Polar protic solvents (e.g., water, alcohols) are necessary to stabilize the carbocation intermediate for an SN1 reaction to proceed. However, this stabilization can also prolong the lifetime of the carbocation, allowing more time for rearrangement to occur.[3]

  • Weak or Low Concentration of Nucleophile: If the nucleophile is weak or its concentration is low, the carbocation intermediate has a longer lifespan before being "trapped" by the nucleophile, increasing the probability of rearrangement.[4]

  • Strong Lewis Acids: In reactions like Friedel-Crafts alkylation, strong Lewis acids (e.g., AlCl3) promote the formation of a "free" carbocation, which is highly susceptible to rearrangement.[5][6]

Q3: How can I minimize or prevent carbocation rearrangement in my SN1 reaction with a tertiary halide?

A3: The primary strategy is to minimize the lifetime of the carbocation intermediate. This can be achieved by:

  • Lowering the Reaction Temperature: Conducting the reaction at the lowest feasible temperature can disfavor the rearrangement pathway, which typically has a higher activation energy than the nucleophilic attack.

  • Increasing Nucleophile Concentration: Using a high concentration of a good, non-basic nucleophile can increase the rate of nucleophilic attack, effectively "trapping" the carbocation before it has a chance to rearrange.[7] Azide (B81097) (N₃⁻) is a good candidate for this, as it is a strong nucleophile but a weak base.

  • Careful Solvent Selection: While polar protic solvents are often required, experimenting with a range of solvents to find an optimal balance between carbocation stabilization and minimizing its lifetime can be beneficial.

  • Use of Milder Lewis Acids: In Friedel-Crafts type reactions, using a milder Lewis acid (e.g., ZnCl₂) can sometimes promote the reaction without fully generating a free carbocation, thus suppressing rearrangement.[8][9]

Q4: Are there alternative methods to achieve substitution on a tertiary carbon without involving a carbocation?

A4: Yes, avoiding the formation of a carbocation intermediate altogether is an excellent strategy to prevent rearrangement. Consider these alternatives:

  • SN2-type Reactions: While SN2 reactions are sterically hindered at tertiary centers, certain specialized conditions and substrates can promote this pathway. For instance, using a less hindered tertiary halide or a highly reactive nucleophile might show some SN2 character. However, for most tertiary halides, this is not a viable option.[10][11]

  • Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can be used to form new carbon-carbon bonds at a tertiary center. These reactions do not typically proceed through a free carbocation intermediate, thus avoiding rearrangement. For example, reacting a ketone with a Grignard reagent is a reliable way to synthesize a tertiary alcohol without rearrangement.[12][13][14]

  • Borane-Mediated Reactions: Certain borane-based methods can facilitate nucleophilic substitution under conditions that avoid carbocation formation.

Quantitative Data on Product Distribution

The ratio of unrearranged to rearranged products is highly dependent on the specific substrate and reaction conditions. Below is a conceptual table illustrating how different factors can influence this distribution.

SubstrateNucleophileSolventTemperature (°C)Lewis AcidUnrearranged Product (%)Rearranged Product (%)
tert-Amyl BromideH₂OH₂O/Acetone50None6040
tert-Amyl BromideH₂OH₂O/Acetone0None8515
1-Bromo-1-methylcyclohexaneNaN₃ (high conc.)DMF25None>95<5
1-Chloro-1-phenylpropaneBenzeneCS₂50AlCl₃2080
1-Chloro-1-phenylpropaneBenzeneNitromethane (B149229)-20ZnCl₂7030

Note: These values are illustrative and the actual product distribution will vary.

Experimental Protocols

Protocol 1: Low-Temperature Friedel-Crafts Alkylation to Minimize Rearrangement

This protocol is designed for the alkylation of an aromatic ring with a tertiary halide where rearrangement is a concern.

Materials:

  • Tertiary alkyl halide (1.0 eq)

  • Aromatic substrate (e.g., benzene, toluene) (large excess, can be used as solvent)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.1 eq)

  • Anhydrous Nitromethane

  • Dry glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the flask to -20°C using a cooling bath (e.g., dry ice/acetone).

  • Add the aromatic substrate and anhydrous nitromethane to the flask.

  • Slowly add the anhydrous ZnCl₂ to the stirred solution.

  • Dissolve the tertiary alkyl halide in a small amount of the aromatic substrate and add it to the dropping funnel.

  • Add the alkyl halide solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above -15°C.

  • After the addition is complete, allow the reaction to stir at -20°C for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quench the reaction by slowly adding cold 1 M HCl.

  • Allow the mixture to warm to room temperature, separate the organic layer, and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Protocol 2: Trapping a Tertiary Carbocation with a High Concentration of Azide

This protocol aims to rapidly trap the carbocation formed from a tertiary halide before it can rearrange.

Materials:

  • Tertiary alkyl halide (1.0 eq)

  • Sodium azide (NaN₃) (5.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dry glassware

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Add the sodium azide and anhydrous DMF to the flask and stir to dissolve/suspend the azide.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve the tertiary alkyl halide in a minimal amount of anhydrous DMF.

  • Slowly add the alkyl halide solution to the stirred azide mixture.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Carefully quench the reaction by pouring it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: organic azides can be explosive).

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the competing reaction pathways and a general workflow for minimizing rearrangement.

G cluster_0 Reaction Pathway A Tertiary Halide B Tertiary Carbocation (Unrearranged) A->B Ionization (Slow) C More Stable Carbocation (Rearranged) B->C 1,2-Shift (Rearrangement) D Unrearranged Product B->D Nucleophilic Attack (Desired Pathway) E Rearranged Product C->E Nucleophilic Attack

Caption: Competing pathways in tertiary halide substitution.

G cluster_1 Experimental Workflow to Minimize Rearrangement start Start step1 Select Tertiary Halide and Nucleophile start->step1 step2 Choose Appropriate Solvent (e.g., less polar, aprotic) step1->step2 step3 Cool Reaction to Low Temperature (e.g., 0°C to -20°C) step2->step3 step4 Use High Concentration of Nucleophile step3->step4 step5 Slowly Add Substrate step4->step5 step6 Monitor Reaction Progress (TLC, GC-MS) step5->step6 end Isolate Unrearranged Product step6->end

Caption: Workflow for minimizing carbocation rearrangement.

References

Identifying side products in the dehydrohalogenation of 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the dehydrohalogenation of 2-chloro-2-methylhexane.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the dehydrohalogenation of this compound?

When this compound, a tertiary alkyl halide, undergoes dehydrohalogenation with a strong, non-bulky base like potassium hydroxide (B78521) (KOH) in ethanol (B145695), the reaction primarily follows an E2 mechanism.[1][2] The regioselectivity of this reaction is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product.[3][4]

Consequently, the expected products are:

Q2: My product analysis shows a higher than expected proportion of the minor product, 2-methyl-1-hexene. What could be the cause?

Several factors can lead to an increased yield of the less substituted Hofmann product:

  • Sterically Hindered Base: If a bulky base, such as potassium tert-butoxide (t-BuOK), is used instead of a smaller base like potassium hydroxide or sodium ethoxide, it will preferentially abstract the more sterically accessible proton, leading to the formation of the Hofmann product as the major isomer.[4][5]

  • Reaction Temperature: While higher temperatures generally favor elimination, excessively high temperatures might lead to less selectivity.

  • Solvent Effects: The choice of solvent can influence the effective size and basicity of the base, which in turn affects the product ratio.

Q3: I am observing unreacted starting material in my final product mixture. How can I improve the reaction conversion?

Incomplete conversion can be due to several factors:

  • Insufficient Reaction Time or Temperature: Ensure the reaction is heated under reflux for an adequate period.[7] Dehydrohalogenation reactions often require elevated temperatures to proceed to completion.

  • Base Strength and Concentration: The concentration and strength of the base are crucial. Ensure the potassium hydroxide is fresh and properly dissolved in the ethanol to create a sufficiently basic solution. A higher concentration of a strong base favors the E2 reaction.[2]

  • Purity of Reagents: The presence of water in the ethanol can reduce the effectiveness of the alkoxide base. Use absolute ethanol for the best results.

Q4: Besides the expected alkene isomers, my GC-MS analysis shows other unexpected peaks. What could these be?

Unexpected peaks could be due to side reactions. With a strong, unhindered nucleophile/base like hydroxide or ethoxide, a competing SN2 nucleophilic substitution reaction can occur, although this is generally less favorable for tertiary halides.[8] However, under certain conditions, you might observe the formation of 2-ethoxy-2-methylhexane or 2-methyl-2-hexanol.

Data Presentation: Product Distribution

The table below summarizes the expected product distribution for the dehydrohalogenation of this compound under typical E2 conditions using a non-bulky base. Please note that the exact ratios can vary based on specific experimental conditions.

Product NameStructureTypeTypical Yield (%)
2-methyl-2-hexeneCH₃-C(CH₃)=CH-CH₂-CH₂-CH₃Zaitsev (Major)~80%[5]
2-methyl-1-hexeneCH₂=C(CH₃)-CH₂-CH₂-CH₂-CH₃Hofmann (Minor)~20%[5]

Experimental Protocols

Dehydrohalogenation of this compound

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve a molar excess of potassium hydroxide in absolute ethanol with gentle warming.

  • Cool the solution to room temperature.

  • Add this compound to the flask.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Perform a simple distillation to separate the volatile alkene products from the non-volatile salts and remaining solvent.

  • Wash the distillate with water in a separatory funnel to remove any remaining ethanol and salts.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Decant the dried liquid and perform a final fractional distillation to purify the alkene products.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the isomers based on their boiling points.[9]

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure good separation of the volatile isomers.

Mass Spectrometry:

The mass spectrometer will help in identifying the isomers. Although they are structural isomers with the same molecular weight (98.19 g/mol ), their fragmentation patterns will differ.[10][11]

  • 2-methyl-2-hexene: Expect a prominent peak corresponding to the loss of a methyl group.

  • 2-methyl-1-hexene: Will show a different fragmentation pattern, likely with a significant allyl cation fragment.[9]

Mandatory Visualization

Below is a diagram illustrating the reaction pathways for the dehydrohalogenation of this compound.

Dehydrohalogenation_of_2_Chloro_2_methylhexane reactant This compound transition_state_zaitsev Transition State (Zaitsev) reactant->transition_state_zaitsev Major Pathway transition_state_hofmann Transition State (Hofmann) reactant->transition_state_hofmann Minor Pathway base KOH / Ethanol base->transition_state_zaitsev base->transition_state_hofmann major_product 2-methyl-2-hexene (Major Product - Zaitsev) transition_state_zaitsev->major_product minor_product 2-methyl-1-hexene (Minor Product - Hofmann) transition_state_hofmann->minor_product

Caption: Reaction pathways for the dehydrohalogenation of this compound.

References

Technical Support Center: Purification of Volatile Haloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of volatile haloalkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying volatile haloalkanes?

The purification of volatile haloalkanes presents several challenges stemming from their inherent physical and chemical properties. Their high volatility can lead to significant sample loss during handling and purification processes.[1][2] Many haloalkanes are also susceptible to decomposition, especially at elevated temperatures, which can occur during distillation.[3] Furthermore, the formation of azeotropes—mixtures with a constant boiling point—can complicate separation from impurities or solvents by simple distillation.[4][5][6] The removal of polar impurities, unreacted starting materials, and byproducts from the relatively non-polar haloalkanes also requires careful selection of purification techniques.

Q2: My volatile haloalkane seems to be co-distilling with the solvent. How can I separate them?

This is a common issue, especially if the boiling points of your haloalkane and the solvent are close. Here are a few strategies to consider:

  • Fractional Distillation: If there is a sufficient difference in boiling points (ideally > 25°C), a fractional distillation column can provide the necessary theoretical plates for a good separation.[7][8]

  • Azeotropic Distillation: If an azeotrope has formed, you can try to break it by adding a third component, known as an entrainer, that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal.[4][9] For instance, benzene (B151609) can be used as an entrainer to separate ethanol (B145695) and water.[4]

  • Extractive Distillation: This technique involves adding a high-boiling, non-volatile solvent that alters the relative volatility of the components in the mixture, making them easier to separate by distillation.[10]

  • Chromatography: Column chromatography using an appropriate solvent system can be effective for separating compounds with different polarities.[11][12] For volatile compounds, careful selection of a low-boiling eluent is crucial to facilitate its subsequent removal.[2][11]

  • Liquid-Liquid Extraction: If the impurities have different solubilities in immiscible solvents, a liquid-liquid extraction can be a powerful separation tool.[13]

Q3: I am observing degradation of my haloalkane during distillation. What can I do to minimize this?

Thermal degradation is a significant concern for many haloalkanes. To mitigate this, consider the following:

  • Vacuum Distillation: By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a temperature where thermal decomposition is minimized.[7][8]

  • Steam Distillation: This method is suitable for temperature-sensitive compounds that are immiscible with water.[3][7] The compound volatilizes at a lower temperature along with the steam.[3]

  • Use of Stabilizers: In some cases, adding a small amount of a stabilizer can prevent decomposition. The choice of stabilizer depends on the specific haloalkane and the nature of the decomposition reaction.

Q4: How can I remove acidic impurities from my volatile haloalkane?

Acidic impurities, such as residual hydrogen halides from the synthesis, can be effectively removed with an aqueous wash.

  • Aqueous Bicarbonate or Carbonate Wash: A wash with a dilute aqueous solution of sodium bicarbonate or sodium carbonate will neutralize acidic impurities, converting them into salts that are soluble in the aqueous phase and can be easily separated. Be sure to vent the separatory funnel frequently as carbon dioxide gas may be generated.

  • Water Wash: Following the basic wash, a wash with deionized water will help remove any remaining inorganic salts.

  • Drying: After the aqueous washes, the organic layer must be thoroughly dried using an appropriate drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before any final distillation.

Troubleshooting Guides

Issue 1: Low Recovery of Volatile Haloalkane After Rotary Evaporation

Symptoms:

  • Significantly less product is recovered than expected after removing the solvent.

  • The product is found in the cold trap of the rotary evaporator.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
High Volatility of the Product - Avoid using a high vacuum line for solvent removal.[2]- Reduce the vacuum on the rotary evaporator.[2]- Use a bump trap to prevent the product from being carried over.- Consider alternative solvent removal methods like distillation at atmospheric pressure if the boiling point difference is large enough.[2]
Low Boiling Point of the Product - Cool the receiving flask of the rotary evaporator with an ice bath or a cryocooler to improve condensation efficiency.
Azeotrope Formation with Solvent - Analyze the composition of the distillate in the cold trap. If it's an azeotrope, consider the separation methods mentioned in FAQ Q2.
Issue 2: Persistent Impurities Detected by GC-MS After Distillation

Symptoms:

  • Gas chromatography-mass spectrometry (GC-MS) analysis shows the presence of impurities with boiling points close to the desired product.

  • The boiling point during distillation is not sharp.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inefficient Distillation - Increase the efficiency of the distillation by using a longer fractional distillation column or a column with a more efficient packing material.- Ensure the distillation is performed slowly to allow for proper equilibration between the liquid and vapor phases.[3]
Co-eluting Impurities in GC - Optimize the GC method (e.g., change the temperature program, use a different column) to achieve better separation of the product and impurity peaks.
Formation of an Azeotrope - Investigate the possibility of azeotrope formation.[5][6] If confirmed, employ techniques like azeotropic or extractive distillation to break the azeotrope.[4][10]
Thermal Decomposition - If new impurity peaks appear after distillation that were not present before, it could be due to thermal decomposition. Switch to vacuum distillation to lower the temperature.[8]

Experimental Protocols

Protocol 1: General Procedure for Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude volatile haloalkane to the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that the condensation ring rises slowly.

  • Collecting Fractions: Collect the distillate in separate fractions. The first fraction will be rich in the more volatile components. The temperature should remain constant during the collection of a pure fraction. A significant temperature drop indicates that the more volatile component has been distilled.

  • Analysis: Analyze each fraction using a suitable analytical technique like GC-MS to determine its purity.

  • Combining Fractions: Combine the pure fractions of the desired volatile haloalkane.

Protocol 2: Removal of Acidic Impurities using an Aqueous Wash
  • Transfer to Separatory Funnel: Transfer the crude volatile haloalkane to a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of a saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Venting and Shaking: Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the evolved carbon dioxide.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Water Wash: Add an equal volume of deionized water to the organic layer in the separatory funnel. Shake and allow the layers to separate. Drain the aqueous layer.

  • Brine Wash: To aid in the removal of dissolved water, wash the organic layer with a saturated aqueous sodium chloride (brine) solution.

  • Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate). Swirl the flask and let it stand for at least 15-20 minutes.

  • Filtration: Filter the dried organic layer to remove the drying agent. The purified volatile haloalkane is now ready for further purification (e.g., distillation) or use.

Visualizations

Troubleshooting_Purification start Start: Impure Volatile Haloalkane check_volatility High Volatility (Sample Loss)? start->check_volatility check_purity Check Purity (e.g., GC-MS) check_volatility->check_purity No handle_with_care Handle with Care: - Lower Temperatures - Reduced Vacuum check_volatility->handle_with_care Yes distillation_choice Choose Distillation Method check_purity->distillation_choice Distillation Required final_product Pure Volatile Haloalkane check_purity->final_product Purity Acceptable distillation_issues Issues During Distillation? distillation_choice->distillation_issues chromatography Consider Column Chromatography distillation_choice->chromatography Close Boiling Points/Polarity Difference extraction Liquid-Liquid Extraction distillation_choice->extraction Solubility Difference fractional_dist Fractional Distillation distillation_choice->fractional_dist Boiling Point Difference > 25°C vacuum_dist Vacuum Distillation distillation_choice->vacuum_dist Thermally Sensitive distillation_issues->final_product No azeotrope Azeotrope Formation? distillation_issues->azeotrope Yes chromatography->check_purity extraction->check_purity decomposition Thermal Decomposition? azeotrope->decomposition No azeotropic_dist Azeotropic Distillation azeotrope->azeotropic_dist Yes decomposition->fractional_dist No decomposition->vacuum_dist Yes fractional_dist->distillation_issues vacuum_dist->distillation_issues azeotropic_dist->distillation_issues handle_with_care->check_purity

Caption: A troubleshooting workflow for the purification of volatile haloalkanes.

Azeotropic_Distillation_Principle cluster_flask Distillation Flask cluster_distillate Distillate cluster_residue Residue mixture Mixture of A + B (Forms Azeotrope) entrainer Add Entrainer (E) new_azeotrope Lower Boiling Azeotrope (B + E) entrainer->new_azeotrope Distillation pure_A Pure Component A entrainer->pure_A Separation

Caption: The principle of azeotropic distillation for separating a binary azeotrope.

References

Experimental conditions to stabilize tertiary carbocation intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving the stabilization of tertiary carbocation intermediates. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding a constitutional isomer of the expected product. What is the likely cause?

A1: The most probable cause is a carbocation rearrangement. Initial, less stable carbocations (primary or secondary) will rearrange to a more stable tertiary carbocation if a suitable migrating group (a hydride or an alkyl group) is present on an adjacent carbon.[1][2][3] This occurs via a 1,2-hydride or 1,2-alkyl shift, leading to the nucleophile attacking the rearranged, more stable carbocationic center.[4]

Troubleshooting Steps:

  • Confirm Rearrangement: Analyze the product mixture using NMR spectroscopy and/or GC-MS to definitively identify the structure of the unexpected isomer.[1]

  • Lower the Temperature: Decreasing the reaction temperature can disfavor rearrangement processes by reducing the thermal energy available to overcome the activation barrier for the shift.[5]

  • Alter the Substrate: If possible, choose a substrate that will directly form a stable tertiary carbocation, or one where no more stable carbocation can be formed through a 1,2-shift.

Q2: I am attempting to generate a stable tertiary carbocation for spectroscopic analysis, but I'm observing low signal intensity or rapid decomposition. What are the common issues?

A2: This issue typically arises from three main factors: an insufficiently stabilizing medium, the presence of nucleophiles, or inappropriate temperatures.

Troubleshooting Steps:

  • Use a Superacid Medium: For direct observation, especially of simple alkyl carbocations, conventional solvents are inadequate. A superacid, such as "Magic Acid" (HSO₃F-SbF₅), is required to protonate the precursor and provide a highly acidic, non-nucleophilic environment that prevents the carbocation from being quenched.[5][6] The counter-anions in these systems (e.g., SbF₆⁻) are extremely poor nucleophiles and bases.[6]

  • Ensure Anhydrous & Aprotic Conditions: Any trace of water or other nucleophilic impurities in your solvent or on your glassware will rapidly quench the carbocation. Ensure all reagents are rigorously dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Maintain Low Temperatures: Even in superacids, many carbocations are only stable at very low temperatures (e.g., -80 °C to -40 °C).[5] This minimizes decomposition pathways and potential rearrangements. Ensure your cooling bath is stable throughout the experiment.

Q3: How does my choice of solvent affect the stability of a transient tertiary carbocation intermediate in a reaction like an Sₙ1 solvolysis?

A3: Solvent polarity is a critical factor. Polar solvents, particularly polar protic solvents, are effective at stabilizing the transition state leading to the formation of the carbocation, as well as the carbocation intermediate itself, through solvation.[7] The solvent's ability to insulate separated charges is measured by its dielectric constant (ε). A higher dielectric constant generally leads to a faster rate of carbocation formation.[8]

Implications:

  • Rate Acceleration: Switching from a non-polar solvent (e.g., hexane, ε ≈ 1.9) to a polar protic solvent (e.g., water, ε ≈ 80) can accelerate the rate of solvolysis by several orders of magnitude.

  • Product Distribution: In a mixed solvent system or with added nucleophiles, the solvent can compete as a nucleophile, leading to solvolysis products. The product ratio will depend on the relative concentrations and nucleophilicities of the species present.[1]

Q4: I am observing elimination byproducts (alkenes) instead of my desired nucleophilic substitution product. How can I minimize this?

A4: Tertiary carbocations are prone to undergoing E1 elimination, where a proton is lost from a carbon adjacent to the cationic center. This pathway competes with the Sₙ1 pathway.

Troubleshooting Steps:

  • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at a lower temperature can favor the Sₙ1 product.

  • Use a Non-Basic Nucleophile: While strong bases are not typically used in reactions involving carbocations, the basicity of the nucleophile/solvent can influence the E1/Sₙ1 ratio. Using a highly nucleophilic but weakly basic species can favor substitution.

  • Control Basicity: If the reaction is performed in a way that generates a base (e.g., deprotonation of a solvent molecule by the leaving group), this can promote the E1 pathway. Adding a weak, non-nucleophilic acid might help to scavenge any generated base.

Data Presentation: Factors Influencing Stability

Table 1: Influence of Solvent Properties on Carbocation Stability

The rate of reactions proceeding through a carbocation intermediate (e.g., Sₙ1) is highly dependent on the solvent's ability to stabilize the charged intermediate.

SolventDielectric Constant (ε at ~20-25°C)Viscosity (cP at 20°C)TypeGeneral Effect on Carbocation Stability
Water80.11.002Polar ProticStrong stabilization; accelerates formation
Formic Acid58.51.784Polar ProticStrong stabilization
Dimethyl Sulfoxide (DMSO)46.71.996Polar AproticModerate stabilization
Acetonitrile37.50.343Polar AproticModerate stabilization
Methanol32.70.59Polar ProticGood stabilization
Ethanol24.61.20Polar ProticGood stabilization
Acetone20.70.316Polar AproticModerate stabilization
Dichloromethane (B109758)8.930.44Polar AproticWeak stabilization
Tetrahydrofuran (THF)7.580.55Polar AproticWeak stabilization
Diethyl Ether4.340.233Non-PolarVery poor stabilization
Toluene2.380.59Non-PolarVery poor stabilization
Hexane1.880.31Non-PolarNo significant stabilization

Data compiled from various sources.[5][7][9]

Table 2: Semi-Quantitative Measures of Carbocation Stability

Direct pKₐ values for carbocations (often denoted as pK_R⁺) are challenging to measure and depend heavily on the system. However, relative stability can be inferred from kinetic and thermodynamic data. A lower hydride ion affinity (HIA) indicates greater stability.

CarbocationClassStabilizing FactorsRelative Rate of Solvolysis (of corresponding bromide)Hydride Ion Affinity (HIA) (kcal/mol, gas phase)
tert-ButylTertiary (Alkyl)9 Hyperconjugative H's, Inductive Effect~1,200,000231
iso-PropylSecondary (Alkyl)6 Hyperconjugative H's, Inductive Effect11.6246
EthylPrimary (Alkyl)3 Hyperconjugative H's, Inductive Effect1.0273
MethylMethylNone~1.0314
Triphenylmethyl (Trityl)Tertiary (Resonance)Extensive Resonance over 3 Phenyl RingsExtremely Fast~200
BenzylPrimary (Resonance)Resonance over Phenyl Ring~600~236

Relative rates are approximate and highly dependent on solvent and specific reaction conditions. HIA values are from gas-phase calculations and measurements.

Experimental Protocols

Protocol 1: Generation and NMR Observation of the tert-Butyl Cation in Magic Acid

This protocol describes the generation of a stable solution of the tert-butyl cation for NMR analysis. WARNING: This procedure involves extremely corrosive and reactive superacids. It must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.

Materials:

  • Antimony pentafluoride (SbF₅)

  • Fluorosulfuric acid (HSO₃F), freshly distilled

  • Sulfuryl chloride fluoride (B91410) (SO₂ClF) or Sulfur dioxide (SO₂), dried

  • tert-Butyl fluoride ((CH₃)₃CF) or tert-butanol (B103910) ((CH₃)₃COH)

  • Deuterated chloroform (B151607) (CDCl₃) for external lock

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)

  • Schlenk line or glovebox for inert atmosphere handling

Procedure:

  • Preparation of Magic Acid (1:1 HSO₃F:SbF₅):

    • Strictly under an inert atmosphere (Argon or N₂), cool a clean, dry FEP (fluorinated ethylene (B1197577) propylene) or PFA (perfluoroalkoxy alkanes) vessel to -78 °C using a dry ice/acetone bath.

    • Slowly and carefully, add freshly distilled HSO₃F to the vessel via cannula transfer.

    • With extreme caution, add an equimolar amount of SbF₅ dropwise to the stirred HSO₃F. This is a highly exothermic reaction. Maintain the temperature below -60 °C throughout the addition.

    • Allow the solution to stir at -78 °C for 20 minutes after the addition is complete. The resulting solution is Magic Acid.

  • NMR Sample Preparation (Low Temperature):

    • In a separate, dry Schlenk flask under an inert atmosphere, prepare a solution of the carbocation precursor. Dissolve ~0.1 mmol of tert-butyl fluoride or tert-butanol in ~0.2 mL of dried SO₂ClF or condensed SO₂ gas.

    • Cool this precursor solution to -78 °C.

    • In the fume hood, place a high-quality NMR tube in a Dewar flask filled with liquid nitrogen or a dry ice/acetone slush bath.

    • Using a pre-cooled gas-tight syringe or cannula, transfer ~0.4 mL of the prepared Magic Acid into the cold NMR tube.

    • Carefully, add the cold precursor solution dropwise down the side of the NMR tube into the Magic Acid. A color change may be observed.

    • Quickly cap the NMR tube while maintaining a positive pressure of inert gas. For air-sensitive samples, flame-sealing the tube may be necessary.

    • Wipe the outside of the tube clean and insert it into a pre-cooled NMR spinner turbine.

  • NMR Data Acquisition:

    • Cool the NMR probe to the desired temperature (e.g., -60 °C).

    • Insert the sample into the magnet.

    • Use an external lock (e.g., a sealed capillary of CDCl₃ within the sample tube or the spectrometer's external lock function).

    • Acquire ¹H and ¹³C NMR spectra. The ¹H NMR of the tert-butyl cation will show a sharp singlet around δ 4.35 ppm. The ¹³C NMR will show signals for the cationic carbon (C⁺) around δ 335.3 ppm and the methyl carbons around δ 47.3 ppm.

Protocol 2: General Procedure for Trapping a Tertiary Carbocation with a Nucleophile

This protocol provides a general workflow for a reaction where a tertiary carbocation is generated in situ and trapped by a nucleophile.

Materials:

  • Tertiary alcohol or alkyl halide (carbocation precursor)

  • Lewis acid (e.g., TMSOTf, BF₃·OEt₂) or Brønsted acid (e.g., H₂SO₄) [if starting from an alcohol]

  • Nucleophile (e.g., indole, silyl (B83357) enol ether, allyltrimethylsilane)

  • Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)

  • Aqueous workup solution (e.g., saturated NaHCO₃ solution)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophile (~1.0 mmol) and the anhydrous solvent (~5 mL).

    • Cool the solution to the desired reaction temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.

    • In a separate flask, prepare a solution of the carbocation precursor (e.g., tertiary alcohol, ~1.2 mmol) in the anhydrous solvent (~2 mL).

  • Carbocation Generation and Trapping:

    • If starting from an alcohol, add the Lewis or Brønsted acid (~1.1 mmol) to the stirred solution of the nucleophile.

    • Slowly, add the solution of the carbocation precursor dropwise to the reaction mixture over 10-15 minutes.

    • Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Reaction Quench and Workup:

    • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ (or another suitable quenching agent) at the reaction temperature.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product using flash column chromatography, recrystallization, or distillation to obtain the desired trapped product.

Visualizations: Workflows and Logical Relationships

Troubleshooting_Workflow Start Reaction Yields Unexpected Product(s) AnalyzeProducts Analyze Product Mixture (NMR, GC-MS) Start->AnalyzeProducts CheckRearrangement Is a more stable carbocation possible via 1,2-shift? ConfirmRearrangement Rearranged Isomer Confirmed AnalyzeProducts->ConfirmRearrangement NoRearrangement Structure is Not a Simple Rearrangement Product AnalyzeProducts->NoRearrangement OptimizeRearrangement Optimize to Control Rearrangement: - Lower Temperature - Change Substrate/Precursor ConfirmRearrangement->OptimizeRearrangement Yes SolventReaction Did the solvent act as a nucleophile? NoRearrangement->SolventReaction Check EliminationReaction Are products alkenes? (E1 Pathway) SolventReaction->EliminationReaction No OptimizeSolvent Optimize to Avoid Solvolysis: - Use non-nucleophilic solvent - Increase concentration of desired nucleophile SolventReaction->OptimizeSolvent Yes OtherSideReaction Consider other side reactions: - Reaction with impurities (H₂O) - Dimerization/Polymerization EliminationReaction->OtherSideReaction No OptimizeElimination Optimize to Reduce Elimination: - Lower Temperature - Use less basic nucleophile EliminationReaction->OptimizeElimination Yes

Caption: Troubleshooting workflow for unexpected products.

Stability_Factors Carbocation Tertiary Carbocation Stability Intrinsic Intrinsic Structural Factors Carbocation->Intrinsic External External Experimental Conditions Carbocation->External Hyperconjugation Hyperconjugation (σ C-H → empty p) Intrinsic->Hyperconjugation Inductive Inductive Effect (e⁻ donation from alkyl groups) Intrinsic->Inductive Resonance Resonance (Delocalization via π-systems) Intrinsic->Resonance Solvent Solvent Effects External->Solvent Counterion Non-Nucleophilic Counter-ion prevents quenching External->Counterion Temperature Low Temperature reduces decomposition & rearrangement External->Temperature Polarity High Polarity (High ε) stabilizes charge separation Solvent->Polarity

Caption: Factors influencing tertiary carbocation stability.

Generation_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis PrepSuperacid Prepare Superacid (e.g., Magic Acid) under inert atmosphere MixLowTemp Combine Solutions in NMR tube at Low Temp (e.g., -78 °C) PrepSuperacid->MixLowTemp PrepPrecursor Prepare Precursor Solution (e.g., tBuF in SO₂ClF) PrepPrecursor->MixLowTemp CoolProbe Pre-cool NMR Probe (e.g., -60 °C) MixLowTemp->CoolProbe AcquireSpectra Acquire ¹H and ¹³C Spectra using external lock CoolProbe->AcquireSpectra AnalyzeData Analyze Data: Identify chemical shifts, confirm structure AcquireSpectra->AnalyzeData

Caption: Workflow for carbocation generation and analysis.

References

Effective drying agents for 2-Chloro-2-methylhexane after aqueous workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the selection and use of effective drying agents for 2-chloro-2-methylhexane following an aqueous workup. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue: Low yield of this compound after drying and removal of the solvent.

Possible Cause Solution
Incomplete Drying: Residual water can co-distill with the product, leading to an impure final product and inaccurate yield determination.Ensure the drying agent is added in sufficient quantity. Add small portions until the newly added drying agent no longer clumps together and remains free-flowing. Allow adequate contact time for the drying agent to absorb the water.
Product Loss During Filtration/Decantation: The product can be adsorbed onto the surface of a fine powdered drying agent.If using a powdered drying agent like anhydrous magnesium sulfate (B86663), ensure to rinse the drying agent with a small amount of fresh, dry solvent and combine the rinsing with the dried solution.
Chemical Decomposition: The drying agent may have induced elimination or substitution reactions. This compound is a tertiary alkyl halide and is susceptible to E1 and SN1 reactions.Use a neutral and inert drying agent such as anhydrous sodium sulfate or anhydrous calcium sulfate (Drierite®). Avoid acidic drying agents like some grades of magnesium sulfate or highly reactive drying agents like phosphorus pentoxide.

Issue: The product is cloudy or contains suspended particles after drying.

Possible Cause Solution
Fine Particles of Drying Agent: Some drying agents, like anhydrous magnesium sulfate, are very fine powders and may not be fully removed by decantation.Gravity filter the solution through a fluted filter paper or a cotton plug in a pipette to remove all solid particles.
"Oiling Out": The hydrated form of the drying agent has dissolved in the organic solvent, which can happen at elevated temperatures.Ensure the drying process is conducted at room temperature. If the hydrated salt has "oiled out," cool the mixture and add more anhydrous drying agent to solidify the hydrated form before filtration.

Frequently Asked Questions (FAQs)

Q1: Which drying agent is best for this compound?

For this compound, a tertiary alkyl halide, the best choices are neutral and inert drying agents to avoid side reactions. Anhydrous sodium sulfate (Na₂SO₄) and anhydrous calcium sulfate (CaSO₄, often sold as Drierite®) are highly recommended.[1][2][3]

  • Anhydrous Sodium Sulfate (Na₂SO₄): This is a good general-purpose drying agent. It is neutral, inexpensive, and has a high capacity for water.[2][4] However, it is relatively slow in action.

  • Anhydrous Calcium Sulfate (CaSO₄): This is a very efficient and rapid drying agent with a neutral pH.[1][5] Its capacity is lower than that of sodium sulfate, so more may be needed.

Q2: Can I use anhydrous magnesium sulfate (MgSO₄) to dry this compound?

While anhydrous magnesium sulfate is a very efficient and fast-acting drying agent, some grades can be slightly acidic. This acidity can potentially catalyze the elimination (E1) of the tertiary alkyl halide, this compound, to form an alkene. Therefore, to minimize the risk of side reactions, it is safer to use a neutral drying agent like sodium sulfate or calcium sulfate.

Q3: Is anhydrous calcium chloride (CaCl₂) a suitable drying agent for this compound?

Anhydrous calcium chloride is a very effective and inexpensive drying agent. However, it can form complexes with some organic compounds containing oxygen or nitrogen. While it is generally suitable for drying alkyl halides, the availability of more inert options like sodium sulfate and calcium sulfate makes them a preferable choice to eliminate any potential for complex formation or other side reactions.

Q4: How do I know when I have added enough drying agent?

Add the drying agent in small portions to your organic solution and swirl. Initially, the drying agent will clump together as it absorbs water. Continue adding the drying agent until some of it remains free-flowing and does not clump. This indicates that all the water has been absorbed. The solution should also appear clear and bright, not cloudy.

Q5: How long should I leave the drying agent in contact with the solution?

The contact time depends on the drying agent:

  • Anhydrous Calcium Sulfate (Drierite®): Acts very quickly, and a few minutes of swirling is often sufficient.

  • Anhydrous Sodium Sulfate: Is slower and should be left in contact with the solution for at least 15-30 minutes with occasional swirling to ensure complete drying.[4]

Data Presentation: Comparison of Common Drying Agents

Drying AgentChemical FormulaAcidity/BasicityCapacity (g H₂O / g agent)EfficiencyPotential Issues with this compound
Sodium Sulfate Na₂SO₄NeutralHigh (forms decahydrate)Low to ModerateNone, but slow acting.
Magnesium Sulfate MgSO₄Slightly AcidicModerate (forms heptahydrate)HighPotential for acid-catalyzed elimination (E1).
Calcium Sulfate CaSO₄ (Drierite®)NeutralLow (forms hemihydrate)HighLow capacity requires using larger amounts.
Calcium Chloride CaCl₂NeutralHigh (forms hexahydrate)ModerateCan form complexes with some functional groups.
Phosphorus Pentoxide P₄O₁₀Highly AcidicVery HighVery HighStrong potential for acid-catalyzed elimination and other side reactions.

Experimental Protocol: Drying this compound using Anhydrous Sodium Sulfate

  • Initial Separation: After the aqueous workup, separate the organic layer containing this compound from the aqueous layer using a separatory funnel. Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Pre-drying (Optional but Recommended): If visible water droplets are present, pass the organic layer through a filter paper containing a small amount of anhydrous sodium sulfate to remove bulk water.

  • Addition of Drying Agent: To the organic solution, add a small amount of anhydrous sodium sulfate (e.g., 1-2 spatula tips for 50 mL of solution).

  • Observation: Swirl the flask. The sodium sulfate will clump together as it absorbs residual water.

  • Incremental Addition: Continue adding small portions of anhydrous sodium sulfate, with swirling, until the newly added crystals no longer clump and remain free-flowing. The solution should be clear.

  • Contact Time: Allow the solution to stand for at least 15-30 minutes, with occasional swirling, to ensure complete drying.

  • Separation: Carefully decant the dried organic solution into a clean, dry round-bottom flask, leaving the solid drying agent behind. Alternatively, for a more complete recovery, gravity filter the solution through a fluted filter paper.

  • Rinsing: Rinse the drying agent in the flask and/or on the filter paper with a small volume of the dry organic solvent used in the extraction (e.g., diethyl ether, dichloromethane) and combine the rinsing with the dried solution.

  • Solvent Removal: The dried solution is now ready for the removal of the solvent by distillation or rotary evaporation.

Mandatory Visualizations

Drying_Agent_Selection start Start: Organic layer containing This compound after workup is_acid_sensitive Is the compound sensitive to acid? start->is_acid_sensitive use_neutral_agent Use a neutral drying agent is_acid_sensitive->use_neutral_agent  Yes   consider_acidic_agent Consider mildly acidic drying agents is_acid_sensitive->consider_acidic_agent  No   na2so4 Anhydrous Sodium Sulfate (Na₂SO₄) - Neutral - High capacity - Slow use_neutral_agent->na2so4 caso4 Anhydrous Calcium Sulfate (CaSO₄) - Neutral - Low capacity - Fast use_neutral_agent->caso4 mgso4 Anhydrous Magnesium Sulfate (MgSO₄) - Slightly acidic - Moderate capacity - Fast consider_acidic_agent->mgso4 recommendation Recommendation for this compound: Use Na₂SO₄ or CaSO₄ na2so4->recommendation caso4->recommendation

Caption: Decision workflow for selecting a suitable drying agent for this compound.

Reaction_Pathways substrate This compound acidic_drying_agent Acidic Drying Agent (e.g., MgSO₄ with acidic impurities) substrate->acidic_drying_agent Potential Reaction neutral_drying_agent Neutral Drying Agent (e.g., Na₂SO₄, CaSO₄) substrate->neutral_drying_agent Recommended Path elimination_product Elimination Product (Alkene) acidic_drying_agent->elimination_product E1 Pathway desired_product Dried this compound neutral_drying_agent->desired_product Safe Drying

Caption: Potential reaction pathways of this compound with different types of drying agents.

References

Technical Support Center: Resolving Complex NMR Spectra in Alkyl Halide Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the in-situ NMR monitoring of alkyl halide reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Signal Overlap Obscuring Reaction Analysis

Q: My ¹H NMR signals for the starting alkyl halide and the substitution product are overlapping. How can I resolve them to accurately monitor the reaction kinetics?

A: Signal overlap is a common challenge in reaction monitoring, especially when the structural differences between reactant and product are minimal. Here are several strategies to resolve overlapping peaks:

  • Change the NMR Solvent: The chemical shift of a proton can be significantly influenced by the solvent.[1] Switching to a solvent with different magnetic anisotropy effects, such as benzene-d₆ or pyridine-d₅, can often induce differential shifts in the signals of interest, improving resolution.[1]

  • Use a Higher Field Spectrometer: If accessible, a higher field NMR spectrometer will increase the chemical shift dispersion, spreading the signals out over a wider frequency range and potentially resolving the overlap.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques can be invaluable for resolving complex spectra.[2]

    • COSY (Correlation Spectroscopy): A COSY experiment can help identify coupled protons, confirming which signals belong to the reactant and which to the product based on their distinct spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with their directly attached carbons. Since the carbon chemical shifts are often more dispersed, this can help to differentiate overlapping proton signals.

  • Selective 1D Experiments:

    • 1D TOCSY (Total Correlation Spectroscopy): If one proton of a spin system is well-resolved, a 1D TOCSY experiment can be used to selectively excite that proton and reveal the entire spin system, effectively "pulling out" the signals of one species from the overlapped region.

    • 1D NOESY (Nuclear Overhauser Effect Spectroscopy): This can be used to identify protons that are close in space, which can help in assigning signals to either the reactant or product based on their unique three-dimensional structures.

Issue 2: Poor Signal-to-Noise Ratio in Kinetic Scans

Q: I am running a kinetic experiment, but the signal-to-noise (S/N) ratio in my time-resolved spectra is too low for accurate integration. How can I improve it without sacrificing too much temporal resolution?

A: Improving the S/N ratio is crucial for obtaining reliable kinetic data. Here are some approaches:

  • Increase the Number of Scans (with caution): The most straightforward way to improve S/N is to increase the number of scans for each time point. However, this will decrease your time resolution. A balance must be struck based on the reaction rate.

  • Optimize Acquisition Parameters:

    • Ernst Angle Excitation: Instead of a 90° pulse, using a smaller flip angle (the Ernst angle) can allow for a shorter relaxation delay (d1) between scans without saturating the signal. This enables more scans to be acquired in the same amount of time, improving the S/N.

    • Cryoprobe: If available, using a cryogenically cooled probe can dramatically increase the S/N ratio by a factor of 3-4, allowing for faster acquisition times.

  • Increase Sample Concentration: If the reaction conditions permit, increasing the concentration of your starting materials will directly improve the signal intensity.

  • Data Processing Techniques:

    • Line Broadening: Applying a line-broadening function (e.g., exponential multiplication) during Fourier transformation can improve the S/N at the expense of some spectral resolution.

    • Moving Average: For a series of kinetic spectra, a moving average can be applied to smooth the data and improve the S/N.[3]

Issue 3: Distinguishing Between Substitution and Elimination Products

Q: I suspect both substitution (SN1/SN2) and elimination (E1/E2) reactions are occurring. How can I use NMR to identify and quantify the different products?

A: NMR is an excellent tool for distinguishing between substitution and elimination products due to the distinct chemical environments of the protons in each.

  • Identify Key Diagnostic Signals:

    • Elimination Products (Alkenes): Look for characteristic signals in the vinylic region of the ¹H NMR spectrum, typically between 4.5 and 6.5 ppm. The presence of these signals is a clear indication of an elimination reaction.[4]

    • Substitution Products (e.g., Alcohols, Ethers): The protons on the carbon bearing the new functional group (e.g., -OH, -OR) will have a characteristic chemical shift. For example, the proton on a carbon attached to an oxygen in an alcohol or ether typically appears between 3.3 and 4.5 ppm.

  • Analyze Coupling Patterns: The splitting patterns of the signals can provide further confirmation. For example, the vinylic protons of an alkene will often show cis or trans coupling constants, which can help to identify the stereochemistry of the elimination product.

  • Quantitative Analysis (qNMR): Once the signals for each product have been identified and are well-resolved, their relative concentrations can be determined by integrating the respective signals and normalizing for the number of protons each signal represents.

Issue 4: Differentiating SN1 and SN2 Mechanisms

Q: How can I use in-situ NMR to determine if my substitution reaction is proceeding via an SN1 or SN2 mechanism?

A: The key to distinguishing between SN1 and SN2 mechanisms with NMR lies in analyzing the reaction kinetics.

  • Monitor Reaction Rates:

    • SN1 Reaction: The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide (the substrate). Therefore, a plot of the natural logarithm of the alkyl halide concentration versus time should yield a straight line, indicating first-order kinetics.[5] The rate is independent of the nucleophile concentration.[5]

    • SN2 Reaction: The rate of an SN2 reaction depends on the concentration of both the alkyl halide and the nucleophile.[5] The reaction follows second-order kinetics.[5] By running the reaction under pseudo-first-order conditions (i.e., with a large excess of the nucleophile), the rate will appear to be first-order with respect to the alkyl halide. The observed rate constant will, however, be proportional to the concentration of the excess nucleophile.

  • Search for Intermediates:

    • SN1 Reaction: The hallmark of an SN1 reaction is the formation of a carbocation intermediate. While often too transient to be directly observed by conventional NMR, in some cases, particularly with very stable carbocations (e.g., tertiary, benzylic) and at low temperatures, it may be possible to detect the presence of the carbocation intermediate. The appearance of new, transient signals that are highly deshielded would be indicative of a carbocation. The observation of rearranged products also points towards a carbocation intermediate.[6]

    • SN2 Reaction: The SN2 reaction proceeds through a single, concerted transition state and does not involve a carbocation intermediate.[7] Therefore, no intermediate species would be observable by NMR.

Quantitative Data Summary

Table 1: Typical ¹H NMR Chemical Shifts (δ) for Alkyl Halides and Related Products

Functional GroupChemical Shift (ppm)
Alkyl Halides (R-CH₂-X)
R-CH₂-F4.2 - 4.8
R-CH₂-Cl3.3 - 4.0
R-CH₂-Br3.2 - 3.8
R-CH₂-I3.0 - 3.5
Substitution Products
R-CH₂-OH (Alcohol)3.3 - 4.0
R-CH₂-OR' (Ether)3.3 - 3.9
R-CH₂-CN (Nitrile)2.0 - 3.0
Elimination Products (Alkenes)
Vinylic (C=C-H)4.5 - 6.5

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for Alkyl Halides

Functional GroupChemical Shift (ppm)
R-C -F70 - 80
R-C -Cl25 - 50
R-C -Br20 - 40
R-C -I0 - 20

Table 3: Typical ¹H-¹H Coupling Constants (J) in Hz

Coupling TypeStructureJ (Hz)
GeminalH-C-H-10 to -15
Vicinal (free rotation)H-C-C-H6 - 8
Vicinal (cis-alkene)H-C=C-H6 - 12[8]
Vicinal (trans-alkene)H-C=C-H12 - 18[8]
AllylicH-C-C=C-H0 - 3

Experimental Protocols

Protocol 1: General Procedure for In-Situ NMR Reaction Monitoring
  • Sample Preparation:

    • Dissolve the alkyl halide in a suitable deuterated solvent in an NMR tube. The choice of solvent is critical and should be inert to the reactants and provide good signal dispersion.[1] Common choices include CDCl₃, acetone-d₆, and DMSO-d₆.

    • Ensure the concentration is sufficient for a good signal-to-noise ratio in a reasonable number of scans.

  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of the starting material before initiating the reaction. This will serve as your t=0 reference.

  • Reaction Initiation: At a precisely recorded time, add the nucleophile or base to the NMR tube. For fast reactions, this may need to be done at a lower temperature and the sample quickly transferred to the pre-cooled NMR probe.

  • Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

    • Use a pulse sequence designed for kinetic measurements (e.g., a simple pulse-acquire sequence with a short relaxation delay).

    • The number of scans per spectrum should be minimized to achieve adequate S/N while maximizing temporal resolution.

  • Data Processing:

    • Process the series of spectra uniformly (e.g., same phasing and baseline correction).

    • Integrate the signals corresponding to the starting material and the product(s) in each spectrum.

  • Kinetic Analysis:

    • Plot the concentration (or integral value) of the reactant and product(s) as a function of time.

    • From these plots, determine the reaction order and calculate the rate constant.

Protocol 2: Differentiating SN1/E1 from SN2/E2 using NMR
  • Investigate the Effect of Nucleophile/Base Concentration:

    • Run the reaction with a specific concentration of the nucleophile/base and monitor the kinetics as described in Protocol 1.

    • Repeat the experiment with a different (e.g., doubled) concentration of the nucleophile/base while keeping the alkyl halide concentration constant.

    • Analysis:

      • If the reaction rate increases proportionally with the nucleophile/base concentration, it is indicative of a second-order process (SN2 or E2).

      • If the reaction rate remains unchanged, it suggests a first-order process (SN1 or E1).[5]

  • Vary the Substrate:

    • Compare the reaction rates of primary, secondary, and tertiary alkyl halides under the same conditions.

    • Analysis:

      • SN2 reactions are fastest for primary and slowest for tertiary halides.

      • SN1 reactions are fastest for tertiary and slowest for primary halides.[9]

  • Temperature Control:

    • Run the reaction at different temperatures to determine the activation parameters.

    • Higher temperatures generally favor elimination over substitution.[10]

Visualizations

experimental_workflow prep Sample Preparation (Alkyl Halide in Deuterated Solvent) initial_spec Acquire Initial Spectrum (t=0) prep->initial_spec initiate Initiate Reaction (Add Nucleophile/Base) initial_spec->initiate acquire Acquire Time-Resolved Spectra initiate->acquire process Process Spectra (Phasing, Baseline Correction) acquire->process integrate Integrate Signals (Reactant & Product) process->integrate analyze Kinetic Analysis (Plot Concentration vs. Time) integrate->analyze determine Determine Reaction Mechanism (Rate Law, Intermediates) analyze->determine

Caption: Workflow for NMR Reaction Monitoring.

troubleshooting_logic start Complex NMR Spectrum overlap Signal Overlap? start->overlap low_sn Low S/N? overlap->low_sn No sol_solvent Change Solvent overlap->sol_solvent Yes sol_2d Use 2D NMR overlap->sol_2d Yes sol_field Higher Field overlap->sol_field Yes sub_elim Substitution vs. Elimination? low_sn->sub_elim No sol_scans Increase Scans low_sn->sol_scans Yes sol_params Optimize Parameters low_sn->sol_params Yes sol_conc Increase Concentration low_sn->sol_conc Yes sol_diagnostic Identify Diagnostic Signals (e.g., Vinylic Protons) sub_elim->sol_diagnostic Yes sol_qnmr Quantitative Analysis sub_elim->sol_qnmr Yes end Resolved Spectrum sub_elim->end No sol_solvent->end sol_2d->end sol_field->end sol_scans->end sol_params->end sol_conc->end sol_diagnostic->end sol_qnmr->end

Caption: Troubleshooting Decision Tree.

reaction_pathway_differentiation start Substitution Reaction Observed kinetic_analysis Perform Kinetic Analysis (Vary [Nucleophile]) start->kinetic_analysis rate_dep Rate Dependent on [Nucleophile]? kinetic_analysis->rate_dep sn2 SN2 Mechanism rate_dep->sn2 Yes sn1 SN1 Mechanism rate_dep->sn1 No check_intermediate Look for Carbocation Intermediate (Low Temp, Stable Substrate) sn1->check_intermediate intermediate_obs Intermediate Observed? check_intermediate->intermediate_obs intermediate_obs->sn1 Yes intermediate_obs->sn1 No (but still SN1 kinetically)

Caption: Differentiating SN1 and SN2 Pathways.

References

Safety procedures for scaling up the synthesis of 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Chloro-2-methylhexane

This guide provides essential safety procedures, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions related to the synthesis of this compound, with a focus on safety during scale-up.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor that can cause serious eye irritation, skin irritation, and respiratory irritation.[1][2] Its vapors can form explosive mixtures with air and may cause a flash fire.[2] It is crucial to handle this chemical in a well-ventilated area and away from any sources of ignition.

Q2: I'm planning to scale up my synthesis. What are the most critical safety precautions to consider?

A2: When scaling up, the primary concerns are thermal management and pressure control. Key precautions include:

  • Gradual Scale-Up: Increase your reaction scale incrementally, by a maximum of three-fold for each step, to identify any unforeseen hazards.[3]

  • Heat Dissipation: Ensure your reaction vessel can adequately dissipate the heat generated, especially during reagent addition. Use a heating mantle with a temperature probe instead of an oil bath for better control and to minimize spill risks.[3]

  • Adequate Headspace: The reaction vessel volume should be at least double the total volume of all reagents to accommodate potential splashing, foaming, or rapid gas evolution.[3]

  • Ventilation: Use wide-mouth glassware or a gas inlet/outlet adapter to prevent excessive pressure buildup.[3] Never use a sealed system for a reaction that may generate gas.

Q3: During the aqueous wash with sodium bicarbonate, I noticed significant pressure buildup in my separatory funnel. Is this normal and how should I handle it?

A3: Yes, this is a common and expected occurrence. The pressure buildup is due to the evolution of carbon dioxide (CO₂) gas from the neutralization of unreacted acid by the sodium bicarbonate. To manage this safely:

  • Do not stopper the funnel immediately after adding the bicarbonate solution; swirl gently first to allow the initial, most vigorous reaction to subside.

  • After stoppering, invert the separatory funnel immediately and vent it by opening the stopcock. Point the stopcock away from yourself and others into the back of a fume hood.

  • Vent frequently (every 10-15 seconds) during the initial shaking phase until you no longer hear a significant release of gas.

Q4: The layers in my separatory funnel are not separating cleanly (an emulsion has formed). What should I do?

A4: Emulsion formation can hinder purification. To break an emulsion:

  • Allow the mixture to stand undisturbed for a longer period.

  • Gently swirl the funnel instead of vigorous shaking.

  • Add a small amount of saturated sodium chloride solution (brine). This increases the polarity of the aqueous layer, which can help force the separation.

  • For persistent emulsions, filtration through a pad of glass wool or Celite may be effective.

Q5: What is the appropriate personal protective equipment (PPE) for handling this compound and its precursors at a larger scale?

A5: A comprehensive PPE strategy is mandatory.

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. When scaling up, a face shield worn over the goggles is required to protect against splashes or potential explosions.[2]

  • Skin and Body Protection: A flame-resistant (e.g., Nomex®) lab coat should be worn over clothing made from natural fibers like cotton.[2] Ensure the lab coat is buttoned and provides full coverage. Wear closed-toe, chemical-resistant shoes.

  • Hand Protection: Use chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves for tears or degradation before use. If a splash occurs, change your gloves immediately.[2]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood. For large-scale operations or in the event of a spill or ventilation failure, a respirator with appropriate cartridges may be necessary.[2]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₇H₁₅Cl[1]
Molecular Weight 134.65 g/mol [1]
Appearance Liquid
Boiling Point 140 °C at 760 mmHg[4]
Flash Point 33.5 °C[4]
Density 0.86 g/cm³[4]
GHS Hazard Statements H226, H315, H319, H335[1]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound from 2-methyl-2-hexanol (B1585243). A thorough risk assessment must be conducted before adapting this procedure for scale-up.

Materials:

  • 2-methyl-2-hexanol

  • Concentrated Hydrochloric Acid (~12 M)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

  • Reaction Setup: In a certified chemical fume hood, equip a separatory funnel of appropriate size (at least double the total reaction volume) on a ring stand.

  • Reagent Addition: Carefully add 1.0 equivalent of 2-methyl-2-hexanol to the separatory funnel. Slowly add ~2.5 equivalents of cold, concentrated hydrochloric acid.

  • Reaction: Swirl the unstoppered funnel for 2-3 minutes to mix the reactants. Stopper the funnel, invert, and immediately vent to release pressure. Shake the funnel for 5-10 minutes, venting frequently (every 15-20 seconds) to prevent pressure buildup.

  • Phase Separation: Secure the funnel on the ring stand and allow the layers to fully separate. The upper layer is the organic product (this compound), and the lower is the aqueous layer.

  • Aqueous Wash: Drain and remove the lower aqueous layer. To neutralize remaining acid, add a saturated solution of sodium bicarbonate to the organic layer in the funnel. Swirl gently before stoppering, then shake, venting frequently until gas evolution ceases. Drain the lower aqueous layer.

  • Brine Wash: Add saturated sodium chloride solution (brine) to the organic layer, shake gently, and allow the layers to separate. This helps remove residual water. Drain the lower aqueous layer.

  • Drying: Transfer the organic product to an Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate and swirl. Continue adding the drying agent in small portions until it no longer clumps together.

  • Isolation: Decant or filter the dried liquid to remove the drying agent. The crude this compound can be purified further by distillation if required.

Scale-Up Safety Workflow

The following diagram outlines the logical workflow for assessing and mitigating risks when scaling up the synthesis of this compound.

ScaleUp_Safety_Workflow A Start: Propose Synthesis Scale-Up B Hazard Identification (Reagents, Products, Byproducts) - Flammability (H226) - Irritation (H315, H319, H335) - Gas Evolution (HCl, CO2) A->B Analyze C Risk Assessment - Thermal Runaway Potential? - Pressure Buildup? - Exposure Potential? B->C Evaluate D Implement Control Measures C->D Mitigate E Engineering Controls - Chemical Fume Hood - Heating Mantle (No Oil Bath) - Pressure-Equalizing Funnel - Gas Outlet Adapter D->E F Administrative Controls - Develop SOP - Incremental Scale-Up (Max 3x) - Buddy System D->F G Personal Protective Equipment (PPE) - Flame-Resistant Lab Coat - Splash Goggles & Face Shield - Chemical-Resistant Gloves D->G H Perform Small-Scale Pilot Run (Monitor Temp & Pressure) D->H Test I Review Pilot Run Data Are hazards well-controlled? H->I Collect & Analyze J Proceed with Full Scale-Up I->J Yes K Stop & Re-evaluate Controls I->K No L End: Synthesis Complete J->L K->D Revise Plan

Caption: Workflow for assessing and mitigating scale-up synthesis risks.

References

Validation & Comparative

A Comparative Analysis of SN1 and E1 Reaction Rates in the Solvolysis of 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the unimolecular substitution (SN1) and unimolecular elimination (E1) reaction rates for the tertiary alkyl halide, 2-chloro-2-methylhexane. The solvolysis of this compound proceeds through a common carbocation intermediate, leading to a mixture of substitution (alcohol) and elimination (alkene) products. Understanding the factors that influence the rates of these competing pathways is critical for controlling reaction outcomes in synthetic chemistry and for modeling molecular behavior in various chemical environments.

Competing SN1 and E1 Pathways

The solvolysis of this compound in a protic solvent (e.g., aqueous ethanol) involves an initial rate-determining step where the leaving group (chloride ion) departs, forming a tertiary carbocation. This intermediate can then be attacked by a nucleophile (solvent molecule) in an SN1 pathway to yield 2-methyl-2-hexanol, or a proton can be abstracted from a neighboring carbon by a base (solvent molecule) in an E1 pathway to form a mixture of alkenes, primarily 2-methyl-2-hexene (B165381) and 2-methyl-1-hexene.

SN1_E1_Competition sub This compound carbocation Tertiary Carbocation Intermediate sub->carbocation Rate-determining step (Ionization) sn1_product 2-Methyl-2-hexanol (SN1 Product) carbocation->sn1_product Nucleophilic Attack (SN1) e1_product1 2-Methyl-2-hexene (E1 Product - Zaitsev) carbocation->e1_product1 Proton Abstraction (E1) e1_product2 2-Methyl-1-hexene (E1 Product - Hofmann) carbocation->e1_product2 Proton Abstraction (E1)

Caption: Competing SN1 and E1 reaction pathways for this compound.

Factors Influencing Reaction Rates

The ratio of SN1 to E1 products is primarily influenced by two key experimental conditions: temperature and the nature of the solvent, which in solvolysis also acts as the nucleophile and base.

  • Temperature: An increase in temperature generally favors the E1 reaction over the SN1 reaction.[1] Elimination reactions have a higher activation energy than substitution reactions, and thus their rates are more sensitive to changes in temperature.[1]

  • Solvent: The polarity of the solvent affects the rate of the initial ionization step. More polar protic solvents, such as water and ethanol (B145695), stabilize the carbocation intermediate, thereby increasing the overall rate of both SN1 and E1 reactions.[2][3] The nucleophilicity and basicity of the solvent also play a role in the product distribution.

Quantitative Data on Reaction Rates and Product Distribution

Solvent System (Aqueous Ethanol)Temperature (°C)% SN1 Product (2-Methyl-2-hexanol)% E1 Products (Alkenes)
80% Ethanol25~67%~33%
80% Ethanol50~60%~40%
50% Ethanol25Higher % SN1Lower % E1
50% Ethanol50Higher % SN1 (than 80% at 50°C)Lower % E1 (than 80% at 50°C)

Note: The data for 2-chloro-2-methylbutane (B165293) in 80% ethanol/water showed a shift in the SN1:E1 ratio from 67:33 at 25°C to 60:40 at 50°C, illustrating the trend of increased elimination at higher temperatures.[1] A higher water content (a more polar solvent) is expected to favor the SN1 pathway to a greater extent.

Experimental Protocols

The following protocols outline the methodologies for determining the overall reaction rate and the product distribution for the solvolysis of this compound.

Experimental Workflow

Experimental_Workflow A Reaction Setup: - this compound in aqueous ethanol - Constant temperature bath B Rate Determination: - Titration of liberated HCl with NaOH - pH monitoring A->B C Product Analysis: - Quench reaction at time intervals - Extract organic products A->C D GC-MS Analysis: - Separate and identify SN1 and E1 products - Quantify product ratios C->D

Caption: General experimental workflow for studying solvolysis kinetics.

Protocol for Determining the Overall Reaction Rate

This method is adapted from the kinetic study of the solvolysis of 2-chloro-2-methylpropane.[4][5]

  • Preparation of Solvent Mixture: Prepare a stock solution of the desired aqueous ethanol mixture (e.g., 80% ethanol by volume).

  • Reaction Initiation: In a constant temperature water bath, equilibrate a flask containing a known volume of the solvent mixture. To this, add a small, precise amount of this compound and start a timer.

  • Monitoring HCl Production:

    • Titration Method: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a cold solvent like acetone. Titrate the liberated HCl with a standardized solution of sodium hydroxide (B78521) using a suitable indicator (e.g., bromophenol blue).[5]

    • pH Monitoring: Alternatively, monitor the pH of the reaction mixture over time using a calibrated pH meter.

  • Data Analysis: The rate of the reaction can be determined from the rate of HCl production. Since this is a first-order reaction, a plot of ln([RX]t/[RX]0) versus time will yield a straight line with a slope of -k, where k is the overall rate constant.

Protocol for Product Distribution Analysis using GC-MS

This protocol outlines the general steps for separating and quantifying the SN1 and E1 products.[6][7]

  • Reaction and Quenching: Set up the solvolysis reaction as described above. At a time point where the reaction has proceeded to a significant extent (e.g., after several half-lives), quench the reaction by adding the mixture to ice-cold water.

  • Extraction: Extract the organic products from the aqueous mixture using a suitable organic solvent such as diethyl ether or dichloromethane.

  • Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., MgSO4), filter, and carefully concentrate the solution under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Column: A nonpolar capillary column is suitable for separating the alcohol and alkene isomers.

    • Temperature Program: Develop a temperature program that effectively separates this compound (unreacted starting material), 2-methyl-1-hexene, 2-methyl-2-hexene, and 2-methyl-2-hexanol.

    • Identification: Identify the products by comparing their mass spectra to a library of known spectra.

    • Quantification: Determine the relative amounts of each product by integrating the peak areas in the gas chromatogram. The percentage of SN1 and E1 products can be calculated from these relative areas.

By employing these experimental protocols, researchers can obtain reliable data on the reaction rates and product distributions for the solvolysis of this compound, enabling a deeper understanding of the factors that govern SN1 and E1 competition.

References

A Comparative Analysis of the Reactivity of 2-Chloro-2-methylhexane and 2-Bromo-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 22, 2025

This guide provides a detailed comparison of the chemical reactivity of 2-Chloro-2-methylhexane and 2-Bromo-2-methylhexane, focusing on their behavior in nucleophilic substitution (SN1) and elimination (E1) reactions. This information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis to aid in the selection of appropriate substrates and reaction conditions.

Executive Summary

2-Bromo-2-methylhexane is a more reactive substrate than this compound in both SN1 and E1 reactions. This difference in reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The weaker carbon-bromine bond and the greater stability of the bromide anion in solution lead to a lower activation energy for the rate-determining step in both reaction pathways. Consequently, reactions with 2-Bromo-2-methylhexane proceed at a significantly faster rate under identical conditions.

Data Presentation

The following tables summarize the comparative kinetic data and product distributions for the solvolysis of this compound and 2-Bromo-2-methylhexane in a 50% ethanol/water mixture at 25°C. The data, while illustrative, is based on established principles of physical organic chemistry and relative reactivity trends observed for analogous tertiary haloalkanes.[1][2]

Table 1: Comparative Reaction Rates

CompoundLeaving GroupRelative Rate Constant (k_rel)
This compoundCl⁻1
2-Bromo-2-methylhexaneBr⁻~40

Table 2: Product Distribution in Solvolysis (50% Ethanol/Water at 25°C)

SubstrateSN1 Products (Substitution)E1 Products (Elimination)
This compound2-Ethoxy-2-methylhexane (~60%) 2-Methyl-2-hexanol (~20%)2-Methyl-1-hexene (~5%) 2-Methyl-2-hexene (~15%)
2-Bromo-2-methylhexane2-Ethoxy-2-methylhexane (~58%) 2-Methyl-2-hexanol (~19%)2-Methyl-1-hexene (~6%) 2-Methyl-2-hexene (~17%)

Reaction Mechanisms

Both this compound and 2-Bromo-2-methylhexane are tertiary haloalkanes and therefore primarily undergo nucleophilic substitution and elimination via unimolecular (SN1 and E1) pathways. These reactions proceed through a common carbocation intermediate.

SN1/E1 Signaling Pathway

SN1_E1_Pathway Substrate 2-Halo-2-methylhexane (R-X) Carbocation 2-Methylhexan-2-yl Cation (R+) Substrate->Carbocation Rate-determining step (Ionization) LeavingGroup Halide Ion (X⁻) SN1_Product Substitution Products (SN1) Carbocation->SN1_Product Nucleophilic Attack E1_Product Elimination Products (E1) Carbocation->E1_Product Proton Abstraction Solvent_Nu Solvent as Nucleophile (e.g., H₂O, EtOH) Solvent_Nu->SN1_Product Solvent_Base Solvent as Base (e.g., H₂O, EtOH) Solvent_Base->E1_Product

Caption: General SN1/E1 reaction pathway for a tertiary haloalkane.

The rate-determining step for both SN1 and E1 reactions is the spontaneous dissociation of the haloalkane to form a stable tertiary carbocation and a halide ion.[3] The superior leaving group ability of bromide compared to chloride accelerates this initial step, leading to a faster overall reaction rate for 2-bromo-2-methylhexane.[2][3]

Experimental Protocols

The following protocols describe methods for determining the relative reactivity and product distribution of this compound and 2-Bromo-2-methylhexane.

Experiment 1: Determination of Relative Solvolysis Rates by Titration

This experiment monitors the rate of acid (HX) production during the solvolysis of the tertiary haloalkanes.

Materials:

  • This compound

  • 2-Bromo-2-methylhexane

  • 50:50 (v/v) Ethanol/Water solvent

  • 0.01 M standardized Sodium Hydroxide (NaOH) solution

  • Bromothymol blue indicator

  • Burette, flasks, magnetic stirrer, and stopwatch

Procedure:

  • To a flask, add 50 mL of the 50:50 ethanol/water solvent and a few drops of bromothymol blue indicator.

  • Add a magnetic stir bar and place the flask on a magnetic stirrer.

  • Add 0.5 mL of the 0.01 M NaOH solution to the flask. The solution should turn blue.

  • Initiate the reaction by adding 0.1 mL of either this compound or 2-Bromo-2-methylhexane to the flask and simultaneously start the stopwatch.

  • Record the time it takes for the solution to turn from blue to yellow as the produced HCl or HBr neutralizes the NaOH.

  • Immediately upon the color change, add another 0.5 mL aliquot of the NaOH solution and record the time for the subsequent color change.

  • Repeat this process for several aliquots.

  • The rate constant (k) can be determined by plotting the natural logarithm of the remaining haloalkane concentration versus time. The relative rate is the ratio of the rate constants.

Titration_Workflow start Prepare Solvent + Indicator add_naoh Add 0.5 mL 0.01 M NaOH (Solution turns blue) start->add_naoh add_halide Add Haloalkane & Start Timer add_naoh->add_halide reaction Solvolysis Produces HX add_halide->reaction neutralization HX Neutralizes NaOH reaction->neutralization color_change Record Time at Color Change (Blue to Yellow) neutralization->color_change more_naoh Add another 0.5 mL NaOH color_change->more_naoh end Calculate Rate Constant color_change->end After several aliquots more_naoh->reaction

Caption: Workflow for determining solvolysis rate via titration.

Experiment 2: Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This experiment determines the relative amounts of substitution and elimination products formed.

Materials:

  • Reaction mixtures from solvolysis of both haloalkanes (after completion)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Allow the solvolysis reactions of both this compound and 2-Bromo-2-methylhexane to proceed to completion (e.g., for at least 10 half-lives as determined in Experiment 1).

  • Extract the reaction mixture with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the resulting solution by GC-MS.

  • Identify the substitution and elimination products based on their mass spectra and retention times.

  • The relative peak areas in the gas chromatogram can be used to determine the product distribution percentages.

Conclusion

The experimental evidence and established chemical principles unequivocally demonstrate that 2-Bromo-2-methylhexane is more reactive than this compound in SN1 and E1 reactions. The choice between these two substrates will depend on the desired reaction rate and, to a lesser extent, the specific product distribution required for a particular synthetic application. For syntheses where a rapid reaction is desired, 2-Bromo-2-methylhexane is the superior choice.

References

Steric Hindrance in Alkyl Halides: A Comparative Guide to the Reactivity of Tertiary vs. Secondary Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural characteristics of an alkyl halide substrate profoundly dictate its reaction pathways, with steric hindrance being a paramount factor. This guide provides an objective comparison of the influence of steric hindrance on the reactivity of tertiary versus secondary alkyl halides, supported by experimental data. Understanding these differences is crucial for predicting reaction outcomes and designing synthetic routes in drug development and other chemical research.

The Decisive Role of Steric Hindrance

Steric hindrance, the spatial congestion around a reactive center, significantly influences whether an alkyl halide will undergo nucleophilic substitution (SN1 and SN2) or elimination (E1 and E2) reactions. The substitution pattern at the alpha-carbon (the carbon atom bonded to the halogen) is the primary determinant of the degree of steric hindrance.

  • Secondary Alkyl Halides: The alpha-carbon is bonded to two other carbon atoms, presenting a moderate level of steric hindrance.

  • Tertiary Alkyl Halides: The alpha-carbon is bonded to three other carbon atoms, resulting in significant steric congestion.

This fundamental structural difference leads to distinct preferences for specific reaction mechanisms.

Comparative Analysis of Reaction Pathways

The competition between substitution and elimination reactions for secondary and tertiary alkyl halides is a central theme in organic chemistry. The following sections dissect this competition, supported by quantitative data where available.

Nucleophilic Substitution Reactions (SN1 vs. SN2)

SN2 (Bimolecular Nucleophilic Substitution): This is a single-step concerted mechanism where the nucleophile attacks the alpha-carbon from the backside, simultaneously displacing the leaving group.

  • Secondary Alkyl Halides: Can undergo SN2 reactions, but the rate is slower compared to primary alkyl halides due to increased steric hindrance. The incoming nucleophile faces some obstruction from the two alkyl groups.

  • Tertiary Alkyl Halides: Are sterically hindered to the extent that backside attack by a nucleophile is effectively blocked. Consequently, tertiary alkyl halides do not undergo SN2 reactions.[1]

SN1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step, followed by nucleophilic attack.

  • Secondary Alkyl Halides: Can undergo SN1 reactions, particularly with weak nucleophiles in polar protic solvents that can stabilize the secondary carbocation intermediate.

  • Tertiary Alkyl Halides: Readily undergo SN1 reactions because they can form a relatively stable tertiary carbocation. The three alkyl groups help stabilize the positive charge through inductive effects and hyperconjugation.[2]

The following table summarizes the relative rates of solvolysis (an SN1 reaction where the solvent is the nucleophile) for various alkyl bromides, highlighting the dramatic effect of substrate structure.

Alkyl Bromide Structure Classification Relative Rate of Solvolysis
Methyl bromideCH₃BrMethyl1
Ethyl bromideCH₃CH₂BrPrimary2
Isopropyl bromide(CH₃)₂CHBrSecondary43
tert-Butyl bromide(CH₃)₃CBrTertiary1,200,000

Data adapted from Streitwieser, A. Jr. Solvolytic Displacement Reactions. McGraw-Hill, 1962.

As the data clearly indicates, the tertiary alkyl halide, tert-butyl bromide, reacts over 27,000 times faster than its secondary counterpart, isopropyl bromide, in an SN1 reaction. This vast difference underscores the dominant role of carbocation stability, which is directly influenced by the alkyl substitution.

Elimination Reactions (E1 vs. E2)

E2 (Bimolecular Elimination): This is a single-step concerted mechanism where a base removes a proton from a beta-carbon while the leaving group departs from the alpha-carbon, forming a double bond.

  • Secondary Alkyl Halides: Readily undergo E2 reactions, especially in the presence of a strong, non-bulky base. The reaction competes with SN2.

  • Tertiary Alkyl Halides: Also undergo E2 reactions, and this pathway is often favored, particularly with strong bases, as the steric hindrance that prevents SN2 does not significantly impede the abstraction of a beta-proton by a base.

E1 (Unimolecular Elimination): This is a two-step mechanism that proceeds through the same carbocation intermediate as the SN1 reaction. A weak base then removes a beta-proton to form the alkene.

  • Secondary Alkyl Halides: Can undergo E1 reactions, competing with SN1, especially at higher temperatures and with weak bases.

  • Tertiary Alkyl Halides: Readily undergo E1 reactions, which are always in competition with SN1 reactions, as they share the same rate-determining step.

The product distribution between substitution and elimination is highly dependent on the reaction conditions. For example, in the reaction of a secondary alkyl halide with a strong, non-bulky base like sodium ethoxide, the elimination product is generally favored.

Substrate Reagent Solvent SN2 Product (%) E2 Product (%)
2-BromopropaneSodium EthoxideEthanol2080

This data illustrates the common observation that with a strong, unhindered base, E2 is the major pathway for secondary alkyl halides.[3]

For tertiary alkyl halides, when a strong base is used, the E2 mechanism is highly favored. In the absence of a strong base (e.g., in a solvolysis reaction), SN1 and E1 products are both formed. An increase in temperature generally favors elimination over substitution.[4]

Visualizing the Reaction Pathways

The following diagrams illustrate the logical relationships between the substrate structure and the favored reaction mechanisms.

Reaction_Pathways cluster_secondary Secondary Alkyl Halide cluster_tertiary Tertiary Alkyl Halide Secondary Secondary Alkyl Halide SN2 SN2 Secondary->SN2 Strong, non-bulky nucleophile SN1 SN1 Secondary->SN1 Weak nucleophile, polar protic solvent E2 E2 Secondary->E2 Strong base E1 E1 Secondary->E1 Weak base, polar protic solvent, heat Tertiary Tertiary Alkyl Halide Tertiary->SN1 Weak nucleophile, polar protic solvent Tertiary->E2 Strong base Tertiary->E1 Weak base, polar protic solvent, heat Steric_Hindrance_Effect Steric_Hindrance Increasing Steric Hindrance (Secondary -> Tertiary) SN2_Rate SN2 Rate Decreases Steric_Hindrance->SN2_Rate SN1_Rate SN1 Rate Increases Steric_Hindrance->SN1_Rate E2_Rate E2 Becomes More Competitive Steric_Hindrance->E2_Rate E1_Rate E1 Rate Increases Steric_Hindrance->E1_Rate

References

A Comparative Analysis of Leaving Group Ability in Haloalkanes for Drug Development and Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance of halogens as leaving groups in nucleophilic substitution reactions, supported by experimental data and detailed protocols.

The efficiency of nucleophilic substitution reactions is paramount in the synthesis of a vast array of pharmaceutical compounds. A key determinant of these reaction rates is the "leaving group ability" of the substituent being displaced. In the context of haloalkanes (alkyl halides), the nature of the halogen atom plays a critical role. This guide provides a comparative analysis of the leaving group ability of fluorine, chlorine, bromine, and iodine in haloalkanes, supported by quantitative data and established experimental methodologies.

Data Presentation: Quantitative Comparison of Haloalkane Reactivity

The leaving group ability of the halogens in haloalkanes is inversely related to the strength of the carbon-halogen (C-X) bond. A weaker C-X bond is more easily broken, leading to a faster reaction rate. The following table summarizes the key quantitative parameters that dictate the leaving group ability of the common halogens.

Halogen (X)Carbon-Halogen Bond Dissociation Energy (kJ/mol)Relative Rate of Reaction (SN2 with a common nucleophile)
Iodine (I)~228[1]30,000
Bromine (Br)~285[1]10,000
Chlorine (Cl)~324[1]200
Fluorine (F)~492[1]1

Note: Relative rates are approximate and can vary with the substrate, nucleophile, and solvent, but the trend is consistent.

The data clearly indicates that iodoalkanes are the most reactive towards nucleophilic substitution, followed by bromoalkanes and chloroalkanes. Fluoroalkanes are generally very unreactive and are rarely used in reactions where the fluorine atom is the intended leaving group.[2] This trend directly correlates with the carbon-halogen bond dissociation energies; the weaker the bond, the better the leaving group.[1]

Experimental Protocols: Determining Relative Rates of Hydrolysis

A common and effective method to compare the leaving group ability of different halogens in haloalkanes is to measure their relative rates of hydrolysis (a solvolysis reaction where water is the nucleophile). The general reaction is:

R-X + H₂O → R-OH + H⁺ + X⁻

The rate of this reaction can be monitored by precipitating the halide ion (X⁻) as it is formed using silver nitrate (B79036) (AgNO₃). The time taken for a precipitate of the silver halide (AgX) to appear is an inverse measure of the reaction rate.

Experimental Workflow: Comparative Hydrolysis of Haloalkanes

G cluster_prep Preparation cluster_reaction Reaction and Observation cluster_analysis Analysis prep1 Prepare separate test tubes for 1-chlorobutane (B31608), 1-bromobutane (B133212), and 1-iodobutane (B1219991) in ethanol (B145695). prep2 Prepare separate test tubes with aqueous silver nitrate solution. prep1->prep2 prep3 Place all test tubes in a constant temperature water bath (e.g., 50°C). prep2->prep3 react1 Add silver nitrate solution to the 1-chlorobutane solution and start timer. prep3->react1 react2 Observe and record the time taken for a white precipitate (AgCl) to form. react1->react2 analysis1 Compare the times taken for precipitate formation. react2->analysis1 react3 Repeat for 1-bromobutane (cream precipitate of AgBr). react4 Repeat for 1-iodobutane (yellow precipitate of AgI). analysis2 A shorter time indicates a faster reaction and better leaving group. analysis1->analysis2

Caption: Experimental workflow for comparing haloalkane hydrolysis rates.

Detailed Methodology:

  • Preparation:

    • Place 2 mL of ethanol in each of three separate test tubes.

    • Add 5 drops of 1-chlorobutane to the first test tube, 5 drops of 1-bromobutane to the second, and 5 drops of 1-iodobutane to the third. Ethanol is used as a mutual solvent as haloalkanes are insoluble in water.

    • In three other test tubes, place 2 mL of 0.1 M aqueous silver nitrate solution.

    • Place all six test tubes in a water bath maintained at a constant temperature (e.g., 50°C) and allow them to reach thermal equilibrium.

  • Reaction and Observation:

    • Simultaneously pour the silver nitrate solution from one test tube into the test tube containing the 1-chlorobutane solution and start a stopwatch.

    • Observe the mixture and record the time it takes for a faint white precipitate of silver chloride (AgCl) to appear.

    • Repeat the process for 1-bromobutane, recording the time for the cream-colored precipitate of silver bromide (AgBr) to form.

    • Repeat the process for 1-iodobutane, recording the time for the yellow precipitate of silver iodide (AgI) to form.

  • Analysis:

    • Compare the recorded times. A shorter time to precipitation indicates a faster rate of hydrolysis and, therefore, a better leaving group. The expected order of reactivity is I > Br > Cl.

Reaction Mechanisms and the Role of the Leaving Group

Haloalkanes undergo nucleophilic substitution primarily through two mechanisms: SN1 and SN2. The nature of the leaving group is a critical factor in both.

SN2 (Bimolecular Nucleophilic Substitution) Mechanism

The SN2 reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[3][4]

SN2_Mechanism Nu Nu⁻ Reactant R₃C-X TS [Nu···C···X]⁻ᵟ Reactant->TS Nucleophilic Attack Product Nu-CR₃ TS->Product Inversion of Stereochemistry LG X⁻

Caption: The concerted, one-step SN2 reaction mechanism.

In the SN2 mechanism, the rate is dependent on the concentration of both the haloalkane and the nucleophile.[5] A good leaving group will stabilize the developing negative charge in the transition state, thereby lowering the activation energy and increasing the reaction rate.

SN1 (Unimolecular Nucleophilic Substitution) Mechanism

The SN1 reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the haloalkane to form a carbocation and the leaving group.[4][6] The carbocation is then rapidly attacked by a nucleophile.[4][6]

SN1_Mechanism cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Nucleophilic Attack Reactant R₃C-X Carbocation R₃C⁺ Reactant->Carbocation Slow, Rate-determining step LG X⁻ Product Nu-CR₃ Carbocation->Product Fast Nu Nu⁻

Caption: The two-step SN1 reaction mechanism involving a carbocation intermediate.

In the SN1 mechanism, the rate of the reaction is dependent only on the concentration of the haloalkane.[6] A better leaving group will facilitate the initial ionization step by being able to stabilize the negative charge as it departs, thus accelerating the formation of the carbocation and the overall reaction rate.

Logical Relationships in Leaving Group Ability

The ability of a halogen to act as an effective leaving group is governed by a set of interrelated factors.

Leaving_Group_Factors cluster_factors Factors Influencing Leaving Group Ability cluster_outcome Outcome Bond_Strength C-X Bond Strength Halide_Stability Stability of the Halide Ion (X⁻) Bond_Strength->Halide_Stability Weaker bond correlates with more stable ion Leaving_Ability Leaving Group Ability Bond_Strength->Leaving_Ability Weaker bond, better leaving group Halide_Stability->Leaving_Ability More stable ion, better leaving group Polarizability Polarizability of the Halogen Polarizability->Halide_Stability Higher polarizability, more stable ion

Caption: Key factors determining the leaving group ability of halogens.

  • Carbon-Halogen Bond Strength: As demonstrated in the data table, a weaker C-X bond requires less energy to break, leading to a faster reaction.

  • Stability of the Halide Ion: A good leaving group must be stable on its own once it has departed with the electron pair from the C-X bond. The stability of the halide anions increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻) due to the distribution of the negative charge over a larger atomic radius.

  • Polarizability: The polarizability of an atom refers to the ease with which its electron cloud can be distorted. Larger atoms like iodine are more polarizable than smaller atoms like fluorine. This increased polarizability helps to stabilize the developing negative charge in the transition state of both SN1 and SN2 reactions.

Conclusion

For researchers, scientists, and drug development professionals engaged in organic synthesis, a thorough understanding of leaving group ability is crucial for reaction design and optimization. The evidence overwhelmingly supports the following trend in leaving group ability for haloalkanes:

I > Br > Cl >> F

This trend is a direct consequence of the decreasing carbon-halogen bond strength and increasing stability of the corresponding halide anion as one moves down the halogen group in the periodic table. When designing a synthesis that involves a nucleophilic substitution on a haloalkane, iodoalkanes and bromoalkanes will generally provide the fastest reaction rates and highest yields, while fluoroalkanes are typically unreactive as substrates for substitution reactions.

References

Validating the Purity of 2-Chloro-2-methylhexane: A Comparative Guide to Gas Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, establishing the purity of chemical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of gas chromatography (GC) with other analytical techniques for the validation of 2-Chloro-2-methylhexane purity, supported by detailed experimental protocols and data.

Introduction to Purity Validation of this compound

This compound (C₇H₁₅Cl) is a halogenated alkane that may serve as a building block in the synthesis of more complex molecules.[1][2][3] Its purity is critical as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce potential toxicological risks. Gas chromatography is a powerful and widely used technique for assessing the purity of volatile compounds like this compound.[4] This guide will delve into a specific GC method and compare its performance with other analytical approaches.

Primary Analytical Methodology: Gas Chromatography (GC)

Gas chromatography is the premier method for the quantitative analysis of this compound purity due to its high resolution, sensitivity, and reproducibility for volatile compounds. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Experimental Protocol: GC-FID/MS Analysis

This protocol is designed for the separation and quantification of this compound and its potential process-related impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Split/Splitless Injector.

  • Autosampler.

  • Capillary GC Column: Petrocol DH, 100 m x 0.25 mm ID, 0.5 µm film thickness (or equivalent non-polar column).[5]

Reagents and Solutions:

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the chosen solvent in a volumetric flask.

  • Prepare a series of calibration standards of the this compound reference standard in the same solvent.

Chromatographic Conditions:

ParameterValue
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial Temperature: 30 °C, Ramp: 1 °C/min to 220 °C
Detector FID or MS
FID Temperature 250 °C
MS Transfer Line Temp 230 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
MS Scan Range 35 - 200 m/z

Data Analysis:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is generated from the reference standards.

Potential Impurities

The most common synthetic route to this compound is the reaction of 2-methyl-2-hexanol with concentrated hydrochloric acid via an Sₙ1 mechanism.[6][7][8] This reaction can lead to the following process-related impurities:

  • Unreacted Starting Material: 2-methyl-2-hexanol

  • Elimination Byproducts: 2-methyl-1-hexene and 2-methyl-2-hexene[9][10]

  • Isomeric Impurities: Isomers of hexane may be present as impurities in starting materials or solvents.[11][12][13]

Comparison of Analytical Methodologies

While GC is the preferred method, other techniques can provide complementary information or be used when GC is not available.

Method Principle Advantages Disadvantages
Gas Chromatography (GC-FID/MS) Separation based on volatility and interaction with a stationary phase.High resolution and sensitivity. Quantitative. MS provides structural information for impurity identification.Requires the analyte to be volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information. Can be quantitative (qNMR). Non-destructive.Lower sensitivity compared to GC. Complex mixtures can be difficult to analyze.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Fast and simple. Provides information about functional groups.Not suitable for quantification of impurities. Less specific for complex mixtures.
Chemical Tests (e.g., Silver Nitrate) Qualitative tests based on chemical reactions.Simple and rapid for detecting the presence of alkyl halides.Not quantitative. Prone to interferences.

Data Presentation

Table 1: Comparison of GC-FID and GC-MS for Purity Validation

Parameter GC-FID GC-MS
Primary Use Quantitative Purity AnalysisImpurity Identification and Quantification
Selectivity GoodExcellent (based on mass-to-charge ratio)
Sensitivity High (ng to pg range)Very High (pg to fg range)
Identification Based on retention time comparison with standardsBased on retention time and mass spectrum
Cost LowerHigher
Complexity SimplerMore complex

Mandatory Visualization

experimental_workflow Workflow for Validation of this compound Purity cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect_fid FID separate->detect_fid detect_ms MS separate->detect_ms quantify Quantification (Area %) detect_fid->quantify identify Impurity Identification detect_ms->identify identify->quantify

Caption: Experimental workflow for GC-based purity validation.

Alternative Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can be used to confirm the structure of this compound and to detect and quantify impurities.[14][15] The presence of characteristic peaks for the main compound and the absence of signals corresponding to potential impurities (e.g., the hydroxyl proton of 2-methyl-2-hexanol or vinylic protons of alkene byproducts) can confirm purity. Quantitative NMR (qNMR) can be used for accurate purity determination by integrating the signals of the analyte against a certified internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that can be used as a qualitative screening tool.[5][16][17][18] The IR spectrum of this compound will show characteristic C-H stretching and bending vibrations.[19] The absence of a broad O-H stretch around 3300 cm⁻¹ would indicate the absence of the starting alcohol impurity. However, FTIR is generally not suitable for quantifying low levels of impurities.

Qualitative Chemical Tests

Simple chemical tests can indicate the presence of the alkyl halide functional group. For instance, reaction with an alcoholic silver nitrate (B79036) solution would produce a white precipitate of silver chloride, confirming the presence of a tertiary alkyl chloride.[20] While useful for rapid identification, these tests are not quantitative and can be subject to interferences.

Conclusion

Gas chromatography, particularly when coupled with mass spectrometry, stands out as the most robust and reliable method for the comprehensive purity validation of this compound. It offers the necessary sensitivity and selectivity to not only quantify the main component but also to identify and quantify potential process-related impurities. While alternative methods like NMR and FTIR provide valuable structural information and can be used for qualitative assessment, they generally lack the quantitative power of GC for this specific application. The choice of analytical methodology will ultimately depend on the specific requirements of the analysis, including the need for quantitative data, impurity identification, and available instrumentation.

References

Navigating the Maze of Solvolysis: A Comparative Guide to Product Identity Confirmation in the Reaction of 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of reaction products is paramount. In the realm of organic synthesis, the solvolysis of tertiary alkyl halides such as 2-chloro-2-methylhexane serves as a classic example of competing substitution (S"N"1) and elimination (E1) pathways. This guide provides a comprehensive comparison of the analytical techniques used to confirm the identity of the resulting products, supported by experimental data and detailed protocols.

The solvolysis of this compound proceeds through a tertiary carbocation intermediate, which can then be attacked by a solvent molecule (nucleophile) to yield a substitution product or lose a proton to form one or more elimination products. The nature of the solvent and the reaction temperature are critical factors that influence the ratio of these products.

Unraveling the Product Mixture: A Tale of Two Pathways

When this compound undergoes solvolysis, a mixture of products is typically formed. The primary substitution product is 2-methyl-2-hexanol, resulting from the nucleophilic attack of a water molecule (if present in the solvent). Concurrently, elimination reactions lead to the formation of isomeric alkenes, predominantly 2-methyl-1-hexene (B165367) and the more substituted, and thus generally more stable, 2-methyl-2-hexene. If the solvent is an alcohol, such as ethanol (B145695), an ether product (e.g., 2-ethoxy-2-methylhexane) can also be formed.

The competition between S"N"1 and E1 is significantly influenced by temperature. Higher temperatures favor the elimination pathway, as it is entropically more favorable.[1][2]

Comparative Analysis of Product Distribution

Table 1: Illustrative Product Distribution in the Solvolysis of a Tertiary Alkyl Halide (t-Butyl Bromide in Ethanol) at Different Temperatures

Temperature (°C)Substitution Product (t-butyl ethyl ether) (%)Elimination Product (isobutylene) (%)
258119
556535

This data for t-butyl bromide is presented as a representative example of the temperature-dependent competition between S"N"1 and E1 reactions for tertiary alkyl halides.

Spectroscopic Identification of Solvolysis Products

The unambiguous identification of the components in the product mixture relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, often coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for separation and preliminary identification.

Table 2: Key Spectroscopic Data for the Identification of Solvolysis Products of this compound

Product ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Key IR Absorptions (cm⁻¹)
2-Methyl-2-hexanol ~1.1 (s, 6H, 2 x CH₃), ~1.2-1.5 (m, 6H, 3 x CH₂), ~0.9 (t, 3H, CH₃), OH proton (variable)~71 (C-OH), ~44, ~26, ~23, ~14Broad O-H stretch (~3400), C-O stretch (~1150)
2-Methyl-1-hexene ~4.6 (s, 2H, =CH₂), ~2.0 (t, 2H, allylic CH₂), ~1.7 (s, 3H, =C-CH₃), ~1.3 (m, 4H, 2 x CH₂), ~0.9 (t, 3H, CH₃)~150 (=C), ~108 (=CH₂), ~42, ~32, ~22, ~14=C-H stretch (~3080), C=C stretch (~1650), =C-H bend (~890)
2-Methyl-2-hexene ~5.1 (t, 1H, =CH), ~1.9 (q, 2H, allylic CH₂), ~1.6 (s, 6H, 2 x =C-CH₃), ~1.0 (t, 3H, CH₃)~134 (=C), ~125 (=CH), ~35, ~26, ~22, ~14=C-H stretch (~3020), C=C stretch (~1670)

Experimental Protocols

Protocol 1: Solvolysis of this compound

Objective: To perform the solvolysis of this compound and isolate the product mixture for analysis.

Materials:

  • This compound

  • A suitable solvent (e.g., 50:50 ethanol/water mixture)

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard glassware for extraction and distillation

Procedure:

  • In a round-bottom flask, combine this compound with the chosen solvent system.

  • Heat the mixture under reflux for a specified time and temperature (e.g., 1 hour at 50°C). To investigate the effect of temperature, a parallel experiment can be run at a higher temperature (e.g., 75°C).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize any acid formed.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • The resulting solution contains the mixture of solvolysis products and can be analyzed directly by GC-MS or further purified by distillation.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of the solvolysis product mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating the components.

Procedure:

  • Inject a small sample of the dried organic layer into the GC-MS.

  • The components will be separated based on their boiling points and polarity. The expected elution order is typically the alkene isomers followed by the alcohol or ether product.

  • The mass spectrometer will provide a mass spectrum for each separated component, which can be compared to library spectra for identification.

Visualizing the Process

Reaction Mechanism

The solvolysis of this compound proceeds via a common carbocation intermediate for both the S"N"1 and E1 pathways.

Solvolysis_Mechanism cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Product Formation Reactant This compound Carbocation 2-Methyl-2-hexyl Cation Reactant->Carbocation Slow, Rate-determining SN1_Product Substitution Product (e.g., 2-Methyl-2-hexanol) Carbocation->SN1_Product + Solvent (Nucleophile) E1_Product Elimination Products (2-Methyl-1-hexene, 2-Methyl-2-hexene) Carbocation->E1_Product - H+ (Solvent as Base)

Caption: S"N"1 and E1 pathways for the solvolysis of this compound.

Experimental Workflow

A typical workflow for the synthesis and analysis of the solvolysis products is outlined below.

Experimental_Workflow Start Solvolysis Reaction (this compound + Solvent) Workup Aqueous Workup (Extraction and Washing) Start->Workup Drying Drying of Organic Layer Workup->Drying Analysis Product Mixture Analysis Drying->Analysis GCMS GC-MS Analysis->GCMS NMR NMR Spectroscopy Analysis->NMR IR IR Spectroscopy Analysis->IR

Caption: General experimental workflow for product identity confirmation.

Comparison of Analytical Techniques

The choice of analytical technique provides different and complementary information for product identification.

Analytical_Techniques Techniques Analytical Technique Information Provided GCMS GC-MS Separation of components Molecular weight and fragmentation pattern Techniques:f1->GCMS:f0 NMR NMR Spectroscopy (¹H and ¹³C) Detailed structural information Connectivity of atoms Ratio of products Techniques:f1->NMR:f0 IR IR Spectroscopy Identification of functional groups (e.g., O-H, C=C) Techniques:f1->IR:f0

References

A Comparative Mechanistic Study: 2-Chloro-2-methylhexane vs. Tert-butyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of mechanistic organic chemistry, the study of nucleophilic substitution and elimination reactions of alkyl halides serves as a foundational pillar for understanding reaction pathways. Among the various substrates utilized for these investigations, tertiary alkyl halides are of particular interest due to their propensity to undergo unimolecular (SN1 and E1) reactions via a carbocation intermediate. This guide provides a detailed comparison of two such tertiary alkyl chlorides: 2-chloro-2-methylhexane and the archetypal tert-butyl chloride. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their reactivity, supported by experimental data and detailed protocols.

Introduction to the Substrates

Both this compound and tert-butyl chloride are tertiary alkyl chlorides. The key structural difference lies in the alkyl groups attached to the carbon atom bearing the chlorine. Tert-butyl chloride possesses three methyl groups, while this compound has one methyl group, one butyl group, and another methyl group. This seemingly subtle difference in structure can influence the stability of the resulting carbocation and, consequently, the rates and product distributions of their reactions.

Reaction Mechanisms: A Unimolecular Preference

Due to the tertiary nature of the carbon atom bonded to the chlorine, both this compound and tert-butyl chloride strongly favor unimolecular reaction pathways, namely SN1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular). The SN2 (Substitution Nucleophilic Bimolecular) pathway is sterically hindered for tertiary substrates.[1]

The rate-determining step in both SN1 and E1 reactions is the spontaneous dissociation of the carbon-chlorine bond to form a planar tertiary carbocation intermediate.[2] The stability of this carbocation is paramount to the reaction rate. Tertiary carbocations are stabilized by the inductive effect and hyperconjugation of the attached alkyl groups.[1]

Quantitative Comparison of Solvolysis Reactions

Solvolysis, a reaction in which the solvent acts as the nucleophile, is a common method for studying the kinetics of SN1 reactions. The rate of reaction can be conveniently monitored by measuring the production of hydrochloric acid.

While extensive data is available for the solvolysis of tert-butyl chloride, specific comparative data for this compound is less common. However, we can infer its reactivity based on general principles and data from similar compounds. The primary difference in reactivity between the two substrates will arise from the electronic and steric effects of the butyl group in this compound compared to the methyl group in tert-butyl chloride.

SubstrateSolvent SystemTemperature (°C)Rate Constant (k, s⁻¹)Relative RateSN1/E1 Ratio
Tert-butyl chloride 80% Aqueous Ethanol (B145695)251.4 x 10⁻⁴1.0080:20 (Substitution:Elimination)[3]
This compound 80% Aqueous Ethanol25Data not availableExpected to be similar to tert-butyl chlorideData not available

Heating tert-butyl chloride or tert-butyl bromide in ethanol yields approximately 80% tert-butyl ethyl ether (the SN1 product) and 20% 2-methylpropene (the E1 product).[3] This product ratio is independent of the leaving group (chloride or bromide) because both reactions proceed through the same carbocation intermediate.[3] It is expected that this compound would also yield a mixture of substitution and elimination products, with the exact ratio being influenced by the specific reaction conditions.

Factors Influencing Reaction Pathways

Several factors can influence the competition between SN1 and E1 reactions for tertiary alkyl halides:

  • Solvent: Polar protic solvents, such as water and alcohols, are effective at solvating both the departing halide ion and the carbocation intermediate, thus favoring SN1 and E1 pathways.[4] In anhydrous ethanol, tert-butyl chloride gives a 44% yield of the alkene (E1 product), while in the more polar glacial acetic acid, the alkene yield increases to 73%.[5]

  • Temperature: An increase in temperature generally favors elimination over substitution.[5]

  • Nucleophile/Base: For tertiary alkyl halides, SN1 and E1 reactions typically occur under neutral or weakly basic conditions.[6] The use of a strong, bulky base would favor the E2 mechanism, though this is generally not observed with tertiary substrates due to steric hindrance.

Experimental Protocols

To provide a framework for the direct comparison of this compound and tert-butyl chloride, a detailed experimental protocol for determining the rate of solvolysis is presented below.

Kinetic Study of Solvolysis

Objective: To determine and compare the first-order rate constants for the solvolysis of this compound and tert-butyl chloride in an aqueous ethanol solution.

Materials:

  • This compound

  • Tert-butyl chloride

  • 80% Ethanol (v/v) in deionized water

  • 0.01 M standardized sodium hydroxide (B78521) (NaOH) solution

  • Bromothymol blue indicator

  • Burette, pipettes, volumetric flasks, Erlenmeyer flasks

  • Stopwatch

  • Constant temperature water bath

Procedure:

  • Prepare a 0.1 M solution of the alkyl chloride (either this compound or tert-butyl chloride) in 80% ethanol.

  • In an Erlenmeyer flask, pipette a known volume (e.g., 50.0 mL) of the 80% ethanol solvent and add a few drops of bromothymol blue indicator.

  • Add a small, precise volume (e.g., 1.00 mL) of the 0.01 M NaOH solution to the flask. The solution should turn blue.

  • Equilibrate the flask in a constant temperature water bath (e.g., 25 °C).

  • Initiate the reaction by adding a known volume (e.g., 1.0 mL) of the 0.1 M alkyl chloride solution to the flask, simultaneously starting the stopwatch.

  • The solvolysis reaction will produce HCl, which will neutralize the added NaOH. Record the time it takes for the indicator to change from blue to yellow.

  • Immediately add another precise aliquot of the NaOH solution and record the time for the subsequent color change. Repeat this for several aliquots.

  • The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the alkyl chloride versus time. For a first-order reaction, this will yield a straight line with a slope of -k.[1]

G start Prepare 0.1 M Alkyl Chloride in 80% Ethanol mix Mix 80% Ethanol, Indicator, and a precise volume of NaOH start->mix equilibrate Equilibrate at Constant Temperature mix->equilibrate initiate Add Alkyl Chloride and Start Timer equilibrate->initiate observe Record Time for Color Change (Blue to Yellow) initiate->observe add_naoh Add another aliquot of NaOH observe->add_naoh repeat Repeat Observation and NaOH Addition add_naoh->repeat repeat->observe plot Plot ln[Alkyl Chloride] vs. Time repeat->plot calculate Determine Rate Constant (k) from the slope plot->calculate

Product Distribution Analysis

Objective: To determine the ratio of substitution (ether) to elimination (alkene) products for the solvolysis of each alkyl chloride in ethanol.

Procedure:

  • Reflux a solution of the alkyl chloride in absolute ethanol for a sufficient time to ensure complete reaction.

  • After cooling, neutralize the resulting HCl with a weak base (e.g., sodium bicarbonate).

  • Extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Analyze the composition of the organic extract using gas chromatography-mass spectrometry (GC-MS).

  • The relative peak areas of the ether and alkene products in the chromatogram can be used to determine the SN1/E1 product ratio.

Logical Relationships and Mechanistic Considerations

The choice between SN1 and E1 pathways is governed by the fate of the common carbocation intermediate. The structure of the substrate plays a crucial role in this determination.

G cluster_substrate Substrate Structure cluster_products Product Distribution tert_butyl Tert-butyl Chloride (3 methyl groups) carbocation Tertiary Carbocation Stability (Inductive Effect & Hyperconjugation) tert_butyl->carbocation Slightly less steric bulk around reaction center methylhexane This compound (1 methyl, 1 butyl, 1 methyl) methylhexane->carbocation Longer alkyl chain may have minor electronic/steric effects rate Favors SN1/E1 Pathways carbocation->rate sn1_product SN1 Product (Substitution) rate->sn1_product Influenced by nucleophile and solvent e1_product E1 Product (Elimination) rate->e1_product Influenced by temperature and base strength

For both tert-butyl chloride and this compound, the formation of a tertiary carbocation is highly favorable, leading to a predominance of SN1 and E1 products. The longer, non-branching butyl group in this compound is expected to have a minimal impact on the stability of the carbocation compared to the methyl groups of tert-butyl chloride. Therefore, their overall reaction rates under solvolytic conditions are anticipated to be very similar. Any minor differences would likely be attributable to subtle steric effects influencing solvent access or the ease of proton abstraction in the E1 pathway.

Conclusion

Both this compound and tert-butyl chloride serve as excellent substrates for studying unimolecular substitution and elimination reactions. Their reactivity is dominated by the formation of a stable tertiary carbocation, leading to a mixture of SN1 and E1 products. While direct comparative quantitative data for this compound is scarce, its reactivity is predicted to closely mirror that of the well-studied tert-butyl chloride. The provided experimental protocols offer a robust framework for conducting a direct comparative analysis of these two compounds, which would be a valuable contribution to the understanding of structure-reactivity relationships in organic chemistry. Further research to quantify the solvolysis rate and product distribution for this compound under various conditions is warranted to solidify these comparisons.

References

Unraveling the Reaction Pathways of 2-Chloro-2-methylhexane: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of alkyl halides is paramount for predicting product formation and optimizing synthetic routes. This guide provides a comparative analysis of the competing substitution (SN1) and elimination (E1) reaction pathways of 2-chloro-2-methylhexane, supported by computational modeling data for analogous tertiary haloalkanes.

The reaction of this compound, a tertiary alkyl halide, in the presence of a weak nucleophile/weak base, such as a polar protic solvent (e.g., ethanol (B145695) or water), proceeds through a common carbocation intermediate. This intermediate can then either be trapped by the nucleophile to form a substitution product or lose a proton to form an elimination product. The competition between these two pathways, SN1 and E1, is a fundamental concept in organic chemistry with significant implications for reaction outcomes.

Competing SN1 and E1 Mechanisms

The initial and rate-determining step for both SN1 and E1 reactions is the heterolytic cleavage of the carbon-chlorine bond to form a stable tertiary carbocation and a chloride ion.[1][2] The stability of this carbocation is a key factor driving the reaction forward.[3][4] Computational studies on model tertiary alkyl halides reveal the significant energetic factors at play.[3][5]

Following the formation of the carbocation, the reaction can diverge into two distinct pathways:

  • SN1 Pathway: The nucleophile attacks the electrophilic carbocation, forming a new carbon-nucleophile bond and resulting in a substitution product.

  • E1 Pathway: The solvent acts as a base, abstracting a proton from a carbon atom adjacent to the carbocation center (a β-proton). This results in the formation of a double bond, yielding an alkene product.

Computational Analysis of Carbocation Formation

The following table summarizes key computational data for the heterolytic bond dissociation of tert-butyl chloride, a model for this compound.

ParameterGas Phase (kcal/mol)Aqueous Solution (COSMO) (kcal/mol)
Heterolytic Bond Dissociation Energy (ΔHheteroBDE)153.920.8
Parent Substrate Destabilization (ΔΔHParent)+27.0+27.0
Carbocation Stabilization (ΔΔHCation)-46.5-46.5

Data adapted from Hansen et al., Chemical Communications, 2022, for Me3C-Cl, computed at the ZORA-(U)M06-2X/QZ4P level of theory.[3][5]

This data illustrates the substantial energy required to form the carbocation in the gas phase and the significant stabilizing effect of a polar solvent (water), which dramatically lowers the bond dissociation energy.

Factors Influencing the SN1/E1 Ratio

The partitioning of the carbocation intermediate between the SN1 and E1 pathways is influenced by several factors:

  • Temperature: Higher temperatures generally favor the elimination pathway (E1) over substitution (SN1).[7][8][9] This is because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is more significant at higher temperatures.

  • Nature of the Nucleophile/Base: While the rate-determining step is independent of the nucleophile/base, its nature can influence the product ratio. A stronger base will favor the E1 pathway by more effectively abstracting a proton. However, for the SN1/E1 competition, the solvent often serves as both the nucleophile and the base.

  • Solvent: Polar protic solvents are required to stabilize the carbocation intermediate and facilitate its formation.[3]

Experimental and Computational Protocols

The data presented for the model system was obtained using high-level quantum chemical calculations. A typical workflow for such a computational study is outlined below.

Methodology for Computational Analysis:

  • Structure Definition: The 3D structures of the reactant (this compound), the carbocation intermediate, and the potential SN1 and E1 products are built using molecular modeling software.

  • Geometry Optimization: The geometries of all species are optimized to find their lowest energy conformations using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermodynamic data like zero-point vibrational energy and thermal corrections.

  • Transition State Search: For each reaction step (carbocation formation, nucleophilic attack, and proton abstraction), a transition state search is conducted to locate the highest energy point along the reaction coordinate.

  • Energy Calculations: High-accuracy single-point energy calculations are often performed on the optimized geometries using a more robust level of theory and a larger basis set to obtain more reliable energy values.

  • Solvation Modeling: To simulate the reaction in a solvent, a continuum solvation model, such as the Conductor-like Screening Model (COSMO), is often employed.

Logical Relationship: Substitution vs. Elimination

The decision of the carbocation intermediate to proceed via substitution or elimination is a delicate balance of factors. The following diagram illustrates the key determinants.

References

Spectroscopic Scrutiny: A Comparative Analysis of Alkene Isomers from 2-Chloro-2-methylhexane Elimination

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and professionals in the fields of chemical research and drug development now have access to a comprehensive spectroscopic comparison of the alkene isomers produced from the elimination reaction of 2-chloro-2-methylhexane. This guide provides a detailed analysis of 2-methyl-1-hexene (B165367) and 2-methyl-2-hexene (B165381), complete with experimental data, detailed protocols, and visual representations of the reaction pathway to aid in their identification and characterization.

The elimination reaction of this compound, a tertiary alkyl halide, proceeds via an E1 or E2 mechanism to yield two primary alkene isomers: the Zaitsev product, 2-methyl-2-hexene (the more substituted and generally major product), and the Hofmann product, 2-methyl-1-hexene (the less substituted and generally minor product). The ratio of these products can be influenced by the reaction conditions, particularly the choice of base.

Reaction Pathway

The reaction begins with the dehydrohalogenation of this compound. A base abstracts a proton from a carbon atom adjacent to the carbon bearing the chlorine atom. Concurrently or subsequently, the chlorine atom departs as a chloride ion, leading to the formation of a double bond. The pathway can be visualized as follows:

Elimination_Reaction Elimination of this compound cluster_reactants Reactants cluster_products Products This compound This compound 2-methyl-1-hexene 2-methyl-1-hexene This compound->2-methyl-1-hexene Elimination (Hofmann) 2-methyl-2-hexene 2-methyl-2-hexene This compound->2-methyl-2-hexene Elimination (Zaitsev - Major)

Figure 1. Reaction pathway for the elimination of this compound.

Spectroscopic Data Comparison

The two isomers, while structurally similar, exhibit distinct spectroscopic signatures that allow for their unambiguous identification. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for 2-methyl-1-hexene and 2-methyl-2-hexene.

¹H NMR Spectral Data
Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
2-methyl-1-hexene ~4.67s2H=CH₂
~2.01t2H-CH₂-C=
~1.71s3H=C-CH₃
~1.35m4H-CH₂-CH₂-
~0.90t3H-CH₃
2-methyl-2-hexene ~5.10t1H=CH-
~1.95q2H-CH₂-C=
~1.65s3H=C(CH₃)₂
~1.60s3H=C(CH₃)₂
~1.38sextet2H-CH₂-CH₃
~0.88t3H-CH₃
¹³C NMR Spectral Data.[1][2][3]
Compound Chemical Shift (δ) ppm Assignment
2-methyl-1-hexene ~146.2=C(CH₃)₂
~109.7=CH₂
~37.7-CH₂-C=
~30.1-CH₂-
~22.6-CH₂-
~22.4=C-CH₃
~14.1-CH₃
2-methyl-2-hexene ~131.9=C(CH₃)₂
~125.0=CH-
~29.8-CH₂-C=
~25.5=C(CH₃)₂
~22.9-CH₂-CH₃
~13.7-CH₃
~13.4=C(CH₃)₂
IR Spectral Data
Compound Frequency (cm⁻¹) Functional Group
2-methyl-1-hexene ~3075=C-H stretch (vinylidene)
~1650C=C stretch
~890=C-H bend (vinylidene)
2-methyl-2-hexene ~3020=C-H stretch (trisubstituted)
~1670C=C stretch
~835=C-H bend (trisubstituted)

Experimental Protocols

The following is a representative experimental protocol for the dehydrohalogenation of a tertiary alkyl halide, which can be adapted for this compound.

Synthesis of Alkene Isomers from this compound

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Separatory funnel

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • A solution of potassium hydroxide (1.5 molar equivalents) in ethanol is prepared in a round-bottom flask.

  • This compound (1.0 molar equivalent) is added to the flask.

  • The reaction mixture is heated to reflux for a specified period (e.g., 1-2 hours) to ensure the completion of the elimination reaction.

  • After cooling to room temperature, the mixture is diluted with water and transferred to a separatory funnel.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation.

  • The resulting crude product, a mixture of 2-methyl-1-hexene and 2-methyl-2-hexene, can be purified and the isomers separated by fractional distillation.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • A sample of the purified alkene isomer (or the mixture) is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • The IR spectrum is recorded using an FTIR spectrometer.

  • The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

This guide provides a foundational resource for the spectroscopic identification and comparison of the alkene isomers derived from the elimination of this compound. The provided data and protocols are intended to support researchers in their synthetic and analytical endeavors.

Unraveling the E1 Elimination Pathway: A Comparative Guide to the Kinetic Isotope Effect in Tertiary Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding reaction mechanisms at a molecular level is paramount. The kinetic isotope effect (KIE) serves as a powerful tool to elucidate the rate-determining steps of chemical transformations. This guide provides a comparative analysis of the KIE in the E1 elimination of tertiary halides, supported by experimental data, to shed light on the nuances of this fundamental reaction.

The E1 (Elimination, Unimolecular) reaction of tertiary halides is a two-step process initiated by the formation of a carbocation intermediate, which is the rate-determining step. This is followed by a rapid deprotonation of a beta-hydrogen by a weak base to form an alkene. A common misconception is that since the beta-C-H bond is broken after the rate-determining step, no deuterium (B1214612) isotope effect should be observed (kH/kD ≈ 1). However, experimental evidence reveals a modest but significant secondary kinetic isotope effect, providing deeper insight into the transition state of the reaction.

The Secondary Kinetic Isotope Effect: An Indicator of Transition State Stabilization

In the E1 solvolysis of tertiary halides, replacing the hydrogens on the beta-carbons with deuterium atoms leads to a decrease in the reaction rate (kH/kD > 1). This phenomenon is not a primary KIE, as the C-H bond is not broken in the rate-determining step. Instead, it is a secondary KIE that arises from the hyperconjugative stabilization of the developing positive charge on the alpha-carbon in the transition state.

The C-H bonds at the beta-position can overlap with the empty p-orbital of the carbocation, delocalizing the positive charge and stabilizing the transition state. C-D bonds are slightly shorter and stronger than C-H bonds, making them less effective at hyperconjugation. Consequently, the transition state for the deuterated substrate is less stabilized and forms more slowly, resulting in a kH/kD ratio greater than one.

Comparative Analysis of Secondary Kinetic Isotope Effects

The magnitude of the secondary KIE in the E1 elimination of tertiary halides is influenced by the substrate structure and the solvent system. Below is a summary of experimental data for the solvolysis of tert-butyl chloride and tert-amyl chloride.

Tertiary HalideDeuterated SubstrateSolvent SystemTemperature (°C)kH/kD
tert-Butyl chloridetert-Butyl chloride-d9Pyridine-water (51:49)252.46 ± 0.03
tert-Butyl chloridetert-Butyl chloride-d92-Propanol-water (48:52)252.42 ± 0.07
tert-Butyl chloridetert-Butyl chloride-d9Acetic acid-water (63:37)252.41 ± 0.07
tert-Butyl chloridetert-Butyl chloride-d9Acetone-water (49:51)252.40 ± 0.08
tert-Butyl chloridetert-Butyl chloride-d9Ethanol-water (54:46)252.35 ± 0.03
tert-Butyl chloridetert-Butyl chloride-d9Acetic acid-formic acid (29:71)252.30 ± 0.05
tert-Amyl chloridetert-Amyl chloride-d3 (on the C3 methyl)80% Aqueous AlcoholNot Specified2.35

Experimental Protocols

The following are generalized experimental protocols for the synthesis of deuterated tertiary halides and the determination of their solvolysis rates.

Synthesis of Deuterated Tertiary Halides

1. Synthesis of Deuterated tert-Butyl Alcohol (Precursor for tert-Butyl Halides):

A common method for preparing deuterated tert-butyl alcohol involves the Grignard reaction. Deuterated methyl magnesium iodide (CD₃MgI) is reacted with deuterated acetone (B3395972) ((CD₃)₂CO) in an anhydrous ether solvent. The resulting magnesium alkoxide is then hydrolyzed with heavy water (D₂O) to yield tert-butyl alcohol-d₁₀.

2. Conversion of Deuterated Tertiary Alcohols to Halides:

The deuterated tertiary alcohol is then converted to the corresponding halide. For example, to synthesize tert-butyl chloride-d₉, deuterated tert-butyl alcohol is reacted with concentrated hydrochloric acid. The reaction mixture is shaken, and the resulting organic layer containing the tertiary halide is separated, washed with a sodium bicarbonate solution and then water, dried over a drying agent like anhydrous calcium chloride, and purified by distillation.

Determination of Solvolysis Rates

The rate of solvolysis of tertiary halides is typically monitored by measuring the rate of production of the corresponding hydrohalic acid (e.g., HCl).

1. Reaction Setup:

A known concentration of the tertiary halide (both deuterated and non-deuterated) is dissolved in the desired solvent system (e.g., an ethanol-water mixture). The reaction is carried out in a constant temperature bath to ensure accurate kinetic measurements.

2. Monitoring the Reaction:

The progress of the reaction can be followed by titration. At regular time intervals, aliquots of the reaction mixture are withdrawn and the concentration of the produced acid is determined by titration with a standardized solution of a base (e.g., NaOH) using a suitable indicator.

3. Calculation of Rate Constants:

The first-order rate constants (k) for the solvolysis of both the non-deuterated (kH) and deuterated (kD) substrates are calculated from the titration data. The kinetic isotope effect is then determined as the ratio kH/kD.

Visualizing the E1 Mechanism and the Origin of the Secondary KIE

The following diagram illustrates the E1 elimination pathway and highlights the step where the secondary kinetic isotope effect originates.

E1_KIE cluster_step1 Step 1: Formation of Carbocation (Rate-Determining) cluster_step2 Step 2: Deprotonation (Fast) cluster_kie Origin of Secondary KIE Reactant Tertiary Halide (R₃C-X) TS1 Transition State 1 [R₃C⁺---X⁻]‡ Reactant->TS1 Slow Carbocation Carbocation (R₃C⁺) TS1->Carbocation KIE_origin Hyperconjugation with β-C-H (or C-D) bonds stabilizes the developing positive charge in TS1. C-D bonds are less effective at hyperconjugation, leading to a slower rate for the deuterated substrate. TS1->KIE_origin Alkene Alkene Carbocation->Alkene Fast Base Weak Base (B:) Base->Alkene ProtonatedBase Protonated Base (BH⁺)

Caption: E1 elimination pathway and the origin of the secondary KIE.

Navigating Chemical Structures: A Comparative Analysis of Experimental and Predicted NMR Shifts for 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a comparative analysis of experimental and predicted NMR chemical shifts for 2-chloro-2-methylhexane, offering valuable insights into the accuracy and utility of predictive methodologies in the absence of empirical data.

While extensive searches of prominent spectral databases, including SpectraBase, PubChem, Guidechem, and the NIST WebBook, did not yield publicly available experimental ¹H and ¹³C NMR chemical shift values for this compound, this guide leverages advanced prediction algorithms to provide a reliable theoretical dataset. This comparison serves as a practical example of how computational tools can bridge gaps in experimental data, aiding in structural verification and analysis.

Predicted NMR Chemical Shifts

The predicted ¹H and ¹³C NMR chemical shifts for this compound were generated using the online NMR prediction tool, nmrdb.org. The results are summarized in the tables below, providing a clear and structured overview of the expected spectral data.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)
H1 (CH₃)0.92
H3 (CH₂)1.32
H4 (CH₂)1.51
H5 (CH₂)1.76
H6 (2xCH₃)1.54

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1 (CH₃)14.1
C2 (C)73.1
C3 (CH₂)22.8
C4 (CH₂)26.5
C5 (CH₂)44.5
C6 (2xCH₃)29.3

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following sections detail the standard experimental methodologies for obtaining ¹H and ¹³C NMR data.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. A typical experimental protocol involves the following steps:

  • Sample Preparation: A small amount of the analyte (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it should not contain protons that would interfere with the sample's signals. A standard reference compound, such as tetramethylsilane (B1202638) (TMS), is often added to the solvent to provide a reference signal at 0 ppm.

  • Instrument Setup: The sample is placed in a thin glass tube and inserted into the NMR spectrometer. The instrument is then tuned and shimmed to optimize the homogeneity of the magnetic field.

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The duration and power of the pulses, as well as the relaxation delay between pulses, are key parameters that are optimized to obtain a good signal-to-noise ratio.

  • Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum using a mathematical operation called a Fourier transform. The resulting spectrum is then phased and baseline-corrected to produce the final ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The experimental protocol is similar to that of ¹H NMR, with a few key differences:

  • Sample Preparation: A higher concentration of the sample (typically 10-50 mg) is required due to the low natural abundance of the ¹³C isotope (1.1%).

  • Data Acquisition: ¹³C NMR spectra are typically acquired using proton decoupling techniques. This simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom. Common decoupling methods include broadband decoupling and Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which can also provide information about the number of protons attached to each carbon.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline-corrected to generate the final ¹³C NMR spectrum.

Workflow for Comparing Experimental and Predicted NMR Data

The following diagram illustrates the logical workflow for comparing experimental and predicted NMR data, a crucial process in chemical research for structure verification and analysis.

G cluster_experimental Experimental Data Acquisition cluster_predicted Predicted Data Generation exp_sample Sample Preparation exp_nmr NMR Spectrometer exp_sample->exp_nmr exp_data Acquire Experimental ¹H & ¹³C NMR Spectra exp_nmr->exp_data exp_process Data Processing exp_data->exp_process exp_shifts Experimental Chemical Shifts exp_process->exp_shifts comparison Comparison & Analysis exp_shifts->comparison pred_structure Input Molecular Structure (this compound) pred_tool NMR Prediction Tool (e.g., nmrdb.org) pred_structure->pred_tool pred_data Generate Predicted ¹H & ¹³C NMR Spectra pred_tool->pred_data pred_shifts Predicted Chemical Shifts pred_data->pred_shifts pred_shifts->comparison conclusion Structural Verification / Further Investigation comparison->conclusion

Figure 1. Workflow for comparing experimental and predicted NMR data.

A Comparative Guide to Nucleophilic Substitution Reactions of Tertiary Haloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of reaction mechanisms is paramount for predicting product formation and optimizing synthetic routes. Tertiary haloalkanes, due to their unique structural properties, primarily undergo nucleophilic substitution and elimination reactions via unimolecular pathways (SN1 and E1). This guide provides an objective comparison of these competing reactions, supported by experimental data, detailed protocols, and mechanistic diagrams.

Introduction to Unimolecular Reactions in Tertiary Haloalkanes

Tertiary haloalkanes react via a two-step mechanism involving the formation of a carbocation intermediate.[1][2][3] This preference is attributed to two primary factors:

  • Carbocation Stability : Tertiary carbocations are the most stable class of carbocations due to the positive inductive effect of the three alkyl groups, which donate electron density to the positively charged carbon.[4][5] This stability lowers the activation energy for its formation.[2]

  • Steric Hindrance : The bulky nature of the three alkyl groups surrounding the electrophilic carbon prevents the backside attack required for a bimolecular (SN2) mechanism.[6][7][8]

The initial, slow step is the ionization of the haloalkane to form a planar carbocation and a halide ion.[4][9] This is the rate-determining step for both the SN1 and E1 pathways, meaning the overall reaction rate is dependent only on the concentration of the haloalkane and is independent of the nucleophile's concentration.[1][10][11]

The SN1 Reaction Mechanism

The Substitution Nucleophilic Unimolecular (SN1) reaction is a multi-step process.[9] Following the initial formation of the carbocation, a nucleophile attacks the planar intermediate.[12] This attack can occur from either face of the carbocation, which can lead to a racemic mixture of products if the starting material is chiral. The final step is often a deprotonation if the nucleophile was neutral (e.g., water or alcohol).[12][13]

SN1_Mechanism sub (CH₃)₃C-X Tertiary Haloalkane carbocation (CH₃)₃C⁺ Tertiary Carbocation sub->carbocation Step 1: Ionization (Slow, RDS) leaving_group X⁻ product (CH₃)₃C-Nu Substitution Product carbocation->product Step 2: Nucleophilic Attack (Fast) nucleophile Nu⁻

Caption: The SN1 reaction mechanism proceeds via a stable tertiary carbocation intermediate.

The Competing E1 Reaction Mechanism

The Elimination Unimolecular (E1) reaction competes directly with the SN1 pathway because they share the same rate-determining step and the same carbocation intermediate.[14][15][16] Instead of attacking the carbocation, the reactant molecule acts as a base, abstracting a proton from a carbon atom adjacent (beta) to the positively charged carbon. This results in the formation of an alkene.[17][18]

E1_Mechanism sub (CH₃)₃C-X Tertiary Haloalkane carbocation (CH₃)₃C⁺ Tertiary Carbocation sub->carbocation Step 1: Ionization (Slow, RDS) leaving_group X⁻ product (CH₃)₂C=CH₂ Elimination Product (Alkene) carbocation->product Step 2: Deprotonation (Fast) base B: SN1_vs_E1 start R₃C-X (Tertiary Haloalkane) carbocation R₃C⁺ (Carbocation Intermediate) start->carbocation Ionization (RDS) sn1_product Sₙ1 Product (Substitution) carbocation->sn1_product Weak Nucleophile Low Temperature e1_product E1 Product (Elimination) carbocation->e1_product Weak Base High Temperature

References

Safety Operating Guide

Proper Disposal of 2-Chloro-2-methylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-chloro-2-methylhexane is critical for ensuring laboratory safety and environmental protection. This substance is classified as a hazardous material, and its handling requires strict adherence to established protocols. This guide provides detailed, step-by-step procedures for the safe disposal of this compound and related contaminated materials.

Hazard Profile and Safety Precautions

This compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Before initiating any disposal procedures, it is imperative to be fully aware of the associated hazards.

Hazard ClassificationDescription
Physical Hazard Flammable liquid and vapor (H226)[1][2]
Health Hazards Causes skin irritation (H315)[1][2]
Causes serious eye irritation (H319)[1][2]
May cause respiratory irritation (H335)[1][2]

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles or a face shield[1].

  • Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, such as a chemical fume hood[1].

  • Ignition Sources: Eliminate all potential sources of ignition, including open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment when handling the material[1][3].

  • Static Discharge: Take precautionary measures against static discharges, as vapors may form explosive mixtures with air[1][3].

Operational Disposal Plan

Disposal of this compound must be managed through a licensed hazardous waste disposal service. It is classified as hazardous waste and must not be disposed of via standard laboratory drains or as regular trash[1].

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and storage of this compound waste pending professional disposal.

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated absorbent materials from spills, in a designated, chemically compatible, and properly sealed container.

  • Do not mix with other incompatible waste streams. Waste codes should be assigned by the user based on the specific application for which the product was used[1].

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

3. Temporary Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area[1][4].

  • The storage area must be away from heat, sparks, and open flames[1].

  • Ensure the container is kept tightly closed to prevent the escape of vapors[1][4].

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations[1].

Disposal of Contaminated Packaging

Empty containers that held this compound are also considered hazardous as they retain product residue in liquid and/or vapor form[1].

  • Do not rinse into a sewer system. The first rinse of a container must be collected and disposed of as hazardous waste[5].

  • Contaminated containers should be disposed of through a hazardous or special waste collection point[1].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Collection cluster_handling Phase 2: Labeling & Storage cluster_disposal Phase 3: Final Disposal cluster_hazard Key Hazard Reminder A Assess Waste Type (Unused Product, Contaminated Material, Empty Container) B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Collect Waste in a Chemically Compatible Container B->C D Securely Seal Container C->D E Label Container Clearly 'Hazardous Waste: this compound' D->E F Store in Designated Cool, Well-Ventilated Area Away from Ignition Sources E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G Ready for Pickup H Complete Waste Manifest / Paperwork G->H I Transfer to Approved Waste Disposal Facility (Incineration or Landfill) H->I J WARNING! Flammable Irritant

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Chloro-2-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 2-Chloro-2-methylhexane, ensuring laboratory safety and procedural excellence.

This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these protocols is essential for minimizing risks and ensuring a safe research environment.

Chemical Safety and Properties

This compound is a flammable liquid and an irritant. Understanding its chemical properties is fundamental to safe handling.

PropertyValue
Molecular Formula C7H15Cl
Molecular Weight 134.65 g/mol
Appearance Liquid
Boiling Point 140 °C at 760 mmHg
Density 0.86 g/cm³
Flash Point -9 °C (15.80 °F) (for a similar compound)
Hazards Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions (in a fume hood)Chemical splash gogglesDouble-gloving with nitrile or neoprene gloves.[3][4][5]Flame-resistant lab coat.[6]N95 respirator (or higher) if aerosols may be generated.
Conducting Reactions and Purifications (in a fume hood)Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene gloves.[3][4][5]Flame-resistant lab coat.[6]N95 respirator (or higher) if aerosols may be generated.

For extended contact or handling larger quantities, consider using gloves with higher chemical resistance such as Viton™ or polyvinyl alcohol (PVA), noting that PVA is not suitable for use with water.[3][4][7][8]

Experimental Protocol: Safe Handling and Disposal

1. Pre-Operational Checks:

  • Ensure a certified chemical fume hood is available and functioning correctly.[6][9]

  • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

  • Have a chemical spill kit readily available.

  • Prepare a designated hazardous waste container for chlorinated organic compounds.[10]

2. Donning PPE: A specific sequence for putting on PPE should be followed to ensure maximum protection.[1][11]

  • Hand Hygiene: Start with clean hands.

  • Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Don an N95 respirator or higher, ensuring a proper fit.

  • Eye and Face Protection: Put on chemical splash goggles. If a significant splash risk exists, also wear a face shield.

  • Gloves: Put on the first pair of nitrile or neoprene gloves, followed by a second pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

3. Handling this compound:

  • All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][9]

  • Ground and bond metal containers when transferring the liquid to prevent static discharge, which can be an ignition source.[12]

  • Use only non-sparking tools and equipment.[12]

  • Keep containers tightly closed when not in use.[6]

  • Avoid heating with open flames; use heating mantles, water baths, or other controlled heating sources.[9][12]

4. Post-Handling and Doffing PPE: To prevent cross-contamination, remove PPE in the following order.[1][13][11][14]

  • Gloves (Outer Pair): Remove the outer pair of gloves, turning them inside out.

  • Gloves (Inner Pair): Remove the inner pair of gloves, also turning them inside out.

  • Hand Hygiene: Perform hand hygiene.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of the head.

  • Lab Coat: Remove the lab coat by rolling it down the arms and folding it inward.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Perform hand hygiene again thoroughly with soap and water for at least 20 seconds.[1]

Emergency Procedures

1. Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][15][16][17][18]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

2. Skin Contact:

  • Immediately flush the affected skin with plenty of water for at least 15 minutes. For large spills, use a safety shower.[2][15][18]

  • Remove contaminated clothing while under the safety shower.

  • Seek medical attention if irritation persists.

3. Inhalation:

  • Move the affected person to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

4. Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Disposal Plan

  • Waste Classification: this compound and any materials contaminated with it are considered hazardous waste.[10]

  • Waste Segregation: Do not mix chlorinated solvent waste with non-halogenated waste streams.[19]

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container for hazardous waste. The container should be clearly marked as "Hazardous Waste: Chlorinated Organic Compound".

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[20]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_checks Pre-Operational Checks (Fume Hood, Safety Shower, Spill Kit) don_ppe Don Personal Protective Equipment prep_checks->don_ppe handle_chem Handle this compound (Inside Fume Hood) don_ppe->handle_chem doff_ppe Doff Personal Protective Equipment handle_chem->doff_ppe waste_collection Collect Waste in Designated Container handle_chem->waste_collection decontaminate Decontaminate Work Area doff_ppe->decontaminate decontaminate->waste_collection waste_disposal Dispose via EHS or Licensed Contractor waste_collection->waste_disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.